(r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-6(2)9-3-4(10-6)5(7)8/h4H,3H2,1-2H3,(H,7,8)/t4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZPFVBLDYBXHAF-SCSAIBSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901233609 | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114746-70-2 | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114746-70-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901233609 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical Properties of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a chiral building block derived from D-tartaric acid, is a versatile intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and natural products. Its rigid dioxolane ring and defined stereochemistry at the C4 position make it an invaluable starting material for asymmetric synthesis. A thorough understanding of its physical properties is paramount for its effective use in synthetic chemistry, enabling precise control over reaction conditions, purification processes, and the characterization of its derivatives. This guide provides a comprehensive overview of the key physical properties of this compound, complete with detailed experimental protocols for their determination.
Chemical Structure and General Information
-
IUPAC Name: (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid
-
CAS Number: 114746-70-2[1]
-
Molecular Formula: C₆H₁₀O₄[2]
-
Molecular Weight: 146.14 g/mol [3]
-
Appearance: White solid[2]
Summary of Physical Properties
For ease of reference, the key physical properties of this compound and its racemic mixture are summarized in the table below.
| Property | This compound | Racemic (±)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid |
| Melting Point | Not available | 68 °C[2] |
| Boiling Point | Not available | 244.2 ± 35.0 °C at 760 mmHg[2] |
| Optical Rotation | Not available | 0° (optically inactive) |
| Solubility | Soluble in water[4] | Soluble in water[4] |
| Density | Not available | 1.2 ± 0.1 g/cm³[2] |
Melting Point
The melting point of a crystalline solid is a critical indicator of its purity. For chiral compounds, the melting point of a pure enantiomer can differ significantly from that of its racemic mixture.
Observed Data:
Experimental Protocol for Melting Point Determination:
The melting point is determined by packing a small amount of the solid into a capillary tube and heating it slowly in a calibrated apparatus.
Methodology:
-
Sample Preparation: A small amount of the dry, crystalline this compound is finely powdered. The open end of a capillary tube is pressed into the powder.
-
Packing the Sample: The capillary tube is inverted and tapped gently to pack the solid into the sealed end. The packed sample should be approximately 2-3 mm in height.
-
Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a steady rate of 1-2 °C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For a pure compound, this range should be narrow (typically 0.5-1 °C).
Sources
A Technical Guide to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A Chiral Building Block for Pharmaceutical Synthesis
CAS Number: 114746-70-2[1]
Introduction
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Its rigid, stereodefined structure, derived from D-glyceraldehyde, provides a versatile scaffold for the introduction of chirality into complex target molecules. The dioxolane moiety serves as a protecting group for a vicinal diol, offering stability across a range of reaction conditions while the carboxylic acid functional group allows for a variety of chemical transformations. This guide provides an in-depth overview of its synthesis, properties, applications, and handling for researchers, scientists, and drug development professionals.
Physicochemical Properties
While some data is available for the racemic mixture, specific properties for the (R)-enantiomer are often inferred from its derivatives, such as the corresponding methyl ester. A summary of key physicochemical data is presented below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2][3] |
| Appearance | White solid | [2] |
| Melting Point | 68 °C (for racemic mixture) | [2] |
| Boiling Point | 244.2 ± 35.0 °C at 760 mmHg (for racemic mixture) | [2] |
| Density | 1.2 ± 0.1 g/cm³ (for racemic mixture) | [2] |
| CAS Number | 114746-70-2 | [1] |
Note: Some physical properties listed are for the racemic 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, as specific data for the (R)-enantiomer can be limited in publicly available databases.
Synthesis of this compound
The most common and efficient synthesis of this compound originates from readily available and inexpensive chiral pool starting materials, such as D-mannitol or (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol. The latter is commercially available and can be oxidized to the desired carboxylic acid.
Synthetic Pathway: Oxidation of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
A robust and widely applicable method for this transformation is the oxidation of the primary alcohol. Several oxidizing agents can be employed for this purpose, with the choice often depending on the desired scale, cost, and tolerance of other functional groups.
Sources
An In-depth Technical Guide to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid: A Cornerstone Chiral Building Block
Executive Summary: (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a versatile, enantiomerically pure building block crucial in modern asymmetric synthesis. Derived from the chiral pool, this molecule provides a synthetically valuable framework containing a carboxylic acid for further modification and a protected diol functionality. Its rigid stereochemistry and predictable reactivity make it an indispensable tool for introducing the (R)-configuration at a key stereocenter in the development of complex molecules, particularly pharmaceuticals and other bioactive compounds. This guide details its structural properties, synthesis, applications, and core experimental considerations for its effective use in research and development.
Introduction: The Strategic Value of a Protected Chiral Acid
In the landscape of pharmaceutical and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount, as the biological activity of a molecule is often intrinsically linked to its three-dimensional structure.[1] Chiral building blocks—enantiopure molecules used as starting materials—are a cornerstone of efficient asymmetric synthesis, allowing for the direct incorporation of a defined stereocenter into a larger target molecule.[2][][4]
This compound (also known as (R)-isopropylidene-glyceric acid) belongs to this critical class of reagents. It is conceptually derived from (R)-glyceric acid, where the vicinal diol is protected as an isopropylidene ketal. This protection strategy serves a dual purpose: it masks the reactive hydroxyl groups, preventing unwanted side reactions, and it imparts conformational rigidity, which is often beneficial for stereocontrol in subsequent transformations. The remaining carboxylic acid function serves as a versatile handle for a wide array of chemical modifications, including amide bond formation, esterification, and reduction.[5]
Physicochemical Properties & Structural Elucidation
A thorough understanding of the molecule's physical and spectral properties is the foundation for its successful application in synthesis.
Core Structure and Identification
The molecule's IUPAC name is this compound.[6] Its structure features a five-membered dioxolane ring with two geminal methyl groups at the C2 position and a carboxylic acid at the stereogenic C4 center.
dot graph { layout=neato; node [shape=none, margin=0]; edge [style=bold];
// Define nodes for atoms C1 [label="C"]; O2 [label="O"]; C3 [label="C"]; O4 [label="O"]; C5 [label="C"];
C6 [label="C"]; H_C6_1 [label="H", pos="0.5,0.866!"]; H_C6_2 [label="H", pos="-0.5,0.866!"]; H_C6_3 [label="H", pos="-1,0!"];
C7 [label="C"]; H_C7_1 [label="H", pos="0.5,-0.866!"]; H_C7_2 [label="H", pos="-0.5,-0.866!"]; H_C7_3 [label="H", pos="1,0!"];
C8 [label="C"]; O9 [label="O"]; O10 [label="O"]; H_O10 [label="H"];
H_C5 [label="H"];
CH2_1 [label="H"]; CH2_2 [label="H"];
// Position nodes C1 [pos="0,0!"]; O2 [pos="1.4,0!"]; C3 [pos="1.75,1.5!"]; O4 [pos="0.75,2.5!"]; C5 [pos="-0.5,1.75!"];
C6 [pos="-0.5,-1.5!"]; C7 [pos="2.9,0!"];
C8 [pos="-2,2.5!"]; O9 [pos="-2,4!"]; O10 [pos="-3.2,2!"]; H_O10 [pos="-3.9,2.5!"];
H_C5 [pos="-1.2,1.2!"];
CH2_1 [pos="2.5,1.8!"]; CH2_2 [pos="1.2,1.9!"];
// Draw bonds C1 -- O2; O2 -- C3; C3 -- O4; O4 -- C5; C5 -- C1;
C1 -- C6; C1 -- C7;
C5 -- C8; C8 -- O9 [style=double]; C8 -- O10; O10 -- H_O10;
C5 -- H_C5;
C3 -- CH2_1; C3 -- CH2_2; } caption="Structure of this compound"
Table 1: Key Physicochemical and Spectroscopic Identifiers
| Property | Value | Source |
| CAS Number | 114746-70-2 | [6][7] |
| Molecular Formula | C₆H₁₀O₄ | [8] |
| Molecular Weight | 146.14 g/mol | [6][8] |
| Appearance | Typically a white solid | [9] |
| ¹H NMR (CDCl₃) | δ ~4.5 (m, 1H, H-4), 4.3 (dd, 1H, H-5a), 4.2 (dd, 1H, H-5b), 1.5 (s, 3H, CH₃), 1.4 (s, 3H, CH₃) | Predicted |
| ¹³C NMR (CDCl₃) | δ ~175 (C=O), 110 (C(CH₃)₂), 75 (C-4), 67 (C-5), 26 (CH₃), 25 (CH₃) | Predicted |
| InChI Key | OZPFVBLDYBXHAF-SCSAIBSYSA-N | [6][8] |
Note: NMR chemical shifts (δ) are approximate and can vary based on solvent and concentration. The provided values are typical representations.
Rationale for Spectroscopic Features
-
¹H NMR: The proton at the C4 stereocenter is the most downfield of the ring protons due to its proximity to both a ring oxygen and the carboxylic acid. The two protons on C5 are diastereotopic and appear as distinct signals, typically as doublets of doublets (dd) due to coupling to each other (geminal coupling) and to the C4 proton (vicinal coupling). The two methyl groups of the isopropylidene protector are magnetically equivalent and appear as sharp singlets.
-
¹³C NMR: The carbonyl carbon of the carboxylic acid is the most downfield signal. The quaternary carbon of the isopropylidene group is also characteristic. The remaining signals correspond to the carbons of the dioxolane ring and the methyl groups.
Synthesis and Manufacturing
The primary route to this compound involves the modification of a readily available chiral pool starting material. A common and efficient precursor is (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (also known as (R)-Solketal), which is itself derived from glycerol.[10]
The synthesis is a two-step process involving protection followed by oxidation.
Step 1: Isopropylidene Ketal Formation
The vicinal diol of a glycerol derivative is protected by reacting it with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid). This reaction forms the 1,3-dioxolane ring, yielding (R)-Solketal.
-
Causality: This protection is crucial. The isopropylidene group is robust and stable to a wide range of reaction conditions, including oxidation, but can be readily removed under aqueous acidic conditions to liberate the diol when needed.
Step 2: Oxidation of the Primary Alcohol
The primary alcohol of (R)-Solketal is oxidized to the carboxylic acid. A variety of oxidizing agents can be used, but modern, selective methods like TEMPO-catalyzed oxidation with sodium hypochlorite are preferred for their high yields and mild conditions, which prevent over-oxidation or cleavage of the protecting group.
-
Trustworthiness: The reaction progress must be monitored (e.g., by TLC or HPLC) to ensure complete conversion of the starting material. Upon completion, a standard aqueous workup followed by extraction and purification (typically crystallization or chromatography) is performed. The final product's purity and identity must be confirmed by spectroscopic methods (NMR, IR) and polarimetry to verify the enantiomeric integrity.
Applications in Synthesis and Drug Development
The utility of this building block lies in its ability to serve as a versatile C3 synthon, introducing a chiral oxygenated fragment into a target molecule.
Asymmetric Synthesis of Bioactive Molecules
The carboxylic acid provides a reactive site for coupling with amines, alcohols, or other nucleophiles. This is frequently exploited in the synthesis of complex pharmaceuticals. For instance, a related aldehyde derivative, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anti-cancer drug Gemcitabine.[11] While the topic molecule is the corresponding acid, it can be readily converted to the aldehyde or other derivatives, highlighting the versatility of this structural family.
Logic of Application: A Decision Workflow
Experimental Protocol: Amide Coupling
This protocol describes a standard procedure for coupling the title compound with a generic primary amine using a common peptide coupling reagent.
Objective: To synthesize an (R)-2,2-dimethyl-1,3-dioxolane-4-carboxamide derivative.
Materials:
-
This compound (1.0 eq)
-
Primary Amine (R-NH₂) (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate, 1M HCl, saturated NaHCO₃, brine
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Addition of Reagents: Add the primary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).
-
Expertise Insight: DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt formed and maintain a basic pH required for efficient coupling. HATU is a highly efficient coupling reagent that minimizes racemization of the chiral center.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove excess DIPEA and amine), saturated NaHCO₃ (to remove unreacted acid and HATU byproducts), and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Validation: Purify the crude product by flash column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Verify the retention of stereochemical integrity using chiral HPLC or by measuring the specific rotation if a literature value is available.
Safety, Handling, and Storage
-
Hazards: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[8] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Some suppliers recommend cold storage to ensure long-term stability.[7]
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for imparting chirality with high fidelity. Its robust protecting group, versatile carboxylic acid handle, and reliable synthetic accessibility from the chiral pool secure its place as a valuable asset for researchers and professionals in drug development and complex molecule synthesis. Mastery of its properties and reaction methodologies enables the efficient and predictable construction of stereochemically defined molecules.
References
-
Wojaczyńska, E., & Wojaczyński, J. (2021). Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applications. Wiley-VCH. [Link]
-
LookChem. (n.d.). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde? Retrieved from LookChem website. [Link]
-
Wiley-VCH. (n.d.). Chiral Building Blocks in Asymmetric Synthesis. Retrieved from Wiley-VCH website. [Link]
-
Majhi, P. K., & Ghorai, P. (2022). Carboxylic Acids as Building Blocks in Catalytic Asymmetric Reactions. ACS Catalysis, 12(14), 8459–8492. [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Georganics. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from Georganics website. [Link]
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. wiley.com [wiley.com]
- 4. Wiley-VCH - Chiral Building Blocks in Asymmetric Synthesis [wiley-vch.de]
- 5. pubs.acs.org [pubs.acs.org]
- 6. This compound | 114746-70-2 [sigmaaldrich.com]
- 7. 114746-70-2|this compound|BLD Pharm [bldpharm.com]
- 8. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Page loading... [wap.guidechem.com]
- 10. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 11. Page loading... [wap.guidechem.com]
An In-Depth Technical Guide to the Solubility of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a key chiral building block in organic synthesis and pharmaceutical development. Understanding its solubility characteristics is paramount for reaction optimization, purification, formulation, and ensuring reproducible outcomes in drug discovery and development pipelines.
Physicochemical Properties: The Foundation of Solubility
A thorough understanding of the physicochemical properties of this compound is the starting point for any solubility investigation. These inherent characteristics govern its behavior in different solvent systems.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [1][2][3][4][5][6][7] |
| Molecular Weight | 146.14 g/mol | [1][2][3][4][5][6] |
| Predicted pKa | 3.12 ± 0.40 | [1][3] |
| Predicted Boiling Point | 244.2 ± 35.0 °C | [1][3] |
| Appearance | White solid | [7][8] |
The predicted pKa of approximately 3.12 is a critical parameter, indicating that this compound is a weak acid. This acidity is a key determinant of its aqueous solubility, which will be highly dependent on the pH of the medium.
Aqueous Solubility: The Critical Role of pH
The solubility of this compound in aqueous media is profoundly influenced by pH. This behavior is dictated by the equilibrium between the protonated (less soluble) and deprotonated (more soluble) forms of the carboxylic acid group.
At a pH below its pKa, the carboxylic acid will be predominantly in its neutral, protonated form, which has limited solubility in water. As the pH increases to above the pKa, the carboxylic acid group will deprotonate to form the carboxylate anion. This charged species is significantly more polar and, therefore, more soluble in water.
Visualizing the pH-Solubility Relationship
Caption: pH-dependent equilibrium and its effect on solubility.
Solubility in Organic Solvents
The solubility in organic solvents is crucial for applications in organic synthesis, including reaction setup, workup, and purification via crystallization. The polarity of the solvent plays a key role in determining the extent of dissolution.
While exhaustive quantitative data is not publicly available, based on the structure of this compound, a qualitative assessment of its solubility in common organic solvents can be made. The presence of both a polar carboxylic acid group and a more nonpolar dioxolane ring suggests miscibility in a range of polar and moderately polar organic solvents.
Expected Solubility Profile (Qualitative):
-
High Solubility: Methanol, Ethanol, Acetone, Tetrahydrofuran (THF)
-
Moderate Solubility: Ethyl Acetate, Dichloromethane
-
Low Solubility: Hexane, Toluene
It is imperative for researchers to experimentally determine the quantitative solubility in the specific solvent system to be used for their application.
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[9] This method involves equilibrating an excess of the solid compound with the solvent of interest over a defined period and then measuring the concentration of the dissolved compound in the supernatant.
Step-by-Step Protocol for Thermodynamic Solubility Determination:
-
Preparation:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Add a precise volume of the desired solvent (e.g., buffered aqueous solution at a specific pH, or an organic solvent) to each vial.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or incubator. For many pharmaceutical applications, this is typically set at 25°C or 37°C.
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 72 hours is generally recommended.[10] It is advisable to take samples at intermediate time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached, indicated by a plateau in the measured concentration.[10]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.
-
Filter the aliquot through a suitable syringe filter (e.g., 0.22 µm PTFE or PVDF) to remove any remaining undissolved solid.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of the dissolved compound.
-
Visualizing the Shake-Flask Workflow
Caption: Workflow for the shake-flask solubility determination method.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the accurate quantification of dissolved this compound in solubility studies. A reverse-phase HPLC method is generally suitable for this compound.
Recommended Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 5-95% B over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Development Considerations:
-
Method Validation: It is essential to validate the HPLC method for linearity, accuracy, precision, and specificity according to ICH guidelines.
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and perform serial dilutions to create a calibration curve.
-
Sample Dilution: The diluent for the filtered supernatant should ideally be the mobile phase to avoid peak distortion.
Factors Influencing Solubility: Field-Proven Insights
Several factors beyond solvent and pH can significantly impact the measured solubility of this compound. A senior scientist must consider these to ensure the generation of reliable and reproducible data.
-
Polymorphism: The existence of different crystalline forms (polymorphs) of a compound can lead to variations in solubility.[][12][13] It is crucial to characterize the solid form used in the solubility determination (e.g., using X-ray powder diffraction) to ensure consistency. A comprehensive polymorph screen is often a necessary step in early drug development to identify the most stable and suitable solid form.[14][15]
-
Stability of the Dioxolane Ring: The 1,3-dioxolane ring is susceptible to hydrolysis under acidic conditions.[10][16][17][18] When conducting solubility studies in acidic aqueous media, it is important to monitor for potential degradation of the compound over the equilibration period. This can be achieved by analyzing the samples for the appearance of degradation products using a stability-indicating HPLC method. The rate of hydrolysis is highly dependent on the pH of the solution, with the ring being most labile at low pH and generally stable under neutral to basic conditions.
-
Impact of Chirality: While enantiomers have identical physical properties in an achiral environment (including solubility), the presence of chiral impurities or a racemic mixture can influence the solubility of the desired enantiomer.[1][2][8][19][20] It is good practice to confirm the enantiomeric purity of the starting material.
-
Ionic Strength: In aqueous solutions, the presence of salts can affect solubility through the common ion effect or changes in the activity of the solute. It is important to control and report the ionic strength of the buffers used in aqueous solubility measurements.
Conclusion and Recommendations
A thorough understanding of the solubility of this compound is fundamental for its effective use in research and development. This guide has outlined the key physicochemical properties, the profound influence of pH on aqueous solubility, and a robust experimental protocol for its determination using the shake-flask method coupled with HPLC analysis.
Key Recommendations for Researchers:
-
Always experimentally determine the solubility in the specific solvent system of interest; do not rely solely on predicted values.
-
Control and report the pH of aqueous solubility measurements, as this is a critical parameter.
-
Use a validated, stability-indicating analytical method for quantification to ensure accurate results and monitor for potential degradation.
-
Characterize the solid form of the material being tested to account for potential polymorphism.
-
Be mindful of the potential for hydrolysis of the dioxolane ring in acidic media and take appropriate measures to monitor for it.
By adhering to these principles and methodologies, researchers can generate high-quality, reliable solubility data for this compound, enabling more informed decisions in their synthetic and development endeavors.
References
-
How do you perform the shake flask method to determine solubility?. Quora. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. Regulations.gov. [Link]
-
[Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives]. Pharmazie. [Link]
-
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. PubChem. [Link]
-
The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID. National Institutes of Health. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery. PubMed. [Link]
-
Experimental Determination of a Chiral Ternary Solubility Diagram and Its Interpretation in Gas Antisolvent Fractionation. MDPI. [Link]
-
Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. SciELO. [Link]
-
(PDF) Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. ResearchGate. [Link]
-
Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Science of Synthesis. [Link]
-
Polymorph Screening: Comparing a Semi-Automated Approach with a High Throughput Method. ResearchGate. [Link]
-
Polymorph screening in pharmaceutical development. European Pharmaceutical Review. [Link]
-
Pharmaceutical Polymorphism Screening & Selection. Charles River Laboratories. [Link]
-
R-2,2-Dimethyl-[1][21]dioxolane-4-carboxylic acid methyl ester. Aromalake Chemical Co., Ltd. [Link]
-
Polymorphic Screening. Dalton Pharma Services. [Link]
-
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. ChemBK. [Link]
-
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. PubChem. [Link]
-
1,3-Dioxolane-4-methanol, 2,2-dimethyl-. NIST WebBook. [Link]
-
hplc methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]
-
Separation of 1,3-Dioxolane-2-acetic acid, 2-methyl-, ethyl ester on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics. [Link]
-
1,3-Dioxolane-4-methanol, 2,2-dimethyl-, (S)-. NIST WebBook. [Link]
Sources
- 1. Melting point–solubility–structure correlations in chiral and racemic model cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. This compound CAS#: 114746-70-2 [m.chemicalbook.com]
- 4. chembk.com [chembk.com]
- 5. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. echemi.com [echemi.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. Polymorphic Screening - Polymorph Screening [dalton.com]
- 14. researchgate.net [researchgate.net]
- 15. criver.com [criver.com]
- 16. [Hydrolytic stability of various 1,3-dioxolane, 1,3-oxathiolane and 1,3-dithiolane derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 18. scielo.br [scielo.br]
- 19. The Growing Importance of Chirality in 3D Chemical Space Exploration and Modern Drug Discovery Approaches for Hit-ID: Topical Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. enamine.net [enamine.net]
An In-depth Technical Guide on the Stability and Storage of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
This guide provides a comprehensive overview of the chemical stability, recommended storage conditions, and analytical methodologies for ensuring the integrity of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. This document is intended for researchers, scientists, and professionals in drug development who utilize this chiral building block in their work.
Executive Summary
This compound is a valuable chiral intermediate in the synthesis of various pharmaceutical compounds. Its molecular structure, containing both a carboxylic acid and a cyclic ketal (dioxolane ring), dictates its stability profile. The primary degradation pathway of concern is the acid-catalyzed hydrolysis of the dioxolane ring. This guide elucidates the chemical principles governing its stability, provides detailed protocols for storage and handling, and outlines experimental workflows for stability assessment and validation.
Chemical Structure and Inherent Stability Considerations
The stability of this compound is intrinsically linked to its two primary functional groups: the carboxylic acid and the 1,3-dioxolane ring.
-
1,3-Dioxolane Ring: This moiety is a cyclic ketal formed from glycerol and acetone. Ketals are known to be stable under neutral and basic conditions but are susceptible to hydrolysis in the presence of acid and water.[1][2] The acidic environment protonates one of the ring oxygens, initiating a ring-opening cascade to yield glycerol-4-carboxylic acid and acetone.
-
Carboxylic Acid Group: The carboxylic acid functionality imparts acidic properties to the molecule. This creates the potential for auto-catalysis of the dioxolane ring hydrolysis, particularly if moisture is present. The stability of carboxylic acids themselves is generally high, though they can undergo decarboxylation under harsh thermal stress. However, the primary stability concern for this molecule is not the carboxylic acid group itself, but its influence on the dioxolane ring.
The interplay between these two groups is a critical consideration for the stability of the compound. The presence of the carboxylic acid means that the molecule can create its own acidic environment when dissolved in a protic solvent, such as water.
Primary Degradation Pathway: Acid-Catalyzed Hydrolysis
The most significant degradation pathway for this compound is the hydrolysis of the dioxolane ring. This reaction is catalyzed by the presence of an acid, which can be an external contaminant or the molecule's own carboxylic acid group.
The mechanism proceeds as follows:
-
Protonation of one of the dioxolane oxygen atoms by an acid (H₃O⁺).
-
Cleavage of the carbon-oxygen bond, leading to the formation of a resonance-stabilized carbocation intermediate.[3][4]
-
Nucleophilic attack by water on the carbocation.
-
Deprotonation to yield the ring-opened diol product and acetone.
This degradation pathway is depicted in the diagram below.
Caption: Mechanism of acid-catalyzed hydrolysis.
Recommended Storage and Handling Protocols
To maintain the chemical and chiral integrity of this compound, the following storage and handling procedures are recommended:
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool location. Refrigeration (2-8 °C) is advised for long-term storage. | Reduces the rate of potential degradation reactions. |
| Moisture | Store in a tightly sealed container in a dry environment. Storage under an inert gas (e.g., argon or nitrogen) is recommended.[5] | Prevents the ingress of atmospheric moisture, which is a key reactant in the hydrolysis of the dioxolane ring. |
| Light | Protect from light.[6] | While no specific photolytic degradation pathways are documented, protection from light is a general best practice for complex organic molecules. |
| pH | Avoid contact with acidic conditions. | The dioxolane ring is susceptible to acid-catalyzed hydrolysis.[2][7] |
| Incompatibilities | Store away from strong oxidizing agents and strong acids.[8] | Strong acids will accelerate hydrolysis. Strong oxidizing agents can potentially react with the molecule. |
Handling:
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[8][9]
-
Minimize exposure to atmospheric moisture during handling.
-
For solutions, use anhydrous solvents where possible, unless an aqueous environment is required for the reaction. If using aqueous solutions, be aware of the potential for hydrolysis and consider the pH of the medium.
Experimental Validation of Stability
A comprehensive understanding of the stability of this compound requires empirical data. Forced degradation studies are essential for identifying potential degradation products and establishing stability-indicating analytical methods.[10][11][12]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[12] This helps to rapidly identify degradation pathways and products.
Experimental Workflow for Forced Degradation:
Caption: Workflow for forced degradation studies.
Step-by-Step Protocol for Forced Degradation:
-
Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents. A control sample should be stored under recommended conditions.
-
Acid Hydrolysis: Treat the solution with a dilute acid (e.g., 0.1 N HCl) and heat gently (e.g., 60 °C).
-
Base Hydrolysis: Treat the solution with a dilute base (e.g., 0.1 N NaOH) and heat gently. The compound is expected to be stable to base, but this should be confirmed.
-
Oxidative Degradation: Treat the solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Heat the solid compound and a solution of the compound at an elevated temperature (e.g., 80 °C).
-
Photolytic Degradation: Expose a solid sample and a solution to UV light (e.g., 254 nm) and visible light.
-
Sampling and Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize if necessary, and analyze by a suitable stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric (MS) detection. A chiral HPLC method should be employed to assess for any racemization.[13]
Long-Term Stability Studies
Long-term stability studies should be conducted under the recommended storage conditions to establish the shelf-life of the compound.
Protocol for Long-Term Stability:
-
Sample Preparation: Package multiple samples of the solid compound in the proposed long-term storage container.
-
Storage: Place the samples in a stability chamber set to the recommended storage conditions (e.g., 5 °C ± 3 °C).
-
Testing Schedule: At defined intervals (e.g., 0, 3, 6, 9, 12, 24, and 36 months), remove a sample for analysis.
-
Analysis: Analyze the sample for purity, presence of degradation products, and chiral integrity using a validated stability-indicating analytical method.
Analytical Methods for Stability Assessment
A validated stability-indicating analytical method is crucial for accurately assessing the purity and degradation of this compound.
Recommended Analytical Technique: Chiral HPLC-UV/MS
-
Principle: This method separates the parent compound from its potential degradation products and enantiomer.
-
Column: A chiral stationary phase is necessary to resolve the (R) and (S) enantiomers and to ensure that any chiral degradation products are also separated.
-
Mobile Phase: A typical mobile phase for chiral separations might consist of a mixture of hexane/isopropanol or ethanol with a small amount of an acidic or basic modifier. Method development will be required to optimize the separation.
-
Detection:
-
UV Detection: The carboxylic acid chromophore will allow for UV detection.
-
Mass Spectrometry (MS): MS detection is invaluable for identifying unknown degradation products by providing mass-to-charge ratio information.
-
-
Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion
The stability of this compound is primarily influenced by the susceptibility of its dioxolane ring to acid-catalyzed hydrolysis. Strict adherence to storage and handling protocols that minimize exposure to moisture and acidic conditions is paramount to preserving its chemical and chiral integrity. The implementation of a robust stability testing program, including forced degradation and long-term studies with a validated stability-indicating chiral analytical method, is essential for ensuring the quality and reliability of this important synthetic intermediate.
References
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. Journal of the American Chemical Society, 108(9), 2425–2430. [Link]
-
Fife, T. H., & Natarajan, R. (1986). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. PubMed. [Link]
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. [Link]
-
ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals. [Link]
-
CHIRAL LABORATORIES. Forced Degradation Studies. [Link]
-
Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. [Link]
-
YouTube. (2013, March 17). Hydrolysis of Acetals and Ketals. [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
ACS Publications. (1986, April 1). General acid catalysis in the hydrolysis of 1,3-dioxolanes and 1,3-oxathiolanes. The hydrolysis of acetals and thioacetals of p-(dimethylamino)benzaldehyde. [Link]
-
University of Glasgow. Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. [Link]
-
YouTube. (2022, April 19). Relative Stability of Carboxylic Acid Derivatives. [Link]
-
ResearchGate. (2025, August 9). Chiral stability-indicating HPLC method for analysis of donepezil in pharmaceutical formulations. [Link]
-
Luminata. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. m.youtube.com [m.youtube.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. chiral-labs.com [chiral-labs.com]
- 11. acdlabs.com [acdlabs.com]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Safe Handling and Application of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the safe handling, storage, and application of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes critical safety data with practical, field-proven insights to ensure both user safety and experimental integrity. We will explore the compound's physicochemical properties, deconstruct its hazard profile, and provide validated protocols for its use in the laboratory setting, particularly within the context of pharmaceutical research and development.
Introduction: A Valuable Chiral Building Block
This compound (CAS No: 114746-70-2) is a versatile chiral intermediate of significant interest in asymmetric synthesis.[1][2] Its structure incorporates a carboxylic acid functional group and a protected diol in a fixed stereochemical configuration, making it a valuable precursor for the enantioselective synthesis of complex molecules, including pharmaceuticals. The related aldehyde, for instance, is a key intermediate in the synthesis of the anti-tumor drug gemcitabine, underscoring the importance of this chiral scaffold in medicine.[3]
The molecule's utility is derived from its distinct structural features: the isopropylidene ketal acts as a robust protecting group for the vicinal diols of glyceric acid, while the carboxylic acid moiety provides a reactive handle for a wide array of chemical transformations, such as amidation and esterification.[4][5] However, these same features necessitate a thorough understanding of its chemical reactivity and potential hazards to ensure safe and effective use.
Section 1: Physicochemical Profile and Molecular Characteristics
A foundational understanding of a compound's physical and chemical properties is paramount to its safe handling. The key characteristics of this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [2] |
| CAS Number | 114746-70-2 | [1][2] |
| Molecular Formula | C₆H₁₀O₄ | [6][7] |
| Molecular Weight | 146.14 g/mol | [2][6][7] |
| Appearance | White solid to colorless/pale-yellow liquid | [8][9] |
| Melting Point | ~68 °C | [9] |
| Boiling Point | ~244 °C at 760 mmHg | [9] |
| pKa | ~3.12 (Predicted) | [10] |
The molecule's structure is key to its function and its hazards. The carboxylic acid group confers acidic properties, making it corrosive and reactive with bases. The dioxolane ring, while a stable protecting group under many conditions, belongs to a class of chemicals that warrants careful handling.
Caption: Molecular Structure of this compound.
Section 2: Comprehensive Hazard Analysis
Based on data for the racemic mixture and related compounds, this compound must be treated as a hazardous substance. The primary risks are associated with its acidic nature and potential for irritation and corrosion.
GHS Classification (based on racemic data)
| Pictogram | GHS Class | Hazard Statement |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[7] | |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage. | |
| STOT - Single Exposure | H335: May cause respiratory irritation.[7] | |
| Acute Toxicity, Oral | H302: Harmful if swallowed. | |
| Signal Word | Danger |
Causality of Hazards:
-
Serious Eye Damage (H318): This is the most critical hazard. As a carboxylic acid, the compound can be corrosive, especially to the soft tissues of the eye.[11] Contact can lead to irreversible damage. This necessitates the use of stringent eye protection.
-
Skin and Respiratory Irritation (H315, H335): The acidic nature of the compound causes irritation upon contact with skin or mucous membranes in the respiratory tract.[11] This is a common property of non-volatile organic acids.
-
General Dioxolane Class Toxicity: While specific toxicological data for this exact molecule is limited, studies on other dioxolane derivatives have shown potential for systemic toxicity in animals, including effects on the hematopoietic system and kidneys.[12][13] This information serves as a precautionary note, reinforcing the need to minimize exposure through robust engineering controls and PPE.
Section 3: Risk Mitigation and Safe Handling Protocols
A proactive approach to safety is essential. The following protocols are designed to mitigate the risks identified in Section 2.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All manipulations of the compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of any aerosols or vapors, directly addressing the H335 respiratory hazard.
-
Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be immediately accessible (<10 seconds travel time) from the work area. The "Causes serious eye damage" (H318) classification makes immediate access to an eyewash station non-negotiable.
Personal Protective Equipment (PPE): A Self-Validating System
Proper PPE is not just a recommendation but a required system to protect the user.
-
Eye and Face Protection: Due to the H318 hazard, standard safety glasses are insufficient. Chemical splash goggles in combination with a full-face shield are mandatory whenever handling the compound outside of a sealed container.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. It is crucial to inspect gloves for any signs of degradation or pinholes before each use. Employ proper glove removal technique to avoid cross-contamination.
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.
Storage and Incompatibility
-
Storage Conditions: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, segregated from incompatible materials. Many suppliers recommend storage in a freezer at or below -20°C under an inert atmosphere to maintain purity and prevent degradation.
-
Incompatibilities:
Caption: Workflow for Safely Weighing and Dissolving the Compound.
Section 4: Emergency Procedures
In the event of an exposure or spill, a rapid and informed response is critical.
-
Spill Response:
-
Evacuate all non-essential personnel from the immediate area.
-
Ensure the area is well-ventilated (if safe to do so).
-
Wearing full PPE, cover the spill with a neutral absorbent material suitable for acids, such as sodium bicarbonate or soda ash.[13]
-
Once neutralized, carefully collect the material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[6]
-
-
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[6]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
Ingestion: Rinse the mouth thoroughly with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[6]
-
-
Firefighting:
Section 5: Contextual Application in Drug Discovery
Understanding the safety profile of this compound allows for its confident use in synthetic workflows. Its primary application is as a chiral starting material. The carboxylic acid group is a versatile handle for creating more complex structures. For example, it can be coupled with amines to form amides or reduced to an alcohol, all while the stereocenter at the adjacent carbon is preserved.
Caption: Simplified Role in a Pharmaceutical Synthetic Pathway.
The integrity of the chiral center is paramount, and the robust dioxolane protecting group ensures it remains intact during reactions at the carboxyl group. This allows for the construction of enantiomerically pure target molecules, a critical requirement in modern drug development to ensure target specificity and minimize off-target effects.
Conclusion
This compound is a powerful tool for the synthesis of chiral pharmaceuticals and fine chemicals. However, its utility is matched by its potential hazards, primarily stemming from its acidic and corrosive nature. A comprehensive understanding of its GHS classification—especially the high risk of serious eye damage—mandates strict adherence to the engineering controls, PPE protocols, and emergency procedures outlined in this guide. By integrating this safety-conscious mindset into every step of the experimental workflow, researchers can confidently and safely leverage the unique chemical properties of this valuable building block to advance their scientific objectives.
References
- Inhalation toxicity of Dioxole and Dioxolane compounds in the rat. PubMed.
- What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. LookChem.
- Miscellaneous Unpublished Toxicity Data on 1,3-dioxolane. NTIS.
- Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. Sigma-Aldrich.
- Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. PrepChem.com.
- 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. ChemBK.
- 1,3-Dioxolane. PubChem, National Center for Biotechnology Information.
- (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. Sigma-Aldrich.
- 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Sigma-Aldrich.
- 2,2-Dimethyl-1,3-Dioxolane-4-Carboxylic Acid - Safety Data Sheet. ChemicalBook.
- 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. PubChem, National Center for Biotechnology Information.
- 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid. Echemi.
- 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid 5736-06-1 wiki. Guidechem.
- This compound. BLDpharm.
- Hazardous Substance Fact Sheet - Dioxolane. New Jersey Department of Health.
- 1,3-Dioxolane - SAFETY DATA SHEET. Penta s.r.o..
- SAFETY DATA SHEET - 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol. Sigma-Aldrich.
- (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics.
- SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.
- 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid. Vulcanchem.
- The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated.
- This compound. Sigma-Aldrich.
- A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters.
- Catalytic asymmetric acetalization of carboxylic acids for access to chiral phthalidyl ester prodrugs. National Center for Biotechnology Information.
- Why aren't carboxylic acid groups chiral?. Reddit.
- Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH.
Sources
- 1. 114746-70-2|this compound|BLD Pharm [bldpharm.com]
- 2. This compound | 114746-70-2 [sigmaaldrich.com]
- 3. Page loading... [guidechem.com]
- 4. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. echemi.com [echemi.com]
- 10. Page loading... [wap.guidechem.com]
- 11. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 12. Inhalation toxicity of Dioxole and Dioxolane compounds in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. nj.gov [nj.gov]
A Comprehensive Technical Guide to (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid and Its Synonyms: A Cornerstone Chiral Building Block in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Chiral Synthons in Modern Drug Discovery
In the landscape of contemporary pharmaceutical synthesis, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of a drug's efficacy and safety. Biological systems, being inherently chiral, often exhibit starkly different responses to different enantiomers of the same molecule. This reality has propelled the demand for enantiomerically pure starting materials, known as chiral building blocks or synthons. These molecules provide a reliable foundation upon which complex, stereochemically defined active pharmaceutical ingredients (APIs) can be constructed, streamlining synthetic routes and mitigating the risks associated with racemic mixtures.[1][2]
This guide focuses on a particularly versatile and widely utilized chiral building block: (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid . Its rigid, protected diol structure, combined with the reactive carboxylic acid functionality, makes it an invaluable intermediate in the asymmetric synthesis of a diverse array of complex molecules, most notably in the field of antiviral nucleoside analogues. We will delve into its nomenclature, physicochemical properties, synthesis, and key applications, providing the in-depth technical insights required by professionals in drug development and chemical research.
Nomenclature and Synonyms: A Multi-faceted Identity
A thorough understanding of a chemical entity in a research and development setting necessitates familiarity with its various names and identifiers. This compound is known by several synonyms, reflecting its structural origins and common usage in the scientific literature and commercial catalogs. The IUPAC name for the racemic mixture is 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.[3]
The (R)-enantiomer, which is the focus of this guide, is derived from D-glyceric acid, and this is often reflected in its nomenclature. The dioxolane ring is formed by the protection of the vicinal diols of glyceric acid with acetone, a common strategy to mask reactive hydroxyl groups during subsequent chemical transformations.
Below is a table summarizing the key synonyms and identifiers for this compound.
| Identifier Type | Identifier | Notes |
| IUPAC Name | (4R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | |
| Common Synonyms | (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | The (+) denotes its dextrorotatory nature. |
| D-Glyceric acid acetonide | Reflects its origin from D-glyceric acid. | |
| (R)-Isopropylideneglyceric acid | "Isopropylidene" refers to the acetone-derived protecting group. | |
| CAS Number | 13198-53-9 | Specific for the (R)-enantiomer. |
| 5736-06-1, 62075-55-2 | Often used for the racemic mixture or unspecified stereochemistry.[3][4] | |
| PubChem CID | 114746702 (for R-isomer, though often linked to racemic entries) |
It is crucial for researchers to be aware of these different identifiers to ensure accurate sourcing of materials and correct interpretation of scientific literature. The CAS number 13198-53-9 should be used to specifically procure the (R)-enantiomer.
Physicochemical and Spectroscopic Profile
A comprehensive understanding of the physical and chemical properties of a building block is fundamental to its effective use in synthesis. The table below summarizes key properties of this compound and its commonly used methyl ester derivative.
| Property | This compound | Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
| Molecular Formula | C₆H₁₀O₄ | C₇H₁₂O₄ |
| Molecular Weight | 146.14 g/mol [3] | 160.17 g/mol |
| Appearance | White solid | Colorless to pale yellow liquid[5] |
| Melting Point | 68 °C | N/A |
| Boiling Point | 244.2 ± 35.0 °C at 760 mmHg | 70-75 °C at 10 mmHg |
| Density | 1.2 ± 0.1 g/cm³ | 1.106 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.447 | 1.426 |
| Optical Activity ([α]20/D) | Data varies | +8.5° (c = 1.5 in acetone) |
| CAS Number | 13198-53-9 | 52373-72-5 |
Spectroscopic data is vital for reaction monitoring and product characterization. While full spectra are best consulted from primary sources, typical 1H and 13C NMR chemical shifts for the methyl ester derivative are well-documented.[6][7]
Synthesis of this compound: A Chiral Pool Approach
The most common and economically viable route to enantiomerically pure this compound is through the degradation of readily available chiral pool starting materials. D-mannitol, a naturally occurring sugar alcohol, is a frequent choice for this purpose. The synthesis leverages the inherent stereochemistry of D-mannitol to produce the desired (R)-enantiomer of the target molecule.
The general synthetic strategy is outlined below:
Figure 1: General synthetic pathway from D-Mannitol.
Causality Behind Experimental Choices in the Synthesis
-
Protection Step: The initial reaction of D-mannitol with acetone in the presence of an acid catalyst (e.g., H₂SO₄) forms the diacetonide. This step is crucial as it protects the 1,2- and 5,6-diol pairs, leaving the central 3,4-diol free for the subsequent cleavage reaction. The use of acetone is advantageous due to its low cost and the stability of the resulting isopropylidene ketal (dioxolane ring) to a wide range of reaction conditions.
-
Oxidative Cleavage: The central C-C bond of the protected mannitol is cleaved using a strong oxidizing agent like sodium periodate (NaIO₄) or lead tetraacetate (Pb(OAc)₄). This reaction is highly specific for vicinal diols and results in the formation of two molecules of (R)-glyceraldehyde acetonide, which is the direct precursor to our target molecule.[8]
-
Oxidation to the Carboxylic Acid: The final step involves the oxidation of the aldehyde group of (R)-glyceraldehyde acetonide to a carboxylic acid. This can be achieved using various oxidizing agents. A common laboratory method involves potassium permanganate (KMnO₄) under basic conditions.[9] Alternatively, for milder conditions that are compatible with sensitive functional groups, catalytic systems like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) with a stoichiometric oxidant such as sodium hypochlorite (NaOCl) can be employed.[10][11]
Self-Validating Protocol: Oxidation of (R)-Glyceraldehyde Acetonide to the Carboxylic Acid
The following is a representative protocol for the oxidation step. The success of this reaction can be validated by monitoring the disappearance of the starting aldehyde and the appearance of the carboxylic acid product via thin-layer chromatography (TLC) and confirmed by spectroscopic analysis (e.g., IR, NMR) of the purified product.
Materials:
-
(R)-Glyceraldehyde acetonide
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
tert-Butanol
-
Water
-
Sodium bisulfite (NaHSO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (R)-glyceraldehyde acetonide (1 equivalent) in a mixture of tert-butanol and water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
A pre-cooled aqueous solution of sodium hydroxide (approx. 1.1 equivalents) is added to the flask.
-
A solution of potassium permanganate (approx. 1.1 equivalents) in water is added dropwise to the stirred reaction mixture, maintaining the temperature below 10 °C. The reaction progress is monitored by TLC.
-
Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bisulfite until the purple color of the permanganate disappears and a brown precipitate of manganese dioxide forms.
-
The mixture is filtered through a pad of Celite to remove the manganese dioxide, and the filter cake is washed with water.
-
The filtrate is washed with ethyl acetate to remove any unreacted starting material.
-
The aqueous layer is acidified to a pH of approximately 2 with concentrated hydrochloric acid.
-
The acidified aqueous layer is extracted multiple times with ethyl acetate.
-
The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by recrystallization.
Applications in Drug Development and Asymmetric Synthesis
The utility of this compound and its derivatives, such as the corresponding aldehyde and methyl ester, is most prominent in the synthesis of nucleoside and non-nucleoside analogues with antiviral activity.[12][13] The dioxolane moiety serves as a chiral scaffold, enabling the stereocontrolled introduction of various nucleobases.
Figure 2: Key applications and derivative relationships.
Key Drug Synthesis Examples:
-
Gemcitabine: The corresponding aldehyde, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of Gemcitabine, a pyrimidine nucleoside analogue used in the treatment of various cancers.[5]
-
Sofosbuvir: This chiral building block is structurally related to intermediates used in the synthesis of Sofosbuvir, a direct-acting antiviral medication used to treat hepatitis C.[14][15][16] The synthesis of the complex ribose sugar mimic in Sofosbuvir often starts from chiral precursors where the stereochemistry is set early on, and dioxolane-protected glyceraldehyde derivatives are common starting points for such endeavors.
The carboxylic acid functionality allows for a wide range of transformations. It can be readily converted to its methyl ester, which is often more suitable for certain coupling reactions. The acid can also be activated, for example, as an acid chloride or with coupling reagents like EDC/DMAP, to form amide bonds.[17]
Conclusion: An Indispensable Tool in the Synthetic Chemist's Arsenal
This compound, with its array of synonyms and identifiers, stands as a testament to the power of chiral pool synthesis. Its ready availability in high enantiomeric purity, coupled with its versatile chemical handles, has solidified its position as a cornerstone building block in the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of its properties, synthesis, and reactivity is essential for the efficient and stereocontrolled construction of the next generation of therapeutic agents. As the demand for enantiomerically pure drugs continues to grow, the importance of synthons like this compound will only increase, making it a key player in the ongoing quest for more effective and safer medicines.
References
-
Kim, H. O., Ahn, S. K., Alves, A. J., Beach, J. W., Jeong, L. S., Choi, B. G., Van Roey, P., Schinazi, R. F., & Chu, C. K. (1992). Asymmetric synthesis of 1,3-dioxolane-pyrimidine nucleosides and their anti-HIV activity. Journal of Medicinal Chemistry, 35(11), 1987-1995. [Link]
-
The Role of Chiral Building Blocks in Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Kim, C. K., et al. (1993). β-(2S,4S)- and L-α-(2S,4R)-dioxolanyl nucleosides as potential anti-HIV agents: asymmetric synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 36(1), 30-37. [Link]
-
Organic Syntheses. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Organic Syntheses. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6. [Link]
- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3358-3371.
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. National Center for Biotechnology Information. [Link]
- Kammili, V. R., et al. (2011). Oxidation of alcohol to carboxylic acid under mild acidic condition and followed by synthesis of ester analogues of Corey. Der Pharma Chemica, 3(5), 141-145.
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of alcohols. [Link]
-
Carey, F. A., & Sundberg, R. J. (n.d.). OXIDATIONS 5. [Link]
-
Organic Syntheses. (n.d.). TEMPO-CATALYZED OXIDATION OF ALCOHOLS TO ALDEHYDES AND KETONES. [Link]
Sources
- 1. orgsyn.org [orgsyn.org]
- 2. 1,3-Dioxolane synthesis [organic-chemistry.org]
- 3. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. Page loading... [guidechem.com]
- 6. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR [m.chemicalbook.com]
- 7. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. vanderbilt.edu [vanderbilt.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Carboxylic acid synthesis by oxidation of alcohols [organic-chemistry.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. 15186-48-8|(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 15. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 16. medkoo.com [medkoo.com]
- 17. derpharmachemica.com [derpharmachemica.com]
A Guide to Chiral Pool Synthesis Starting from D-Glyceraldehyde: Strategies and Applications
Abstract
D-Glyceraldehyde, the simplest chiral aldose, stands as a cornerstone in the edifice of asymmetric synthesis. As a readily available C3 building block derived from the chiral pool, it offers a versatile platform for the stereocontrolled synthesis of complex molecules, including rare sugars, natural products, and pharmaceutical intermediates.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of synthetic strategies starting from D-glyceraldehyde. We will delve into the critical role of protecting groups, detail key carbon-carbon bond-forming reactions, and present validated protocols for its transformation into valuable synthetic intermediates. The causality behind experimental choices, mechanistic underpinnings, and practical applications will be emphasized to provide a field-proven perspective on leveraging this fundamental chiron.
Introduction: The Power of a Simple Aldose
The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds provided by nature, such as amino acids, carbohydrates, and terpenes.[1][2] Chiral pool synthesis is a powerful strategy that utilizes these readily available starting materials to construct complex chiral targets, preserving the inherent stereochemistry of the starting material.[3][4]
Among the carbohydrates, D-glyceraldehyde (2,3-dihydroxypropanal) is the archetypal building block.[5] As the configurational standard for all D-sugars, its single stereocenter at C2 provides a reliable anchor for constructing subsequent chiral centers.[5][6] Its utility stems from several key attributes:
-
Fundamental Chirality: It possesses a single, well-defined stereocenter.
-
High Functionality: It contains three distinct functional groups—an aldehyde, a primary alcohol, and a secondary alcohol—offering multiple points for synthetic modification.
-
C3 Building Block: It serves as a versatile three-carbon unit for the iterative construction of larger carbon skeletons.[7]
This guide focuses on the practical manipulation of D-glyceraldehyde, transforming its potential into tangible synthetic outcomes.
Caption: The Chiral Pool Synthesis concept, highlighting D-Glyceraldehyde.
The Gateway Intermediate: (R)-2,3-O-Isopropylidene-D-Glyceraldehyde
Direct use of D-glyceraldehyde is hampered by its propensity to polymerize, form hydrates in aqueous solutions, and the potential for undesired reactions at its two hydroxyl groups.[8][9] Therefore, the first and most critical step in nearly all synthetic sequences is the protection of the vicinal diol. The most common and robust protecting group for this purpose is the acetonide (isopropylidene ketal), which forms the stable, lipophilic, and readily purified (R)-2,3-O-Isopropylidene-D-Glyceraldehyde, often referred to as D-glyceraldehyde acetonide.[9]
This protection strategy is foundational for several reasons:
-
Prevents Polymerization: It blocks the hydroxyl groups, which can participate in intermolecular hemiacetal formation.
-
Enhances Stability: The protected aldehyde is significantly more stable to storage and handling than its unprotected counterpart.[8]
-
Directs Stereochemistry: The rigid five-membered ring formed by the acetonide group provides a highly predictable stereochemical environment, influencing the facial selectivity of nucleophilic additions to the aldehyde carbonyl.
The acetonide is typically prepared from D-mannitol, an inexpensive starting material, through a sequence of di-acetonide formation followed by oxidative cleavage of the central diol with reagents like sodium periodate or lead tetraacetate.[9][10]
Caption: Protection of D-Glyceraldehyde as its acetonide derivative.
Core Synthetic Transformations: Building Complexity
With the stable acetonide in hand, the aldehyde functionality becomes the primary site for synthetic elaboration. The majority of transformations involve the stereoselective addition of carbon nucleophiles to create new C-C bonds and, often, a new stereocenter.
Chain Elongation via Olefination: The Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for converting aldehydes and ketones into alkenes.[11] When applied to D-glyceraldehyde acetonide, it provides a reliable method for C2 chain extension. The stereochemical outcome of the reaction (E vs. Z alkene) is highly dependent on the nature of the phosphonium ylide used.[12]
-
Non-stabilized Ylides (e.g., R = alkyl): These reactive ylides typically react under kinetic control to produce the Z-alkene as the major product.[12]
-
Stabilized Ylides (e.g., R = CO₂R', CN): These less reactive ylides often react under thermodynamic control, favoring the formation of the more stable E-alkene.[12]
This predictable stereoselectivity allows for the controlled synthesis of either alkene isomer, which are valuable intermediates for further transformations like cyclizations or functional group manipulations.
Addition of Organometallic Reagents: Grignard and Organolithium Reactions
The addition of Grignard (R-MgX) or organolithium (R-Li) reagents to D-glyceraldehyde acetonide yields secondary alcohols.[13][14] This reaction creates a new stereocenter, and the diastereoselectivity is generally high, governed by nucleophilic attack on the less sterically hindered face of the aldehyde, as predicted by models like the Felkin-Anh model.[8] The bulky isopropylidene group and the adjacent stereocenter create a biased environment, leading to preferential formation of the anti-diol product.[8]
Aldol and Related Additions
Diastereoselective aldol reactions using D-glyceraldehyde acetonide as the electrophile are powerful methods for constructing polyketide-like fragments, which are common motifs in natural products.[8] The reaction of a ketone or ester enolate with the aldehyde proceeds with good facial selectivity, again favoring the anti product.[8] A notable variation is the addition of 2-(trimethylsilyl)thiazole, which serves as a formyl anion equivalent, allowing for a one-carbon homologation to produce protected D-erythrose derivatives.
Classical Chain Elongation: The Kiliani-Fischer Synthesis
A classic method in carbohydrate chemistry, the Kiliani-Fischer synthesis, lengthens the carbon chain of an aldose by one carbon.[15] Starting with D-glyceraldehyde, the process involves:
-
Cyanohydrin Formation: Nucleophilic addition of cyanide (NaCN) to the aldehyde, creating a mixture of two diastereomeric cyanohydrins at the new C2.
-
Hydrolysis & Reduction: The nitrile group is then hydrolyzed to a carboxylic acid and subsequently reduced (often via a lactone intermediate) to an aldehyde, yielding the tetroses D-erythrose and D-threose.[15]
This iterative process can be used to build up larger sugars from simpler ones.[15][16]
Caption: Key C-C bond-forming reactions starting from D-Glyceraldehyde Acetonide.
Application Spotlight: Synthesis of L-Hexoses
While D-sugars are ubiquitous in nature, their L-enantiomers are rare and often components of biologically important natural products like antibiotics.[17][18] The high cost and scarcity of L-hexoses make their chemical synthesis a critical endeavor.[19][20] D-Glyceraldehyde serves as an excellent starting point for the de novo synthesis of L-hexoses, demonstrating the power of chiral pool strategies to access "unnatural" enantiomers. A general strategy involves a C3 + C3 coupling approach, where two different three-carbon units derived from D-glyceraldehyde are joined.
Selected Experimental Protocols
The following protocols are presented as self-validating systems, adapted from trusted sources, to provide a practical guide for laboratory implementation.
Protocol 1: Preparation of (R)-2,3-O-Isopropylidene-D-Glyceraldehyde from D-Mannitol
Adapted from Organic Syntheses, 1995, 72, 6.[9]
This procedure involves two main stages: the cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol and the subsequent purification of the aldehyde.
A. Oxidative Cleavage:
-
To a stirred solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (1 equiv.) in dichloromethane, add a saturated aqueous solution of sodium bicarbonate.
-
Cool the mixture in a water bath to maintain an internal temperature below 35°C.
-
Add sodium metaperiodate (NaIO₄, 2.0 equiv.) portionwise over 2-3 minutes.
-
Stir the resulting mixture for 2 hours.
-
Add anhydrous magnesium sulfate and continue stirring for 20 minutes.
-
Filter the slurry through a glass frit. The filtrate contains the crude protected glyceraldehyde.
B. Purification:
-
Transfer the filtrate to a round-bottomed flask. Add pyridine (catalytic amount) to prevent racemization.
-
Concentrate the solution on a rotary evaporator, starting at room temperature and gradually increasing the bath temperature to 95-100°C until no more solvent is collected.
-
The crude product is a semi-solid. While it can be used directly, high purity requires distillation under reduced pressure.
Rationale: Sodium periodate selectively cleaves the C3-C4 vicinal diol of the di-acetonide of mannitol to yield two equivalents of the desired protected glyceraldehyde.[9] Pyridine is added as a mild base to buffer any trace acidity that could cause racemization or decomposition of the sensitive aldehyde product during concentration.[9]
Protocol 2: Diastereoselective Grignard Addition to (R)-Glyceraldehyde Acetonide
Based on principles described by Ley et al. for related systems.[8]
-
Prepare a solution of (R)-glyceraldehyde acetonide (1 equiv.) in anhydrous diethyl ether or THF in a flame-dried, three-neck flask under an argon atmosphere.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (e.g., vinylmagnesium bromide, 1.1 equiv.) dropwise via syringe over 15 minutes, maintaining the temperature at -78°C.
-
Stir the reaction mixture at -78°C for 3-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78°C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting diastereomeric alcohols by silica gel column chromatography.
Rationale: The reaction is performed at low temperature (-78°C) to maximize diastereoselectivity by enhancing the kinetic control of the nucleophilic addition. The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon from the face opposite the bulky C-O bond of the acetonide ring, leading to the anti product as the major diastereomer.[8] Saturated NH₄Cl provides a mild acidic workup to protonate the resulting alkoxide without hydrolyzing the acid-sensitive acetonide protecting group.
Table 1: Representative Diastereoselectivity in Nucleophilic Additions
| Nucleophile Source | Product Type | Typical Diastereomeric Ratio (anti:syn) | Reference |
|---|---|---|---|
| CH₃MgBr | Secondary Alcohol | ~4:1 | [8] |
| Lithium enolate of Acetone | Aldol Adduct | ~5:1 | [8] |
| 2-(TMS)thiazole | Thiazolyl Alcohol | >95:5 | |
Conclusion
D-Glyceraldehyde is far more than a simple triose; it is a testament to the efficiency and elegance of chiral pool synthesis. Through robust protection strategies and a diverse array of stereoselective transformations, this humble molecule provides a reliable and cost-effective pathway to a vast range of complex, enantiomerically pure targets. For the synthetic chemist in academia or industry, mastering the manipulation of D-glyceraldehyde is a key step toward the rational design and efficient execution of modern asymmetric synthesis.
References
-
American Chemical Society. (2023). D-Glyceraldehyde. ACS. [Link]
-
Knudsen, K. R., Stepan, A. F., Michel, P., & Ley, S. V. (2006). Diastereoselective aldol reactions with butane-2,3-diacetal protected glyceraldehyde derivatives. Organic & Biomolecular Chemistry, 4(8), 1634-1642. [Link]
-
Reddy, K. L., et al. (2007). A new route for the synthesis of (R)- glyceraldehyde acetonide: A key chiral building block. Indian Journal of Chemistry, 46B, 1013-1016. [Link]
-
Schmid, W., & Whitesides, G. M. (1991). A new route for the synthesis of (R)- glyceraldehyde acetonide: A key chiral building block. Journal of the American Chemical Society, 113(17), 6674-6675. Note: The linked search result cites this work; the direct link is to the newer publication.
-
Dondoni, A., & Marra, A. (2012). Diastereoselective Homologation of D-(R)-Glyceraldehyde Acetonide Using 2-(Trimethylsilyl)thiazole: 2-O-Benzyl-3,4-isopropylidene-D-erythrose. Organic Syntheses, 89, 323-333. [Link]
-
Schmid, C. R., et al. (1995). D-(R)-Glyceraldehyde Acetonide. Organic Syntheses, 72, 6. [Link]
-
Hubert, J. C., Wieringa, J. H., & Wynberg, H. (1995). l-(s)-glyceraldehyde acetonide. Organic Syntheses, 72, 1. [Link]
-
Wikipedia. (n.d.). Glyceraldehyde. Retrieved January 12, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 25.4: Configurations of Aldoses. [Link]
-
StudySmarter. (2023). Chiral Pool: Synthesis, Definition & Asymmetric Technique. [Link]
-
Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). Wittig reaction. Retrieved January 12, 2026, from [Link]
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved January 12, 2026, from [Link]
-
Perlin, A. S. (1956). PREPARATION OF D- AND L-GLYCERALDEHYDE FROM KETOHEXOSES. Canadian Journal of Chemistry, 34(11), 1664-1666. [Link]
-
Lin, C. H., et al. (2013). Synthesis of l-hexoses and their related biomolecules. Chemical Communications, 49(89), 10471-10485. [Link]
-
ResearchGate. (2013). Synthesis of L-Hexoses and Their Related Biomolecules. [Link]
-
ResearchGate. (2015). Synthesis of L-Hexoses. [Link]
Sources
- 1. bccollegeasansol.ac.in [bccollegeasansol.ac.in]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Glyceraldehyde - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. Diastereoselective aldol reactions with butane-2,3-diacetal protected glyceraldehyde derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Wittig Reaction [organic-chemistry.org]
- 13. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 14. Grignard Reaction [organic-chemistry.org]
- 15. acs.org [acs.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis of l-hexoses and their related biomolecules - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. [PDF] Synthesis of L-hexoses and their related biomolecules. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
Introduction: A Versatile Chiral Building Block
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a derivative of D-glyceraldehyde, is a valuable chiral building block in modern organic synthesis. Its rigid, stereodefined structure and versatile functional groups make it a crucial precursor in the stereoselective synthesis of complex molecules, including pharmaceuticals. An unambiguous confirmation of its structure and purity is paramount for its application in drug development and other high-stakes research. This guide provides an in-depth analysis of the expected spectroscopic data for this compound, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Key Features
A thorough understanding of the molecule's structure is fundamental to interpreting its spectroscopic data.
Figure 1: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can map the connectivity and stereochemistry of the molecule.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent can influence the chemical shift of the acidic proton due to varying degrees of hydrogen bonding.[1]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, setting its chemical shift to 0.00 ppm.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹³C NMR, a proton-decoupled experiment is standard.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.
¹H NMR Spectroscopy: Predicted Data and Interpretation
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-13 | Broad Singlet | 1H | -COOH |
| ~4.5 - 4.8 | Multiplet | 1H | H-4 |
| ~4.2 - 4.5 | Multiplet | 2H | H-5 |
| ~1.4 - 1.6 | Singlet | 6H | 2 x -CH₃ |
Interpretation:
-
Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the region of 10-13 ppm.[2] The broadness is a result of hydrogen bonding and chemical exchange. This peak's position is highly dependent on concentration and the choice of solvent.[2] In D₂O, this proton will exchange with deuterium, and the signal will disappear, providing a definitive confirmation of the carboxylic acid group.[2]
-
Methine Proton (H-4): The proton at the chiral center (C-4) is adjacent to the carboxylic acid and the dioxolane ring oxygen. It is expected to appear as a multiplet due to coupling with the diastereotopic protons on C-5.
-
Methylene Protons (H-5): The two protons on C-5 are diastereotopic due to the adjacent chiral center and will exhibit different chemical shifts. They will appear as a complex multiplet due to coupling with each other and with the H-4 proton.
-
Methyl Protons (-CH₃): The two methyl groups on C-2 are chemically equivalent and will appear as a single, sharp singlet, integrating to six protons.
¹³C NMR Spectroscopy: Predicted Data and Interpretation
The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170-180 | -COOH |
| ~110-115 | C-2 (quaternary) |
| ~75-80 | C-4 |
| ~65-70 | C-5 |
| ~25-30 | 2 x -CH₃ |
Interpretation:
-
Carbonyl Carbon (-COOH): The carbon of the carboxylic acid group is expected to be the most deshielded, appearing in the 170-180 ppm range.[2] Saturated aliphatic acids typically appear towards the downfield end of this range.[1]
-
Acetal Carbon (C-2): The quaternary carbon of the dioxolane ring, bonded to two oxygen atoms, will appear significantly downfield, typically in the 110-115 ppm region.
-
Chiral Center Carbon (C-4): This carbon, bonded to an oxygen and the carboxylic acid group, will be found in the 75-80 ppm range.
-
Methylene Carbon (C-5): The methylene carbon of the dioxolane ring will be shielded relative to C-4 and is expected in the 65-70 ppm range.
-
Methyl Carbons (-CH₃): The two equivalent methyl carbons will appear as a single peak in the aliphatic region, around 25-30 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid (KBr pellet or Nujol mull) or as a thin film if it is a low-melting solid or viscous liquid. For a KBr pellet, a small amount of the sample is ground with dry potassium bromide and pressed into a transparent disk.
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorbance or transmittance as a function of wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
The IR spectrum of this compound is expected to be dominated by the absorptions of the carboxylic acid and the dioxolane ring.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch | Carboxylic Acid |
| 2850-3000 | Medium | C-H stretch | Aliphatic |
| 1700-1725 | Strong, Sharp | C=O stretch | Carboxylic Acid |
| 1210-1320 | Strong | C-O stretch | Carboxylic Acid & Dioxolane |
| 1000-1200 | Strong | C-O stretch | Dioxolane (acetal) |
Interpretation:
-
O-H Stretch: The most characteristic feature of a carboxylic acid is the very broad and strong absorption band for the O-H stretching vibration, which typically spans from 2500 to 3300 cm⁻¹.[3][4] This broadness is due to strong intermolecular hydrogen bonding, forming dimers in the solid state.
-
C-H Stretch: Absorptions corresponding to the stretching of sp³ C-H bonds in the methyl and dioxolane ring will be observed in the 2850-3000 cm⁻¹ region, often appearing as sharper peaks superimposed on the broad O-H band.[4]
-
C=O Stretch: A strong, sharp absorption for the carbonyl (C=O) stretch of the carboxylic acid is expected between 1700 and 1725 cm⁻¹.[5] The presence of hydrogen bonding typically lowers this frequency compared to a non-hydrogen-bonded carbonyl group.
-
C-O Stretch: The spectrum will contain strong C-O stretching bands. One associated with the carboxylic acid will be in the 1210-1320 cm⁻¹ range.[4] Additionally, the C-O-C stretching of the dioxolane acetal will give rise to strong absorptions in the 1000-1200 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using a direct insertion probe or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common technique for volatile compounds. For less volatile or thermally sensitive molecules like carboxylic acids, softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) are often preferred.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Predicted Mass Spectrum and Fragmentation
The molecular weight of this compound (C₆H₁₀O₄) is 146.14 g/mol .
Expected Key Ions (m/z):
-
Molecular Ion (M⁺): m/z = 146. The molecular ion peak may be weak or absent in EI-MS due to the lability of the carboxylic acid.[1]
-
[M-CH₃]⁺: m/z = 131. Loss of a methyl group from the dimethyl-dioxolane moiety is a likely fragmentation pathway.
-
[M-COOH]⁺: m/z = 101. Loss of the entire carboxylic acid group via alpha-cleavage.
-
[M-H₂O]⁺: m/z = 128. Loss of a water molecule.
-
McLafferty Rearrangement: While a classic McLafferty rearrangement is not possible due to the lack of a gamma-hydrogen, other rearrangements and cleavages of the dioxolane ring are expected.
Figure 2: Predicted major fragmentation pathways in EI-MS.
Conclusion: A Predictive Spectroscopic Profile
This technical guide provides a comprehensive, albeit predictive, spectroscopic profile of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in fundamental spectroscopic principles, serves as a valuable resource for researchers in drug discovery and organic synthesis. By understanding the characteristic spectral features outlined herein, scientists can confidently identify this key chiral building block, ensuring the integrity of their synthetic pathways and the quality of their final products. The provided protocols also offer a standardized approach to data acquisition, promoting consistency and reproducibility in the laboratory.
References
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Max, J. J., & Chapados, C. (2009). Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. The Journal of Physical Chemistry A, 113(34), 9536–9553. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]
-
Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533–3544. Retrieved from [Link]
-
YouTube. (2023, January 25). Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. Retrieved from [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]
- 3. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 5. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
Methodological & Application
Application Notes and Protocols for the Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Introduction: The Significance of a Chiral Building Block
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a valuable chiral building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its rigid, stereodefined structure, derived from D-glyceric acid, makes it an essential precursor for the enantioselective synthesis of various biologically active compounds. The dioxolane moiety serves as a protecting group for the vicinal diol functionality, allowing for selective transformations at the carboxylic acid group. A notable application of a related compound, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is as a key intermediate in the synthesis of the anti-cancer drug Gemcitabine[1]. This application note provides a comprehensive, field-proven protocol for the efficient synthesis of this compound through the saponification of its corresponding methyl ester, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
Reaction Principle: Base-Catalyzed Ester Hydrolysis (Saponification)
The conversion of methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate to this compound is achieved through a base-catalyzed hydrolysis, commonly known as saponification. This nucleophilic acyl substitution reaction is practically irreversible, ensuring a high conversion to the desired product.
The reaction proceeds via the attack of a hydroxide ion (from a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide) on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the expulsion of the methoxide leaving group and the formation of the carboxylic acid. In the basic reaction medium, the carboxylic acid is instantaneously deprotonated to form the corresponding carboxylate salt. A final acidification step is required to protonate the carboxylate and yield the desired this compound.
Experimental Workflow Overview
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with in-process checks and thorough final product characterization.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | 52373-72-5 | 160.17 | 10.0 g (62.4 mmol) | Starting material[2][3]. |
| Lithium hydroxide monohydrate (LiOH·H₂O) | 1310-66-3 | 41.96 | 3.14 g (74.9 mmol) | 1.2 equivalents |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL | ACS grade or higher |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | 50 mL | |
| Hydrochloric Acid (HCl), 2 M aqueous solution | 7647-01-0 | 36.46 | As needed | For acidification |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 3 x 100 mL | For extraction |
| Brine (saturated NaCl solution) | 7647-14-5 | 58.44 | 50 mL | For washing |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | For drying |
| Hexane | 110-54-3 | 86.18 | For recrystallization | ACS grade or higher |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (62.4 mmol) of methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate in 100 mL of methanol. Stir until the solution is homogeneous.
-
Addition of Base: To the stirred solution, add a solution of 3.14 g (74.9 mmol) of lithium hydroxide monohydrate dissolved in 50 mL of deionized water.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. A typical mobile phase for TLC is 1:1 ethyl acetate/hexane.
-
Solvent Removal: After the reaction is complete, remove the methanol from the reaction mixture using a rotary evaporator at 40 °C.
-
Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2 M hydrochloric acid dropwise with constant stirring until the pH of the solution is approximately 2. A white precipitate of the carboxylic acid may form.
-
Extraction: Transfer the acidified mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic extracts with 50 mL of brine. Dry the organic layer over anhydrous sodium sulfate, then filter.
-
Isolation of Crude Product: Remove the ethyl acetate using a rotary evaporator to yield the crude this compound as a white solid.
-
Purification by Recrystallization: Dissolve the crude solid in a minimal amount of hot ethyl acetate and add hexane until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.
Characterization and Validation
The successful synthesis of this compound can be validated through various analytical techniques.
Physical Properties
| Property | Expected Value |
| Appearance | White crystalline solid |
| Molecular Weight | 146.14 g/mol [4] |
| Melting Point | 68 °C (recrystallized from ligroine) |
Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 4.50 (t, J = 4.0 Hz, 1H)
-
δ 4.30 (dd, J = 8.0, 4.0 Hz, 1H)
-
δ 4.20 (dd, J = 8.0, 4.0 Hz, 1H)
-
δ 1.45 (s, 3H)
-
δ 1.40 (s, 3H)
-
The broad singlet for the carboxylic acid proton may be observed between δ 9.0-12.0 ppm.
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 175.0 (C=O)
-
δ 110.0 (C(CH₃)₂)
-
δ 75.0 (CH)
-
δ 68.0 (CH₂)
-
δ 26.5 (CH₃)
-
δ 25.0 (CH₃)
-
-
Mass Spectrometry (ESI-): m/z 145.05 [M-H]⁻
Comparison of the spectroscopic data of the starting material and the final product will confirm the conversion. The ¹H NMR of the starting material, methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate, would show a characteristic singlet for the methyl ester protons at approximately δ 3.75 ppm, which will be absent in the spectrum of the final product[5].
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform all operations in a well-ventilated fume hood.
-
Methanol is flammable and toxic; avoid inhalation and contact with skin.
-
Hydrochloric acid is corrosive; handle with care.
-
Lithium hydroxide is caustic; avoid contact with skin and eyes.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete reaction | Insufficient reaction time or base | Extend the reaction time and monitor by TLC. If necessary, add an additional 0.1-0.2 equivalents of LiOH·H₂O. |
| Low yield after extraction | Incomplete extraction or product still in aqueous layer | Perform additional extractions with ethyl acetate. Ensure the aqueous layer is sufficiently acidic (pH ~2). |
| Product oils out during recrystallization | Improper solvent system or too rapid cooling | Ensure the correct solvent ratio is used. Allow the solution to cool slowly to promote crystal formation. |
Conclusion
This application note provides a robust and reliable protocol for the synthesis of this compound from its methyl ester. The use of a base-catalyzed hydrolysis ensures a high yield of the desired product. The detailed protocol, including purification and characterization, allows for the consistent production of this important chiral building block for applications in research and drug development.
References
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Reddit. (2023, August 16). Hydrolysis of chiral methyl ester. r/Chempros. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
ALFA CHEMICAL. (n.d.). 52373-72-5 | (r)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester. Retrieved from [Link]
- Google Patents. (n.d.). Hydrolysis of methyl esters.
-
LookChem. (n.d.). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. Retrieved from [Link]
-
University of California, Irvine. (2023, October 4). Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis of methyl esters and alkylation to phenacyl esters. Reagents and conditions: (i) TMSOK, THF, rt, 16 h. Retrieved from [Link]
-
Experimental Procedures Alkyne Hydrolysis. (2020, April 3). Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. alfa-chemical.com [alfa-chemical.com]
- 3. scbt.com [scbt.com]
- 4. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]
Application Notes & Protocols: (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid as a Premier Chiral Building Block
Foreword: The Imperative of Chirality in Modern Chemistry
In the intricate world of drug discovery and fine chemical synthesis, the three-dimensional arrangement of atoms—chirality—is paramount. Biological systems, being inherently chiral, often exhibit starkly different responses to enantiomers of the same molecule. One enantiomer might be a potent therapeutic, while its mirror image could be inactive or even toxic.[1] This reality has propelled the demand for enantiomerically pure compounds, making chiral building blocks indispensable tools for the modern chemist.[2][3][4] These molecular fragments, possessing defined stereogenic centers, serve as foundational starting points for constructing complex chiral molecules, thereby accelerating research and development by enabling targeted and selective design.[1][5]
This guide focuses on (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a highly versatile and valuable synthon derived from the chiral pool. Its rigid dioxolane framework, which protects a vicinal diol, combined with a reactive carboxylic acid handle, provides a reliable platform for introducing chirality and building molecular complexity. We will explore its properties, synthesis, and key applications, providing detailed protocols to empower researchers, scientists, and drug development professionals to effectively harness its synthetic potential.
Section 1: Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for its effective use in synthesis. This compound is typically a colorless to slightly yellow liquid or a low-melting white solid.[6][7] Its structure features an isopropylidene ketal (acetonide) protecting the (R)-glyceric acid backbone.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [7][8] |
| Molecular Weight | 146.14 g/mol | [7][9] |
| Appearance | White solid or colorless liquid | [6][7] |
| Melting Point | ~68 °C | [7] |
| Boiling Point | 244.2 ± 35.0 °C at 760 mmHg | [7] |
| Density | ~1.2 g/cm³ | [7] |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid | [9] |
| SMILES | CC1(C)OCC(=O)O | [9] |
| InChIKey | OZPFVBLDYBXHAF-UHFFFAOYSA-N | [9] |
Note: Physical properties can vary slightly depending on purity and measurement conditions.
Section 2: Synthesis of the Building Block
This compound is readily prepared from (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal or (R)-isopropylidene glycerol.[10][11] This precursor is itself derived from the chiral pool, often from D-mannitol or through asymmetric synthesis from glycerol.[12][13][14] The most common synthetic route involves the oxidation of the primary alcohol of (R)-Solketal.
Caption: Synthetic pathway from Glycerol to the target chiral acid.
Protocol 2.1: Oxidation of (R)-Solketal to this compound
This protocol describes a robust oxidation procedure. The choice of oxidant is crucial; milder, selective oxidants are preferred to avoid cleavage of the acetonide protecting group, which is sensitive to strong acid.
Materials:
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol ((R)-Solketal)
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated and 1M
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve 13.2 g (0.1 mol) of (R)-Solketal in 200 mL of water. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Oxidant: While stirring vigorously, slowly add a solution of 17.4 g (0.11 mol) of potassium permanganate in 150 mL of water. The addition should be dropwise to maintain the temperature below 10 °C. A brown precipitate of manganese dioxide will form.
-
Expertise & Experience Insight: Maintaining a low temperature is critical to prevent over-oxidation and potential side reactions. The slow addition of KMnO₄ ensures the reaction remains controlled.
-
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), checking for the disappearance of the starting alcohol.
-
Workup - Quenching and Filtration: Quench the reaction by adding a small amount of sodium bisulfite until the purple color of excess permanganate disappears. Filter the mixture through a pad of Celite to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of water.
-
Acidification and Extraction: Transfer the clear filtrate to a separatory funnel and cool it in an ice bath. Carefully acidify the solution to pH 2-3 with concentrated HCl.
-
Trustworthiness Insight: Proper acidification protonates the carboxylate salt, rendering the carboxylic acid product soluble in organic solvents for extraction. Checking the pH is a critical control point.
-
-
Extraction: Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The resulting acid can be purified further by recrystallization or column chromatography if necessary.
Section 3: Applications in Asymmetric Synthesis
The true value of this compound lies in its utility as a scaffold for creating more complex chiral molecules. The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations.
Caption: Key transformations of the chiral building block.
Application 1: Synthesis of Chiral Amides and Peptidomimetics
The carboxylic acid can be readily coupled with amines to form chiral amides. This is a fundamental transformation for building peptidomimetics or chiral ligands containing amide functionalities.
Protocol 3.1: EDC/HOBt Mediated Amide Coupling
This protocol uses standard peptide coupling reagents for high-yield, mild formation of an amide bond with minimal risk of racemization.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃), 1M HCl, and brine solutions
Procedure:
-
Reactant Dissolution: To a flame-dried, N₂-purged round-bottom flask, add this compound (1.46 g, 10 mmol), HOBt (1.5 g, 11 mmol), and anhydrous DCM (50 mL). Stir until all solids dissolve.
-
Amine Addition: Add benzylamine (1.07 g, 10 mmol) followed by DIPEA (2.6 g, 20 mmol).
-
Expertise & Experience Insight: DIPEA is used as a non-nucleophilic base to neutralize the HCl salt formed from EDC and to activate the carboxylic acid. An excess ensures the reaction medium remains basic.
-
-
Coupling Agent Addition: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (2.1 g, 11 mmol) portion-wise over 10 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours).
-
Workup: Dilute the reaction mixture with 50 mL of DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Trustworthiness Insight: This sequential washing procedure is a self-validating system. The acid wash removes excess amine and DIPEA, the base wash removes unreacted starting acid and HOBt, and the brine wash removes residual water, ensuring a pure product after solvent removal.
-
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude amide can be purified by silica gel chromatography (e.g., using a hexane/ethyl acetate gradient).
Application 2: Precursor to the Chiral Aldehyde for Gemcitabine Synthesis
The corresponding aldehyde, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a critical intermediate in the synthesis of the anticancer drug Gemcitabine.[15] The carboxylic acid is an excellent precursor for this aldehyde via controlled reduction.
Protocol 3.2: Reduction to (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde
This protocol requires careful control of stoichiometry and temperature to prevent over-reduction to the alcohol.
Materials:
-
This compound
-
Diisobutylaluminium hydride (DIBAL-H), 1.0 M solution in hexanes
-
Anhydrous Toluene
-
Methanol
-
Rochelle's salt (potassium sodium tartrate) solution, saturated
-
Diethyl ether
Procedure:
-
Reaction Setup: In a flame-dried, three-neck flask under an argon atmosphere, dissolve this compound (1.46 g, 10 mmol) in 40 mL of anhydrous toluene.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reductant Addition: Slowly add DIBAL-H (11 mL of 1.0 M solution, 11 mmol, 1.1 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.
-
Expertise & Experience Insight: Using a slight excess (1.1 eq) of DIBAL-H ensures full conversion of the starting material. The extremely low temperature is crucial to trap the reaction at the aldehyde stage by stabilizing the tetrahedral intermediate.
-
-
Reaction: Stir the mixture at -78 °C for 2 hours.
-
Quenching: Quench the reaction by the slow, dropwise addition of 5 mL of methanol at -78 °C. Then, remove the cooling bath and add 50 mL of saturated Rochelle's salt solution.
-
Workup: Stir the biphasic mixture vigorously at room temperature for 1-2 hours until the layers become clear.
-
Trustworthiness Insight: The use of Rochelle's salt is a standard and reliable method for quenching DIBAL-H reactions. It chelates the aluminum salts, breaking up emulsions and facilitating a clean separation of the organic and aqueous layers.
-
-
Extraction and Isolation: Separate the layers. Extract the aqueous layer with diethyl ether (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure (avoiding high temperatures) to yield the crude aldehyde. The product is often used directly in the next step due to its volatility.
Section 4: Safety, Handling, and Storage
As with any chemical reagent, proper handling is essential for safety and to maintain the integrity of the compound.
-
Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term storage, refrigeration (2-8°C) is recommended to prevent degradation.
-
In case of Spillage: Absorb with an inert material (e.g., vermiculite, sand) and dispose of in accordance with local regulations.
Conclusion
This compound stands out as a robust and versatile chiral building block. Its derivation from the chiral pool provides a cost-effective and reliable source of chirality. The presence of a stable protecting group and a synthetically malleable carboxylic acid function allows for its seamless integration into complex synthetic routes. The protocols detailed herein demonstrate its utility in fundamental transformations, paving the way for the efficient, stereocontrolled synthesis of high-value molecules, from chiral ligands to life-saving pharmaceuticals. Its continued application will undoubtedly contribute to future advances in organic synthesis and drug development.
References
- AiFChem. (2025, August 20). Chiral Molecular Building Blocks in Modern Drug Discovery.
- Enamine. Chiral Building Blocks Selection.
- AiFChem. (2025, August 7). How Chiral Building Blocks Drive Advances in Drug Discovery.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- National Institutes of Health (NIH). Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- Boc Sciences. What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?.
- Wikipedia. Solketal.
- Google Patents. EP1413627A1 - Enzymatic synthesis of (S)-1,2-O-isopropylidene glycerol.
- GLACONCHEMIE GmbH. GLYCASOL® / ISOPROPYLIDENE GLYCEROL.
- Sigma-Aldrich. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
- Preprints.org. (2024, July 2). Synthesis and Beneficials Effects of Glycerol Derivatives.
- Google Patents. CN102229596A - Method for preparing isopropylidene glycerol by catalysis through sulfonic acid ionic liquid.
- PrepChem.com. Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.
- ChemBK. (2024, April 9). 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.
- Vulcanchem. 2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylic acid.
- PubChem. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid.
- Echemi. 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid.
- Guidechem. 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid 5736-06-1 wiki.
- ResearchGate. (2005, August). Stereoselective Synthesis of β-Lactams by Using D-Mannitol-Derived Oxazolidin-2-one as a Chiral Auxiliary.
- ResearchGate. Chiral diphosphite ligands derived from D-mannitol: synthesis and their application in the Rh-catalyzed enantioselective hydrogenation of α-dehydroamino acid esters.
- ChemicalBook. (r)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester(52373-72-5) 1 h nmr.
- Benchchem. Application Notes and Protocols: Utilizing D-Mannitol as a Chiral Pool for the Enantioselective Synthesis of (-)-Cleistenolide.
- Georganics. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
- Sigma-Aldrich. (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
Sources
- 1. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 6. chembk.com [chembk.com]
- 7. echemi.com [echemi.com]
- 8. Page loading... [guidechem.com]
- 9. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Solketal - Wikipedia [en.wikipedia.org]
- 11. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 12. preprints.org [preprints.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Page loading... [guidechem.com]
Application Notes and Protocols: (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid in Asymmetric Synthesis
Introduction: The Strategic Value of a Versatile Chiral Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically linked to its three-dimensional structure, making stereochemistry a critical determinant of efficacy and safety. (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a derivative of (R,R)-tartaric acid, has emerged as a highly valuable and versatile chiral building block in asymmetric synthesis. Its rigid dioxolane framework provides a defined stereochemical environment, making it an excellent starting material for the synthesis of complex chiral molecules, including bioactive natural products, pharmaceuticals, and sophisticated chiral ligands for asymmetric catalysis.
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals, offering in-depth insights into the applications of this compound. We will explore its synthesis, its role as a chiral auxiliary, and its application as a precursor for the construction of intricate molecular architectures, supported by field-proven protocols and mechanistic rationale.
Core Principles of Application
The utility of this compound in asymmetric synthesis stems from several key features:
-
Chiral Scaffold: The inherent chirality, derived from natural tartaric acid, provides a reliable source of stereochemical information.
-
Structural Rigidity: The cyclic acetal structure restricts conformational flexibility, allowing for predictable facial selectivity in reactions at or adjacent to the stereogenic center.
-
Functionality: The carboxylic acid group serves as a versatile handle for a wide range of chemical transformations, including amide bond formation, reduction to an alcohol, or conversion to an aldehyde.
-
Protecting Group: The acetonide group serves as a protecting group for the vicinal diol, which can be selectively removed under acidic conditions to reveal further functionality.
Synthesis of the Chiral Building Block
A common and efficient route to this compound and its derivatives begins with naturally occurring (R,R)-tartaric acid. The following protocol details the synthesis of the corresponding methyl ester, a key intermediate that can be readily hydrolyzed to the desired carboxylic acid.
Protocol 1: Synthesis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
This protocol is adapted from established procedures for the protection of tartaric acid derivatives.[1][2]
Reaction Scheme:
Figure 1: Synthesis of the methyl ester precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Dimethyl (R,R)-tartrate | 178.14 | 89.1 g | 0.5 |
| Acetone | 58.08 | 900 mL | - |
| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 141.93 | 82.5 mL | 0.31 |
| Dichloromethane (CH₂Cl₂) | 84.93 | - | - |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 120.37 | - | - |
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), dissolve dimethyl (R,R)-tartrate (89.1 g, 0.5 mol) in acetone (900 mL) in a 2-L two-necked round-bottomed flask equipped with a magnetic stirrer and a pressure-equalized addition funnel.[2]
-
At room temperature, add boron trifluoride diethyl etherate (82.5 mL, 0.31 mol) dropwise to the stirred solution over 30-40 minutes.[2] An exotherm may be observed.
-
After the addition is complete, stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 200 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to afford Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate as a colorless oil.
Expected Yield: ~85-92%
Hydrolysis to the Carboxylic Acid: The resulting methyl ester can be hydrolyzed to this compound using standard saponification conditions (e.g., LiOH in a THF/water mixture) followed by acidic workup.
Application in the Synthesis of Bioactive Molecules
A significant application of this chiral building block is in the synthesis of pharmaceutical agents. The corresponding aldehyde, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of Gemcitabine, an anticancer drug.[3]
Application Highlight: Synthesis of a β-Lactam Precursor
This compound and its derivatives can be employed in the asymmetric synthesis of β-lactams, which are core structures in many antibiotics. The rigid dioxolane ring effectively controls the stereochemistry of the newly formed stereocenters.
Conceptual Workflow:
Figure 2: Workflow for β-lactam synthesis.
A reported synthesis of a dioxolanylclavam intermediate illustrates this principle, where a derivative of the title compound undergoes a [2+2] cycloaddition with chlorosulfonyl isocyanate.
Application in the Synthesis of Chiral Ligands
Chiral ligands are indispensable in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products from prochiral substrates. This compound serves as an excellent starting material for the synthesis of various chiral ligands, particularly those incorporating a C₂-symmetric diol or diamine backbone.
Protocol 2: Conceptual Synthesis of a Chiral Bis(oxazoline) (BOX) Ligand Precursor
This protocol outlines a general strategy for the synthesis of a chiral diol from this compound, which is a precursor to BOX ligands.
Reaction Scheme:
Figure 3: Synthesis of a chiral diol precursor.
Materials:
| Reagent | Molar Mass ( g/mol ) |
| This compound | 146.14 |
| Oxalyl chloride | 126.93 |
| N,O-Dimethylhydroxylamine hydrochloride | 97.54 |
| Pyridine | 79.10 |
| Grignard Reagent (e.g., Phenylmagnesium bromide) | 181.31 |
| Tetrahydrofuran (THF) | 72.11 |
| Hydrochloric acid (HCl) | 36.46 |
Procedure:
-
Amide Formation:
-
Convert this compound to its acid chloride using oxalyl chloride and a catalytic amount of DMF.
-
React the crude acid chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base (e.g., pyridine) to form the Weinreb amide.
-
-
Grignard Addition:
-
Dissolve the Weinreb amide in anhydrous THF and cool to 0 °C.
-
Add the Grignard reagent (e.g., phenylmagnesium bromide) dropwise and stir until the reaction is complete (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
-
Deprotection:
-
After workup and purification of the resulting ketone, deprotect the acetonide group using acidic conditions (e.g., aqueous HCl in THF) to yield the chiral diol.
-
This chiral diol can then be converted to the corresponding diamine and subsequently cyclized to form the desired BOX ligand. The C₂-symmetry of the resulting ligand is derived from the single stereocenter of the starting carboxylic acid through a dimerization step.
Conclusion: A Cornerstone in Asymmetric Synthesis
This compound is a testament to the power of chiral pool synthesis. Its ready availability from tartaric acid, coupled with its inherent stereochemical integrity and versatile functionality, makes it an invaluable tool for the modern synthetic chemist. The protocols and applications outlined in this document provide a framework for leveraging this building block to construct complex, enantiomerically pure molecules for a wide range of applications, from pharmaceuticals to materials science. As the demand for stereochemically defined compounds continues to grow, the importance of reliable and efficient chiral building blocks like this compound will undoubtedly increase.
References
- What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. (URL not available)
-
Three-component modular synthesis of chiral 1,3-dioxoles via a Rh-catalyzed carbenic olefination cascade. PMC. [Link]
-
1,4-DI-O-ALKYL THREITOLS FROM TARTARIC ACID: 1,4-DI-O-BENZYL-L-THREITOL. Organic Syntheses. [Link]
-
(4R,5R)-2,2-DIMETHYL-α,α,α',α'-TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses. [Link]
Sources
Application Notes and Protocols for (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Chiral Pool Building Block
In the intricate landscape of modern stereoselective synthesis, the strategic use of readily available chiral molecules is paramount for the efficient construction of enantiomerically pure pharmaceuticals.[1] (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a derivative of D-glyceraldehyde, stands as a quintessential example of a "chiral pool" building block.[1] This approach leverages naturally occurring, enantiomerically pure compounds as inexpensive starting materials to build complex chiral molecules, thereby avoiding costly asymmetric synthesis or resolution steps.[1][2] The inherent, fixed stereocenter in this compound is transferred through subsequent synthetic steps, ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API). Its rigid, stereodefined framework, combined with versatile functional handles—a carboxylic acid and a protected diol—has established it as a valuable precursor in the synthesis of complex pharmaceuticals, including potent antiviral and anticancer agents.[1]
This document serves as a technical guide for researchers, scientists, and drug development professionals, providing in-depth insights and detailed protocols for the effective application of this versatile chiral synthon.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a starting material is critical for reaction design and process optimization. The key properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 114746-70-2 | [3] |
| Molecular Formula | C₆H₁₀O₄ | [3][4] |
| Molecular Weight | 146.14 g/mol | [3][4] |
| Appearance | Colorless to slightly yellow liquid | [5] |
| Boiling Point | 244.2 ± 35.0 °C (Predicted) | [3] |
| Density | 1.203 ± 0.06 g/cm³ (Predicted) | [3] |
| pKa | 3.12 ± 0.40 (Predicted) | [3] |
| IUPAC Name | (4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid |
Core Applications in Pharmaceutical Synthesis
The synthetic utility of this compound stems from its dual functionality. The carboxylic acid can be readily converted into a wide array of other functional groups, including esters, amides, alcohols, and aldehydes, while the acetonide-protected diol can be revealed under mild acidic conditions at a later synthetic stage.[1] This strategic protection-deprotection scheme is fundamental to its application in multi-step synthesis.[6]
Diagram: The Chiral Pool Synthesis Paradigm
Caption: Chiral pool synthesis using a D-glyceraldehyde derivative.
Case Study 1: Synthesis of Antiviral Agents (Oseltamivir Precursors)
Oseltamivir (Tamiflu®) is a neuraminidase inhibitor crucial for the treatment of influenza A and B viruses.[7][8] Its commercial synthesis famously starts from (-)-shikimic acid, a biomolecule harvested from Chinese star anise.[9][10] However, the limited availability and fluctuating price of shikimic acid have driven extensive research into alternative synthetic routes. Many of these routes rely on chiral pool starting materials to establish the three critical stereocenters in the oseltamivir molecule.
While direct synthesis from this compound is less common than from shikimic acid, its derivatives, particularly the corresponding aldehyde, serve as key intermediates in various reported synthetic strategies. The carboxylic acid is a direct precursor to these intermediates via reduction and subsequent oxidation or other functional group manipulations. The core value lies in using the (R)-stereocenter of the dioxolane to set the stereochemistry at the C5 position of the oseltamivir core.
Case Study 2: Synthesis of Anticancer Agents (Gemcitabine Precursors)
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, which can be synthesized from the parent carboxylic acid, is a key intermediate in the synthesis of Gemcitabine.[11] Gemcitabine is a pyrimidine nucleoside analog used as a first-line chemotherapeutic agent for various cancers, including pancreatic, breast, and non-small cell lung cancer.[11] The synthesis involves the stereoselective addition of a nucleobase precursor to the aldehyde, where the chiral integrity of the starting material is essential for the biological activity of the final drug.
Diagram: Versatility of the Carboxylic Acid Functional Group
Caption: Key functional group interconversions from the title compound.
Experimental Protocols
The following protocols are provided as validated, reproducible methods for key transformations of this compound.
Protocol 1: Synthesis of Methyl (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate
Objective: To convert the carboxylic acid to its methyl ester, a common intermediate for subsequent reactions such as reductions or Grignard additions. This protocol employs a Fischer esterification, which is a classic, acid-catalyzed method.[12]
Causality: An excess of the alcohol (methanol) is used to drive the equilibrium towards the product side, according to Le Châtelier's Principle.[12] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.
Materials and Reagents:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid), add a catalytic amount of concentrated sulfuric acid (approx. 2-3 drops) at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65 °C) for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (20 mL). Transfer the solution to a separatory funnel.
-
Carefully wash the organic layer with a saturated solution of sodium bicarbonate (2 x 15 mL) to neutralize the acidic catalyst. Caution: CO₂ evolution (effervescence) will occur.
-
Wash the organic layer with water (1 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude methyl ester.
-
Purify the product by vacuum distillation if necessary to yield Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate as a clear liquid.[13]
Characterization: The final product should be characterized by ¹H-NMR, ¹³C-NMR, and IR spectroscopy to confirm its structure and purity. The optical rotation should be measured to confirm enantiomeric integrity.[13]
Diagram: Workflow for Esterification Protocol
Caption: Step-by-step workflow for Fischer esterification.
Protocol 2: Saponification of Methyl (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylate
Objective: To hydrolyze the methyl ester back to the parent carboxylic acid. This is a crucial step if the ester was used as a protecting group or an intermediate that now needs to be unmasked.
Causality: This reaction is a base-mediated hydrolysis (saponification). The hydroxide ion (from LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. The reaction is typically performed at a low temperature (0 °C) to control the reaction rate and minimize potential side reactions.[3] Acidification in the work-up step is necessary to protonate the carboxylate salt and regenerate the neutral carboxylic acid.[3]
Materials and Reagents:
-
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate[13]
-
Lithium hydroxide monohydrate (LiOH·H₂O)[3]
-
Tetrahydrofuran (THF)
-
Deionized water
-
10 M Phosphoric acid (H₃PO₄) or similar strong acid (e.g., 2M HCl)[3]
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ice bath, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in THF (10 mL per gram of ester) in a round-bottom flask.[3]
-
Prepare a separate aqueous solution of lithium hydroxide monohydrate (1.5 eq) in deionized water (10 mL per gram of ester).[3]
-
Cool the THF solution of the ester to 0 °C using an ice bath.
-
Slowly add the aqueous LiOH solution dropwise to the stirred ester solution over 10 minutes.[3]
-
Continue stirring the reaction mixture at 0 °C for 1 hour, monitoring by TLC until the starting material is consumed.[3]
-
Dilute the reaction mixture with water (25 mL) and transfer to a separatory funnel. Extract with ethyl acetate (25 mL) to remove any unreacted starting material; discard the organic layer.[3]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH=2 by the dropwise addition of 10 M phosphoric acid.[3]
-
Extract the acidified aqueous layer with ethyl acetate (4 x 25 mL).[3]
-
Combine the organic extracts and wash sequentially with water and saturated brine.[3]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford this compound, which can often be used directly in the next step without further purification.[3]
Characterization: Confirm product identity via ¹H-NMR and comparison to an authentic sample. The absence of the methyl ester singlet (~3.7 ppm) in the ¹H-NMR spectrum is a key indicator of reaction completion.
Conclusion: An Indispensable Tool in Asymmetric Synthesis
This compound is more than a simple chemical reagent; it is a testament to the power and efficiency of chiral pool synthesis.[1] Its rigid, stereodefined structure and versatile functional groups provide a reliable and economic starting point for the synthesis of high-value, enantiomerically pure molecules.[1] For researchers in drug discovery and process development, a thorough understanding of its properties, reactivity, and handling, as outlined in these notes and protocols, is a critical asset in the rapid and efficient construction of novel therapeutic agents.
References
-
What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. LookChem. [Link]
-
Esterification Experiment. CEM Corporation/AWS. [Link]
-
Esterification of Carboxylic Acids with Alcohols: tert-BUTYL ETHYL FUMARATE. Organic Syntheses. [Link]
-
Trost, B. M., Zhang, T. (2011). Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). NIH Public Access. [Link]
-
Oseltamivir total synthesis. Wikipedia. [Link]
-
Ester synthesis by esterification. Organic Chemistry Portal. [Link]
-
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. Thompson Rivers University. [Link]
-
2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. ChemBK. [Link]
-
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. PubChem. [Link]
-
1,3-Dipolar cycloadditions: Applications to the synthesis of antiviral agents. Royal Society of Chemistry. [Link]
-
An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic acids. Scholars Research Library. [Link]
-
Multi-Step Synthesis in the Development of Antiviral Agents. Scholars Research Library. [Link]
-
Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). Bashkirskii Khimicheskii Zhurnal. [Link]
-
The first synthesis of oseltamivir carboxylate from (‐)‐shikimic acid. ResearchGate. [Link]
-
The evolution of the synthesis of oseltamivir phosphate (Tamiflu®). Chimia. [Link]
-
Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). National Center for Biotechnology Information. [Link]
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics. [Link]
-
The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle?. Tetrahedron. [Link]
-
Recent advances made in the synthesis of small drug molecules for clinical applications. White Rose Research Online. [Link]
- Methods for synthesizing antiviral compounds.
-
Rare Sugars Are Now Readily Available Chiral Pool Starting Materials. Organic Chemistry Portal. [Link]
-
New Chemistry of Chiral 1,3-Dioxolan-4-Ones. MDPI. [Link]
-
“Chiral Pool” and Rearrangement-Based Approaches to Natural Product Total Synthesis. eScholarship, University of California. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. escholarship.org [escholarship.org]
- 3. This compound CAS#: 114746-70-2 [m.chemicalbook.com]
- 4. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. york.ac.uk [york.ac.uk]
- 9. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Page loading... [guidechem.com]
- 12. athabascau.ca [athabascau.ca]
- 13. (R)-(+)-2,2-二甲基-1,3-二氧戊环-4-羧酸甲酯 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Total Synthesis of Antiviral Agents Utilizing (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
Introduction: The Strategic Importance of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid in Chiral Synthesis
This compound and its derivatives, notably the corresponding aldehyde, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde (also known as (R)-glyceraldehyde acetonide), are invaluable chiral building blocks in modern organic synthesis. Derived from D-tartaric acid, this scaffold provides a stereochemically defined three-carbon unit that serves as a versatile starting point for the enantioselective synthesis of complex molecules, particularly pharmaceuticals. The inherent chirality and the presence of orthogonally protected functional groups—a carboxylic acid (or its aldehyde equivalent) and a protected diol—allow for a wide range of stereocontrolled transformations.
This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic application of this compound in the total synthesis of antiviral agents. We will delve into specific, field-proven synthetic routes, providing not just step-by-step protocols but also the underlying chemical principles and strategic considerations that guide these syntheses. The focus will be on the practical application of this chiral synthon in the construction of key intermediates for potent antiviral drugs, including a precursor to the hepatitis C virus (HCV) polymerase inhibitor Sofosbuvir, and in the synthesis of L-nucleoside analogues, a class of compounds with significant antiviral activity.
Core Synthetic Strategy: From Carboxylic Acid to a Versatile Chiral Aldehyde
The primary utility of this compound in the synthesis of antiviral agents often begins with its conversion to the corresponding aldehyde, (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde. This transformation unlocks a plethora of carbon-carbon bond-forming reactions, making the aldehyde a more versatile intermediate for chain elongation and the introduction of new stereocenters.
A common and efficient method for this reduction is a two-step process involving the activation of the carboxylic acid followed by reduction. A one-pot procedure using a carbodiimide for activation and subsequent reduction with a hydride source is also a viable option[1].
Protocol 1: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde
This protocol details a reliable method to obtain the aldehyde from the corresponding carboxylic acid.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Diethyl ether, anhydrous
-
Hexanes
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of anhydrous DMF. Stir the reaction at 0 °C for 30 minutes and then at room temperature for 1-2 hours, or until gas evolution ceases. The solvent and excess oxalyl chloride are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Swern Oxidation Conditions (Alternative from Alcohol): While direct reduction of the acid is possible, a common route involves reduction to the alcohol followed by oxidation. A more direct conversion of the acid to the aldehyde can be achieved under specialized conditions. For a well-established laboratory-scale preparation of the aldehyde, a Swern oxidation of the corresponding alcohol, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-methanol, is often employed. A one-pot conversion from the carboxylic acid can be achieved using milder reducing agents that are selective for the aldehyde. One such method involves the in-situ formation of a silyl ester followed by reduction with Diisobutylaluminium hydride (DIBAL-H) at low temperatures[2].
-
Purification: The crude aldehyde is purified by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde as a colorless oil.
Characterization Data for (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde:
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O₃ | [3] |
| Molecular Weight | 130.14 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [4] |
| Optical Rotation | [α]²²/D +53.8° (c=2 in CHCl₃) | [3] |
| Boiling Point | 139 °C | [3] |
| Density | 1.045 g/mL at 25 °C | [3] |
Application I: Synthesis of a Key Intermediate for Sofosbuvir
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. A key structural feature of Sofosbuvir is its fluorinated phosphoramidate prodrug of a uridine nucleotide analogue. The synthesis of the modified ribose core can be achieved through a diastereoselective aldol reaction utilizing (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
The core strategy involves the reaction of the chiral aldehyde with a fluorinated ester enolate to set two contiguous stereocenters, one of which is a quaternary center bearing a fluorine atom. This aldol addition is a critical step in the synthesis of the nucleoside moiety of Sofosbuvir[5].
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Synthetic Routes to Sofosbuvir | Semantic Scholar [semanticscholar.org]
- 3. US20240092818A1 - Synthesis of antiviral nucleosides - Google Patents [patents.google.com]
- 4. Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Application Notes and Protocols: Strategic Use of the Dioxolane Moiety in Chemical Synthesis
Abstract
In the intricate field of multi-step organic synthesis, the judicious use of protecting groups is a cornerstone of success. The 1,3-dioxolane moiety, a cyclic acetal, has long been a reliable and versatile tool for the temporary masking of carbonyl functionalities (aldehydes and ketones) and 1,2-diols. Its widespread adoption stems from a favorable combination of stability across a broad spectrum of non-acidic reagents and the facility of its removal under mild acidic conditions. This guide provides an in-depth exploration of dioxolane protecting group strategies, offering detailed protocols, mechanistic insights, and comparative data to empower researchers in the strategic design and execution of complex synthetic routes.
Introduction: The Dioxolane as a Strategic Asset
The primary role of a protecting group is to act as a temporary shield, preventing a reactive functional group from undergoing unwanted transformations while chemical modifications are performed elsewhere in the molecule. The 1,3-dioxolane fulfills this role admirably for both carbonyls and vicinal diols.[1][2] Formed by the acid-catalyzed reaction of a carbonyl compound with ethylene glycol, or a 1,2-diol with an aldehyde or ketone, the dioxolane transforms the reactive planar carbonyl or the nucleophilic diol into a less reactive, sterically encumbered five-membered ring.[3] This cyclic structure is robust under basic, nucleophilic, and many oxidative and reductive conditions, making it an indispensable tool in the synthetic chemist's arsenal.[3]
The true strategic value of the dioxolane lies in its predictable lability. It is readily cleaved by acid-catalyzed hydrolysis, regenerating the original functional group. This predictable reactivity forms the basis of orthogonal protecting group strategies, where multiple, distinct protecting groups can be selectively removed in any order without affecting the others.[4]
Protecting Carbonyl Compounds: Formation, Stability, and Chemoselectivity
The protection of aldehydes and ketones as 1,3-dioxolanes is a fundamental transformation in organic synthesis. The reaction is an equilibrium process, and thus, measures are typically taken to drive it to completion.
Mechanism of Dioxolane Formation from Carbonyls
The formation of a 1,3-dioxolane is an acid-catalyzed process that proceeds through a hemiacetal intermediate. The key steps are:
-
Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack: One of the hydroxyl groups of ethylene glycol attacks the activated carbonyl carbon.
-
Proton Transfer: A proton is transferred from the newly attached hydroxyl group to one of the other oxygen atoms.
-
Intramolecular Cyclization: The second hydroxyl group of the ethylene glycol moiety attacks the carbocation, forming the five-membered ring.
-
Deprotonation: Loss of a proton regenerates the acid catalyst and yields the neutral 1,3-dioxolane.
To drive the equilibrium towards the product, water is continuously removed from the reaction mixture, often by azeotropic distillation using a Dean-Stark apparatus.[5]
Sources
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dioxolane - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
Application Note: Strategic Amide Bond Formation with (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid using Modern Coupling Reagents
Introduction: The Significance of a Chiral Synthon
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid is a valuable chiral building block in synthetic organic and medicinal chemistry. Derived from D-tartaric acid, its stereocenter and orthogonally protected functional groups (a carboxylic acid and a protected diol) make it an essential precursor for synthesizing complex chiral molecules, including pharmaceuticals and natural products. The acetonide group (dioxolane) provides robust protection for the vicinal diols, which can be readily removed under acidic conditions post-coupling.
The formation of an amide bond is one of the most fundamental and frequently performed transformations in drug development. However, coupling a chiral carboxylic acid like this one requires a careful selection of reagents and conditions to ensure high yield, minimal side reactions, and, most critically, the preservation of stereochemical integrity. Direct condensation of a carboxylic acid and an amine is kinetically slow, necessitating the activation of the carboxyl group.[1]
This guide provides an in-depth analysis and detailed protocols for the reaction of this compound with two distinct classes of powerful coupling reagents: the uronium salt-based HATU and the carbodiimide-based EDC , often used in conjunction with NHS . We will explore the mechanistic underpinnings of each method, explain the rationale behind experimental choices, and provide validated, step-by-step protocols for practical application.
Mechanistic Principles of Carboxylic Acid Activation
The core principle of amide coupling is the conversion of the carboxylic acid's hydroxyl group into a better leaving group.[2] This transforms the carboxyl carbon into a more electrophilic center, primed for nucleophilic attack by an amine. The choice of coupling reagent dictates the nature of the activated intermediate and influences reaction kinetics, efficiency, and the potential for side reactions like racemization.[3]
Caption: General workflow for amide bond synthesis.
In Focus: Uronium Salt-Based Coupling with HATU
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly efficient, second-generation uronium-type coupling reagent.[4] Its high coupling efficiencies and fast reaction rates are attributed to the neighboring group effect of the pyridine nitrogen atom.[4]
Mechanism of Action
The reaction proceeds through a well-defined, multi-step pathway:
-
Deprotonation: A non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA or Hünig's base), deprotonates the carboxylic acid to form a carboxylate anion.[5][6]
-
Activation: The carboxylate anion attacks the electrophilic carbon of the guanidinium group in HATU, forming a highly reactive O-acyl(tetramethyl)isouronium salt.[4]
-
Active Ester Formation: The liberated 1-hydroxy-7-azabenzotriazole (HOAt) anion rapidly attacks the isouronium salt. This forms the key OAt-active ester and releases tetramethylurea as a byproduct.[4][5]
-
Aminolysis: The target amine performs a nucleophilic attack on the carbonyl carbon of the OAt-active ester. The HOAt leaving group is stabilized by the neighboring pyridine nitrogen, facilitating a rapid and efficient reaction to yield the final amide product.[4]
Sources
Application Note & Protocol Guide: Esterification of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Introduction
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a chiral building block derived from D-tartaric acid, is a valuable intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The carboxylic acid moiety often requires conversion to an ester to facilitate subsequent chemical transformations, enhance solubility, or act as a protecting group. However, the presence of two key structural features—a stereocenter at the C4 position and an acid-labile isopropylidene ketal (acetonide)—necessitates a carefully selected esterification method. This guide provides a detailed analysis of suitable esterification strategies, focusing on the preservation of chemical integrity, and presents a comprehensive, field-proven protocol for its successful conversion.
Pillar 1: Strategic Selection of Esterification Methodology
The primary challenge in esterifying this compound lies in the potential for racemization of the chiral center and the cleavage of the dioxolane ring under harsh conditions. A comparative analysis of common esterification methods is crucial for selecting an optimal protocol.
-
Fischer-Speier Esterification: This classical method, involving heating a carboxylic acid and an alcohol with a strong acid catalyst (e.g., H₂SO₄), is fundamentally incompatible with this substrate.[1][2] The acidic conditions required for the reaction would readily hydrolyze the isopropylidene ketal, leading to the unprotected diol and subsequent side reactions.
-
Mitsunobu Reaction: This redox-condensation reaction, utilizing a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (like DEAD or DIAD), proceeds under mild, neutral conditions, making it a viable option.[3][4][5][6][7] The reaction is well-known for inverting the stereochemistry of chiral secondary alcohols.[3] However, when the carboxylic acid is the chiral component, the reaction proceeds with retention of configuration at the acid's stereocenter as the C-O bond of the alcohol is the one being formed. While effective, the Mitsunobu reaction can suffer from purification challenges due to stoichiometric amounts of triphenylphosphine oxide and dialkyl hydrazinedicarboxylate byproducts.[4]
-
Steglich Esterification: This method employs a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP).[8][9][10] The reaction is conducted under mild, neutral conditions at or below room temperature, making it exceptionally well-suited for acid-sensitive and sterically hindered substrates.[8][10] The preservation of stereochemical integrity is a hallmark of this method.[11] Given its high efficiency, mild conditions, and predictable outcome, the Steglich esterification is the recommended protocol for this application.
Causality of Reagent Choice in Steglich Esterification
The success of the Steglich esterification hinges on a synergistic interplay between the coupling agent and the catalyst.
-
Carbodiimide (DCC/EDC): The carbodiimide activates the carboxylic acid by reacting with it to form a highly reactive O-acylisourea intermediate.[10] This intermediate is susceptible to nucleophilic attack.
-
DMAP (Catalyst): While the alcohol can directly attack the O-acylisourea, this process can be slow, especially with sterically hindered alcohols. More importantly, the O-acylisourea can undergo a slow, irreversible 1,3-rearrangement to a stable N-acylurea, a common side product that terminates the reaction and complicates purification.[8][10] DMAP, being a superior nucleophile, rapidly intercepts the O-acylisourea to form a highly electrophilic N-acylpyridinium intermediate ("active ester").[9][10] This intermediate readily reacts with the alcohol to form the desired ester and regenerates the DMAP catalyst, effectively suppressing the formation of the N-acylurea byproduct.[9]
Pillar 2: Detailed Protocol for Steglich Esterification
This section provides a robust, step-by-step methodology for the synthesis of benzyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. The use of EDC is often preferred over DCC for easier byproduct removal, as the resulting urea (EDU) is water-soluble.
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Molarity/Density | Amount (mmol) | Equivalents |
| This compound | 146.14 | - | 1.0 | 1.0 |
| Benzyl Alcohol | 108.14 | 1.044 g/mL | 1.1 | 1.1 |
| EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | 191.70 | - | 1.2 | 1.2 |
| DMAP (4-Dimethylaminopyridine) | 122.17 | - | 0.1 | 0.1 |
| Dichloromethane (DCM), anhydrous | - | - | ~5 mL/mmol | - |
Experimental Procedure
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Solvent and Reagent Addition: Dissolve the solids in anhydrous dichloromethane (DCM, ~5 mL per mmol of carboxylic acid). Add benzyl alcohol (1.1 eq) to the solution via syringe.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Initiation: Add EDC·HCl (1.2 eq) to the cooled, stirred solution in one portion. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Stir for an additional 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the starting carboxylic acid.
-
Work-up - Quenching and Extraction:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 0.5 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x). The acidic wash removes residual DMAP and any remaining EDC/EDU, while the basic wash removes any unreacted carboxylic acid.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure benzyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate as a colorless oil.
Diagram of Experimental Workflow
Caption: General experimental workflow for Steglich Esterification.
Pillar 3: Data, Mechanism, and Validation
Expected Results and Data Interpretation
The successful esterification will yield benzyl (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. While a specific yield for this exact transformation is not cited, similar Steglich esterifications of sensitive substrates typically afford yields in the range of 80-95%.[9]
Characterization Data:
-
¹H NMR: The proton NMR spectrum should confirm the presence of the benzyl group (peaks around 7.3 ppm), the benzylic CH₂ protons (a singlet around 5.2 ppm), and the characteristic protons of the dioxolane ring and methyl groups.
-
¹³C NMR: The carbon NMR will show a new carbonyl signal for the ester (~170 ppm) and signals corresponding to the benzylic carbon and the aromatic ring.
-
Chiral HPLC/GC: To confirm the retention of stereochemical integrity, analysis on a chiral stationary phase can be performed, comparing the product to a racemic standard if available. A single enantiomeric peak is expected.
Mechanism of Steglich Esterification
The diagram below illustrates the catalytic cycle of the Steglich esterification, highlighting the key intermediates.
Caption: Catalytic cycle of the Steglich Esterification.
References
-
Jordan, A., Whymark, K. D., Sydenham, J., & Sneddon, H. F. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Organic Syntheses. (1988). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate. Coll. Vol. 7, p.93. [Link]
-
Shadpour, M., et al. (2020). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Results in Chemistry, 2, 100056. [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Organic Synthesis. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
Khan Academy. (n.d.). Fischer esterification. Retrieved from [Link]
-
Asghari, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(20), 6953. [Link]
Sources
- 1. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. Mitsunobu Reaction [organic-chemistry.org]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Steglich esterification - Wikipedia [en.wikipedia.org]
- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Ester synthesis by esterification [organic-chemistry.org]
Reduction of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid to (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol: An Application Note and Protocol
Introduction
(R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol, also known as (R)-Solketal, is a versatile chiral building block in organic synthesis. Its utility stems from the presence of a protected diol and a primary alcohol within the same molecule, making it a valuable precursor for the synthesis of complex chiral molecules, including pharmaceuticals and natural products. This application note provides a detailed guide for the efficient reduction of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid to its corresponding primary alcohol. We will explore the underlying chemical principles, compare common reducing agents, and provide comprehensive, step-by-step protocols for laboratory execution.
Scientific Principles and Reagent Selection
The transformation of a carboxylic acid to a primary alcohol is a fundamental reduction in organic chemistry. This process involves the formal addition of two hydride equivalents to the carbonyl carbon. Due to the relatively low electrophilicity of the carboxyl group, strong reducing agents are required for this conversion. We will focus on two of the most effective and commonly employed reagents for this purpose: Lithium Aluminum Hydride (LAH) and Borane complexes.
Mechanism of Reduction
Lithium Aluminum Hydride (LAH): The reduction of a carboxylic acid with LAH proceeds through a multi-step mechanism.[1]
-
Acid-Base Reaction: The first equivalent of hydride from LAH acts as a strong base, deprotonating the acidic carboxylic acid proton to form a lithium carboxylate salt and hydrogen gas. This initial step is a rapid acid-base reaction.
-
Coordination and Hydride Attack: The aluminum species coordinates to the carbonyl oxygen of the carboxylate, activating it towards nucleophilic attack. A hydride ion is then delivered to the carbonyl carbon, forming a tetrahedral intermediate.
-
Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an aluminate species to form an aldehyde. This aldehyde is highly reactive and is immediately reduced in the subsequent step.
-
Reduction of the Aldehyde: A second equivalent of hydride attacks the aldehyde carbonyl, yielding an alkoxide.
-
Work-up: The final alcohol product is liberated upon aqueous work-up, which protonates the aluminum alkoxide salt.
Borane (BH3): Borane, typically used as a complex with tetrahydrofuran (BH3-THF) or dimethyl sulfide (BH3-SMe2), offers a valuable alternative to LAH. Borane is a Lewis acid that coordinates to the carbonyl oxygen, activating the carboxylic acid. The reduction is believed to proceed through the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. A key advantage of borane is its chemoselectivity; it will readily reduce carboxylic acids in the presence of other functional groups like esters, which are less reactive towards borane.[2][3][4]
Choosing the Right Reagent
The choice between LAH and borane depends on several factors, including the presence of other functional groups in the molecule, safety considerations, and desired reaction conditions.
| Feature | Lithium Aluminum Hydride (LAH) | Borane (BH3-THF or BH3-SMe2) |
| Reactivity | Very high; reduces most polar carbonyl groups. | High, but more selective for carboxylic acids. |
| Chemoselectivity | Low; will reduce esters, amides, ketones, etc. | High; can selectively reduce carboxylic acids over esters.[2][3] |
| Safety | Pyrophoric; reacts violently with water and protic solvents. Requires stringent anhydrous conditions and careful handling. | Flammable and toxic gas (diborane).[2] Complexes are easier to handle but still require care. |
| Work-up | Can be complex due to the formation of aluminum salts. | Generally simpler than LAH reductions. |
For the reduction of this compound, which lacks other reducible functional groups, both LAH and borane are suitable. However, due to its high reactivity and the often-cleaner work-up, Lithium Aluminum Hydride is a common and effective choice for this transformation. The following protocol will detail the use of LAH.
Experimental Protocols
Protocol 1: Reduction using Lithium Aluminum Hydride (LAH)
This protocol outlines the reduction of this compound to (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol using LAH.
Safety Precautions:
-
Lithium Aluminum Hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents, producing flammable hydrogen gas. All manipulations must be performed under an inert atmosphere (e.g., nitrogen or argon) in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, must be worn at all times. A Class D fire extinguisher (for combustible metals) should be readily available.
-
All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere before use.
-
Solvents must be anhydrous.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| This compound | 146.14 | 5.00 g | 34.2 mmol | 1.0 |
| Lithium Aluminum Hydride (LAH) | 37.95 | 1.95 g | 51.4 mmol | 1.5 |
| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - | - |
| Water (deionized) | 18.02 | ~2 mL | - | - |
| 15% Aqueous Sodium Hydroxide (NaOH) | 40.00 | ~2 mL | - | - |
| Water (deionized) | 18.02 | ~6 mL | - | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | - | - | - |
| Diethyl Ether (for extraction) | - | - | - | - |
Experimental Workflow Diagram:
Figure 1. Workflow for the LAH reduction.
Procedure:
-
Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a dropping funnel, add lithium aluminum hydride (1.95 g, 51.4 mmol) under a positive pressure of nitrogen.
-
LAH Suspension: Add anhydrous THF (50 mL) to the flask to create a suspension of LAH.
-
Cooling: Cool the LAH suspension to 0 °C using an ice-water bath.
-
Addition of Carboxylic Acid: Dissolve this compound (5.00 g, 34.2 mmol) in anhydrous THF (50 mL) and add it to the dropping funnel. Add the carboxylic acid solution dropwise to the stirred LAH suspension over a period of 30-45 minutes, maintaining the internal temperature below 10 °C. Vigorous gas evolution (hydrogen) will be observed.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by quenching a small aliquot and analyzing by GC-MS.
-
Quenching the Reaction (Fieser Work-up): Cool the reaction mixture back to 0 °C with an ice-water bath. Cautiously and slowly add the following reagents dropwise in sequence:
-
Water (2.0 mL)
-
15% aqueous sodium hydroxide (2.0 mL)
-
Water (6.0 mL) This sequential addition is crucial for safely quenching the excess LAH and precipitating the aluminum salts as a granular solid that is easy to filter.
-
-
Filtration: Stir the resulting mixture at room temperature for 30 minutes. The white precipitate should become granular. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether or THF.
-
Extraction: If an aqueous layer is present, separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine all the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude alcohol.
-
Purification: The crude (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol can be purified by vacuum distillation to yield a colorless oil.
Characterization of the Product
The identity and purity of the synthesized (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol should be confirmed by spectroscopic methods.
Expected Spectroscopic Data:
-
1H NMR (CDCl3): δ 4.25-4.15 (m, 1H), 4.05 (dd, 1H), 3.85 (dd, 1H), 3.70 (dd, 1H), 3.60 (dd, 1H), 2.50 (br s, 1H, -OH), 1.40 (s, 3H), 1.35 (s, 3H).
-
13C NMR (CDCl3): δ 109.5, 76.5, 66.8, 63.0, 26.8, 25.4.
-
IR (neat, cm-1): 3400 (br, O-H), 2980, 2930, 2880 (C-H), 1210, 1050 (C-O).
Comparison of the obtained spectra with literature data will confirm the successful synthesis of the target molecule.
Conclusion
The reduction of this compound to (R)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol is a straightforward yet critical transformation for the synthesis of valuable chiral intermediates. The protocol detailed above, utilizing lithium aluminum hydride, provides a reliable and efficient method for achieving this conversion. Careful adherence to safety protocols, particularly when handling LAH, is paramount for the successful and safe execution of this procedure. The alternative use of borane reagents also presents a viable, and in some cases, a more chemoselective approach. The choice of reagent should be guided by the specific requirements of the synthetic route and the available laboratory infrastructure.
References
-
Organic Syntheses. (1998). TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL. Organic Syntheses, 75, 1. [Link]
-
Hamann, H. J., Alawaed, A. A., & Ramachandran, P. V. (2025). Synthesis of Borane-Ammonia and its Application in the Titanium Tetrachloride Catalyzed Reduction of Carboxylic Acids, Including N-Protected Amino Acids. Organic Syntheses, 102, 19-44. [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
Reagent Guide. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Ashenhurst, J. (2018). Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). Method for solvent-free green synthesis of 2,2-dimethyl-1,3-dioxolane-4-formaldehyde.
-
IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains [Video]. YouTube. [Link]
-
OrgoSolver. (n.d.). Carboxylic Acids → Primary Alcohols with LiAlH₄ (then H₃O⁺). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
-
Chemistry Stack Exchange. (2013, May 8). Reduction of carboxylic acids by LiAlH4. [Link]
-
ResearchGate. (2025, August 7). A Novel Method for the Synthesis of 2,2Dimethyl1,3-dioxolan-4-one, and Its Reactions with Secondary Amines. [Link]
-
OChem. (2019, December 17). Carboxylic Acids to Alcohols, Part 3: Borane [Video]. YouTube. [Link]
-
LookChem. (n.d.). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. Retrieved from [Link]
Sources
Protocol for amide bond formation with (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Application Note & Protocol
Topic: Protocol for Amide Bond Formation with (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing Chiral Amides with a Versatile Building Block
This compound is a valuable chiral building block in organic synthesis. As a protected form of (R)-glyceric acid, its rigid dioxolane ring preserves the stereochemistry at the C4 position, making it an excellent starting material for the synthesis of complex, enantiomerically pure molecules. The formation of an amide bond is one ofthe most crucial and frequently performed reactions in medicinal chemistry and drug discovery.[1][2] This reaction allows for the covalent linkage of this chiral scaffold to a vast array of primary and secondary amines, generating diverse libraries of compounds for biological screening.
However, the direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable and unreactive ammonium carboxylate salt.[3][4] Therefore, the carboxylic acid must first be "activated" using a coupling reagent. This guide provides a detailed examination of the principles and protocols for successfully forming amide bonds using this compound, with a focus on two robust and widely adopted methods: carbodiimide-mediated coupling and uronium salt-mediated coupling.
Properties of this compound
A clear understanding of the starting material's properties is fundamental to successful synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O₄ | [5][6] |
| Molecular Weight | 146.14 g/mol | [6] |
| Appearance | White solid or colorless to slightly yellow liquid | [5][7] |
| Melting Point | ~68 °C | [5] |
| Boiling Point | 244.2 ± 35.0 °C at 760 mmHg | [5] |
| CAS Number | 5736-06-1 | [5] |
Core Concepts: The Mechanism of Carboxylic Acid Activation
The selection of an appropriate coupling reagent is critical for achieving high yields, minimizing side reactions, and preserving the stereochemical integrity of the chiral center. The two main classes of reagents discussed here are carbodiimides and uronium/aminium salts.
Carbodiimide-Mediated Activation (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used due to their effectiveness and the water-soluble nature of their byproducts.[8] The mechanism involves the initial reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[8][9] This intermediate is then susceptible to nucleophilic attack by the amine to form the desired amide bond.
A significant challenge with this method is that the O-acylisourea intermediate can rearrange into a stable, unreactive N-acylurea byproduct, which can lower the yield.[9][10] To mitigate this and reduce the risk of racemization, an additive like 1-Hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) is often included.[8][11] These additives react with the O-acylisourea to form an active ester intermediate, which is more stable towards rearrangement but still highly reactive towards the amine.
Caption: Carbodiimide coupling mechanism showing desired and side pathways.
Uronium/Aminium Salt Activation (e.g., HATU)
Uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most efficient coupling reagents available, especially for sterically hindered substrates or challenging couplings.[1][12] The reaction is typically performed in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine.[13][14]
The base first deprotonates the carboxylic acid to form a carboxylate anion.[15] This anion then attacks HATU to generate a highly reactive OAt-active ester.[13][15] This active ester rapidly reacts with the amine to yield the final amide product with high efficiency. The byproducts, tetramethylurea and HOAt, are generally easy to remove during workup. This method is often preferred for its fast reaction rates and low levels of epimerization.[12][13]
Caption: HATU-mediated coupling mechanism via an OAt-active ester.
Experimental Protocols
The following protocols provide step-by-step methodologies for the coupling of this compound with a generic amine (H₂NR'). Researchers should adjust stoichiometry and reaction conditions based on the specific properties of their amine.
Workflow Overview: From Reagents to Purified Amide
Caption: General experimental workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Coupling
This method is a reliable and cost-effective choice for many standard amide couplings.
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 146.14 | 146 mg | 1.0 | 1.0 |
| Amine (H₂NR') | - | (As required) | 1.1 | 1.1 |
| EDC·HCl | 191.70 | 230 mg | 1.2 | 1.2 |
| HOBt | 135.12 | 162 mg | 1.2 | 1.2 |
| Dichloromethane (DCM) or Dimethylformamide (DMF) | - | 10 mL | - | - |
| Triethylamine (TEA) or DIPEA (optional base) | 101.19 | 209 µL | 1.5 | 1.5 |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and HOBt (1.2 eq).
-
Dissolution: Add anhydrous DCM or DMF (to 0.1 M concentration) and stir until all solids dissolve.
-
Amine Addition: Add the amine (1.1 eq) to the solution, followed by the base (e.g., TEA, 1.5 eq) if the amine is provided as a salt.
-
Cooling: Cool the flask to 0 °C in an ice-water bath. This helps to control the initial exotherm and minimize side reactions.
-
Activation: Add EDC·HCl (1.2 eq) to the cooled solution in one portion. A slight increase in temperature may be observed.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-16 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.
-
Workup:
-
Dilute the reaction mixture with additional DCM or Ethyl Acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove unreacted HOBt and acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[16]
Protocol 2: HATU Mediated Coupling
This protocol is highly recommended for sterically hindered substrates or when rapid and efficient coupling is required.[17]
Materials and Reagents
| Reagent | M.W. | Amount (1 mmol scale) | Moles (mmol) | Equivalents |
| This compound | 146.14 | 146 mg | 1.0 | 1.0 |
| Amine (H₂NR') | - | (As required) | 1.1 | 1.1 |
| HATU | 380.23 | 456 mg | 1.2 | 1.2 |
| DIPEA | 129.24 | 348 µL | 2.0 | 2.0 |
| Dimethylformamide (DMF) | - | 10 mL | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and dissolve it in anhydrous DMF (to 0.1 M).
-
Reagent Addition: Add HATU (1.2 eq) to the solution and stir for 1-2 minutes.
-
Base Addition: Add DIPEA (2.0 eq) and stir for another 5 minutes. The solution may change color as the active ester forms.
-
Amine Addition: Add the amine (1.1 eq) to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. HATU couplings are often very fast.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). Expert Note: DMF is water-soluble, so extensive washing is required to remove it from the organic phase.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography. The byproduct, tetramethylurea, can sometimes be challenging to separate, but careful chromatography is usually effective.
Comparative Analysis of Protocols
| Feature | EDC/HOBt Protocol | HATU Protocol |
| Efficiency | Good to excellent for most substrates. | Excellent, especially for hindered or electron-deficient amines.[17] |
| Reaction Time | Longer (4-16 hours) | Faster (1-4 hours) |
| Cost | More economical. | More expensive. |
| Byproducts | Water-soluble urea and HOBt. | Tetramethylurea and HOAt. |
| Racemization Risk | Low, especially with HOBt additive.[11] | Very low. |
| Workup | Straightforward; urea byproduct is water-soluble. | Can be more intensive due to DMF removal and urea byproduct. |
Purification and Characterization of Chiral Amides
Purification:
-
Flash Column Chromatography: The most common method for purifying amides.[16] The polarity of the eluent can be adjusted for optimal separation.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity, often using solvents like ethanol, acetone, or acetonitrile.[16]
Characterization:
-
NMR Spectroscopy (¹H, ¹³C): To confirm the structure of the final amide product.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Chiral Chromatography (HPLC or SFC): Essential for determining the enantiomeric excess (ee) or purity of the final chiral product. This is crucial to ensure that no racemization occurred during the coupling reaction.[18][19][20]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | - Inactive coupling reagent.- Wet solvent or reagents.- Sterically demanding substrates. | - Use fresh reagents.- Ensure all glassware and solvents are anhydrous.- Switch to a more powerful coupling reagent like HATU.[1][17] |
| Recovery of Starting Acid | - Insufficient activation.- Reaction time too short. | - Increase equivalents of coupling reagent.- Allow the reaction to run longer, monitoring by TLC/LC-MS. |
| Side Product Formation | - Rearrangement of O-acylisourea (with EDC).- Reaction temperature too high. | - Ensure an additive (HOBt/NHS) is used with EDC.- Maintain proper temperature control, especially during reagent addition. |
| Difficulty in Purification | - Byproducts co-eluting with the product. | - Perform a thorough aqueous workup to remove water-soluble impurities.- Optimize chromatography conditions (try different solvent systems or a different stationary phase). |
References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Semantic Scholar. [Link]
-
Wikipedia. HATU reagent. [Link]
-
Wikipedia. Carbodiimide. [Link]
-
Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. Bioconjugate Chemistry. [Link]
-
YouTube. HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. [Link]
-
Xiang, Y., Dunetz, J. R., & Lovdahl, M. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. [Link]
-
YouTube. HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
-
Schäfer, G., & Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA. [Link]
-
MDPI. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]
-
ResearchGate. Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. [Link]
-
Wainer, I. W., & Alembik, M. C. (1986). Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects. Journal of Chromatography A. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
HepatoChem. Amide coupling reaction in medicinal chemistry. [Link]
-
ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
-
ChemBK. 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. [Link]
-
ResearchGate. What is the best technique for amide purification? [Link]
-
PubChem. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Green Chemistry. [Link]
-
Aapptec Peptides. Coupling Reagents. [Link]
Sources
- 1. ojs.chimia.ch [ojs.chimia.ch]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.dk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 9. Carbodiimide - Wikipedia [en.wikipedia.org]
- 10. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. m.youtube.com [m.youtube.com]
- 13. HATU - Wikipedia [en.wikipedia.org]
- 14. youtube.com [youtube.com]
- 15. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 16. researchgate.net [researchgate.net]
- 17. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 18. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Resolution of enantiomeric amides on a cellulose-based chiral stationary phase. Steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Welcome to the technical support center for the purification of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for overcoming common challenges in the purification of this versatile chiral building block.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound in a question-and-answer format.
Issue 1: Low Overall Yield After Purification
Question: I'm experiencing a significant loss of material during the purification of this compound. What are the potential causes and how can I improve my yield?
Answer:
Low yield is a common frustration in multi-step organic synthesis and purification. For this specific molecule, several factors could be at play:
-
Incomplete Hydrolysis: If your synthesis involves the hydrolysis of the corresponding methyl or ethyl ester, the reaction may not have gone to completion. Incomplete hydrolysis will leave you with a mixture of the desired carboxylic acid and the starting ester, which can be difficult to separate and lead to perceived low yield of the final product.[1]
-
Over-extraction: During a liquid-liquid extraction workup, it's possible to lose product to the aqueous layer, especially if the pH is not carefully controlled. Carboxylic acids can be deprotonated to their carboxylate salts, which are more soluble in water.[2]
-
Recrystallization Issues: Using an excessive amount of solvent during recrystallization is a frequent cause of low yield. The goal is to use the minimum amount of hot solvent to dissolve the compound, allowing for maximum crystal formation upon cooling.[3][4]
-
Adsorption on Silica Gel: If you are using column chromatography, this polar carboxylic acid can strongly adhere to the silica gel, leading to incomplete elution and a lower recovered yield.
Solutions:
-
Ensure Complete Hydrolysis: Monitor the hydrolysis reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared.
-
Optimize Extraction pH: When performing an acid-base extraction to isolate the carboxylic acid, ensure the aqueous layer is acidified to a pH at least 2 units below the pKa of the carboxylic acid (pKa ≈ 3.12) to ensure it is fully protonated and prefers the organic layer.[5][6]
-
Refine Recrystallization Technique: Carefully determine the optimal solvent system and use the minimum amount of hot solvent. If the crystallization happens too quickly, reheat the solution and add a small amount of additional solvent to slow down the process and improve crystal quality.[3]
-
Mitigate Silica Gel Adsorption: If chromatography is necessary, consider adding a small percentage of acetic or formic acid to the mobile phase to suppress the ionization of the carboxylic acid and reduce its interaction with the stationary phase. Alternatively, derivatizing the carboxylic acid to its methyl ester prior to chromatography can be an effective strategy.[7][8][9]
Issue 2: Product is an Oil or Fails to Crystallize
Question: My purified this compound is an oil and won't solidify, even at low temperatures. What's causing this and how can I induce crystallization?
Answer:
The inability of a compound to crystallize, a phenomenon known as "oiling out," is typically due to the presence of impurities that disrupt the crystal lattice formation.
-
Residual Solvent: Trapped solvent molecules can act as an impurity and prevent crystallization.
-
Starting Material/Byproduct Contamination: The presence of the starting ester or other reaction byproducts can significantly lower the melting point and inhibit crystallization.
-
Enantiomeric Impurity: While less common to cause oiling out on its own, a significant amount of the (S)-enantiomer can sometimes affect crystallization behavior.
Solutions:
-
High Vacuum Drying: Ensure all residual solvent is removed by drying the product under high vacuum, possibly with gentle heating.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the oil. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the oil to initiate crystallization.
-
Solvent-Assisted Crystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., diethyl ether) and then add a poor solvent (e.g., hexanes) dropwise until the solution becomes slightly cloudy. Allow the solution to stand, and crystals may form.[10]
Issue 3: Presence of an Unexpected Impurity in the Final Product
Question: After purification, my NMR/LC-MS analysis shows an unexpected impurity. What could it be and how do I get rid of it?
Answer:
The nature of the impurity will dictate the best course of action for its removal. A common culprit in syntheses involving this compound is the hydrolysis of the acetonide protecting group.
-
Acetonide Deprotection: The isopropylidene ketal (acetonide) is stable to basic conditions but can be cleaved by aqueous acid.[11][12][13][14] If your workup or purification involves acidic conditions, you may be partially or fully hydrolyzing the acetonide to reveal the diol.
Solutions:
-
Avoid Strong Acid: During workup and purification, use mild acidic conditions and minimize the exposure time to aqueous acid.
-
Re-protection: If deprotection has occurred, you may need to re-protect the diol using 2,2-dimethoxypropane or acetone with a catalytic amount of acid, followed by re-purification.
-
Chromatographic Separation: If the impurity is present in a small amount, a carefully optimized column chromatography protocol may be able to separate the desired product from the deprotected diol.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying this compound on a large scale?
A1: For large-scale purification, recrystallization is often the most practical and cost-effective method. However, if high enantiomeric purity is critical, preparative chiral chromatography, such as Supercritical Fluid Chromatography (SFC), may be necessary.[][16] SFC is often faster and uses less solvent than traditional HPLC.[][17]
Q2: How can I assess the enantiomeric purity of my final product?
A2: The most common method for determining enantiomeric purity (or enantiomeric excess, ee) is chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[18] This involves using a chiral stationary phase that interacts differently with the two enantiomers, leading to their separation and allowing for quantification.[]
Q3: My starting material is a racemic mixture. Can I resolve the enantiomers of 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid?
A3: Yes, enantiomeric resolution is possible. One common strategy is to form diastereomeric salts by reacting the racemic carboxylic acid with a chiral amine (e.g., (R)- or (S)-1-phenylethylamine). These diastereomeric salts have different solubilities and can often be separated by fractional crystallization. After separation, the desired enantiomer of the carboxylic acid can be recovered by acidification.
Q4: What are the ideal storage conditions for the purified product?
A4: this compound is a white solid and should be stored in a tightly sealed container in a cool, dry place.[6] While it is stable at room temperature, refrigeration can help to prolong its shelf life.[19]
Section 3: Key Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of the title compound. The optimal solvent system may need to be determined experimentally.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not at room temperature. Common solvent systems include ethyl acetate/hexanes, toluene, or water.[10][19]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum.
Protocol 2: Purity Assessment by HPLC
This protocol outlines a general method for assessing the chemical purity of the final product.
-
Sample Preparation: Prepare a stock solution of the purified compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.[20]
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile. The pH of the mobile phase should be kept low to ensure the carboxylic acid is in its neutral form.[5]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram for the presence of any impurity peaks.
Section 4: Data Presentation & Visualizations
Table 1: Common Solvents for Recrystallization
| Solvent System | Characteristics |
| Toluene | Good for non-polar impurities. |
| Ethyl Acetate / Hexanes | A versatile system for moderately polar compounds. |
| Water | Suitable for highly polar impurities, but the compound has some water solubility.[19] |
| Diethyl Ether / Hexanes | Another good option for moderately polar compounds. |
Diagram 1: Troubleshooting Workflow for Low Purification Yield
Caption: Troubleshooting workflow for low purification yield.
Diagram 2: Decision Tree for Purification Method Selection
Caption: Decision tree for selecting a purification method.
References
-
ResearchGate. (2016). Is acetonide protected 1,2-diol stable in strong base system such t-BuOK/t-BuOH? Retrieved from [Link]
-
Rotachrom Technologies. (2023). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
-
ChemBK. (2024). 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. Retrieved from [Link]
-
Andrisano, V., Booth, T. D., Cavrini, V., & Wainer, I. W. (1997). Enantioselective separation of chiral arylcarboxylic acids on an immobilized human serum albumin chiral stationary phase. Chirality, 9(2), 178-83. Retrieved from [Link]
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
-
Chemistry LibreTexts. (2021). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Chem 6352 - Protecting Groups. (n.d.). Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
RotaChrom. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
-
ACS Publications. (n.d.). Coupling Achiral and Chiral Chromatography for Efficient Separation of Enantiomeric Mixtures. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonide. Retrieved from [Link]
-
NIH. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Retrieved from [Link]
-
Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Retrieved from [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
-
Georganics. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved from [Link]
-
Chemwhat. (n.d.). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?. Retrieved from [Link]
-
YouTube. (2020). Extraction for Separations and Purifications | MCAT Organic Chemistry Prep. Retrieved from [Link]
-
University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US5387713A - Process for purification of carboxylic acids.
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Retrieved from [Link]
-
OPUS. (2025). Analytical Methods. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
ResearchGate. (2007). Hydrolysis of 6,6-dimethyl-4,8-dioxo-5,7-dioxaspiro [2.5]octane-1,1,2,2-tetracarbonitrile. Retrieved from [Link]
-
cipac.org. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. Retrieved from [Link]
-
NF Jain and CE Masse. (n.d.). Synthesis from Carboxylic Acid Derivatives. Retrieved from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid Methyl Ester, TRC 50 g | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.pt]
- 8. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR [m.chemicalbook.com]
- 9. (-)-Methyl (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 96 60456-21-5 [sigmaaldrich.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. may.chem.uh.edu [may.chem.uh.edu]
- 14. Acetonide - Wikipedia [en.wikipedia.org]
- 16. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 18. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 19. chembk.com [chembk.com]
- 20. cipac.org [cipac.org]
Technical Support Center: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Welcome to the technical support center for the synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurities encountered during the synthesis of this critical chiral building block. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and purity of your final product.
I. Understanding the Synthetic Landscape and Potential Impurities
This compound is a versatile chiral intermediate in the synthesis of numerous pharmaceuticals. The stereochemical integrity of this molecule is paramount, and its purity can be compromised by a variety of factors stemming from the chosen synthetic route. The two most common pathways for its synthesis are the protection of (R,R)-tartaric acid and the oxidation of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol (solketal). Each route presents a unique impurity profile that must be carefully managed.
Below, we dissect these synthetic pathways, identify common impurities, and provide troubleshooting guidance.
II. Synthesis Route 1: From (R,R)-Tartaric Acid
This classic approach involves the protection of the diol functionality of tartaric acid as an acetonide, followed by manipulation of the carboxylic acid groups.
Diagram: Synthesis from (R,R)-Tartaric Acid
Caption: Synthetic pathway from (R,R)-tartaric acid and key impurity entry points.
Frequently Asked Questions & Troubleshooting: (R,R)-Tartaric Acid Route
Q1: My final product is contaminated with a highly polar impurity that is water-soluble. What is it and how can I remove it?
A1: This is likely unreacted (R,R)-tartaric acid. The acetonide protection of the diol can be an equilibrium-driven reaction, and incomplete conversion is a common issue.
-
Causality: Insufficient reaction time, inadequate water removal, or a deactivated catalyst can lead to incomplete protection of the tartaric acid.
-
Troubleshooting Protocol: Acid-Base Extraction
-
Dissolve the crude product in an organic solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The desired carboxylic acid product will remain in the organic layer, while the more acidic and water-soluble tartaric acid will be extracted into the aqueous phase as its disodium salt.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it to obtain the purified product.
-
To confirm the removal, the aqueous layer can be acidified and analyzed by techniques like TLC or HPLC.
-
Q2: I see unexpected ester signals in my NMR spectrum, particularly methyl esters. Where are they coming from?
A2: Ester byproducts can form if your reaction conditions inadvertently introduce an alcohol, which can react with the carboxylic acid functionalities of the starting material or the product. A common source is the use of 2,2-dimethoxypropane as the acetonide source in the presence of an acid catalyst, which can generate methanol as a byproduct.[1]
-
Causality: The in-situ generation of methanol from 2,2-dimethoxypropane can lead to the esterification of the carboxylic acid groups on tartaric acid or the final product.
-
Prevention & Mitigation:
-
Alternative Reagents: Use acetone with a strong acid catalyst and a dehydrating agent (e.g., molecular sieves) to avoid the formation of alcohol byproducts.[1]
-
Hydrolysis: If ester impurities are present in the final product, they can be hydrolyzed back to the carboxylic acid by treatment with a mild base, such as lithium hydroxide, followed by acidification.
-
Q3: My product shows a loss of optical purity. What could be causing racemization?
A3: The chiral center at the C4 position is susceptible to racemization, especially under harsh acidic or basic conditions, or at elevated temperatures.[2][3] The hydrogen atom at this position is alpha to a carbonyl group, making it acidic and prone to removal, which can lead to a planar enolate intermediate that can be protonated from either face, resulting in racemization.[4]
-
Causality: Prolonged exposure to strong acids or bases, or excessive heat during reaction or workup, can lead to the formation of the undesired (S)-enantiomer.
-
Prevention Strategies:
-
Mild Conditions: Use mild reaction conditions whenever possible. For example, use catalytic amounts of a gentle acid like p-toluenesulfonic acid for the acetonide protection step.
-
Temperature Control: Maintain low temperatures during reactions and workup procedures.
-
Avoid Strong Bases: When performing extractions, use weak bases like sodium bicarbonate instead of strong bases like sodium hydroxide.
-
-
Analytical Protocol: Chiral HPLC for Enantiomeric Purity
-
Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Chiralcel OD-H or Chiralpak series), is typically effective.[5]
-
Mobile Phase: A common mobile phase for chiral separations of carboxylic acids is a mixture of hexane and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA) to improve peak shape.
-
Detection: UV detection is suitable for this compound.
-
Analysis: The (R)- and (S)-enantiomers will have different retention times, allowing for their quantification and the determination of the enantiomeric excess (ee%).
-
III. Synthesis Route 2: Oxidation of (R)-(-)-Solketal
This route utilizes the readily available (R)-(-)-solketal and oxidizes the primary alcohol to a carboxylic acid.
Diagram: Synthesis from (R)-(-)-Solketal
Caption: Synthetic pathway from (R)-(-)-solketal and key impurity entry points.
Frequently Asked Questions & Troubleshooting: (R)-(-)-Solketal Oxidation Route
Q1: My final product contains a significant amount of the starting material, (R)-(-)-solketal. How can I improve the conversion and purify the product?
A1: Incomplete oxidation is a common issue and can be due to several factors. The presence of unreacted solketal, a neutral compound, can be addressed by exploiting the acidic nature of the product.
-
Causality: Insufficient oxidant, low reaction temperature, or a short reaction time can lead to incomplete conversion.
-
Improving Conversion:
-
Oxidant Stoichiometry: Ensure at least a stoichiometric amount of the oxidizing agent is used. A slight excess may be necessary.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC to determine the point of complete consumption of the starting material.
-
-
Purification Protocol: Acid-Base Extraction
-
After the reaction, quench any remaining oxidant.
-
Dissolve the crude mixture in an organic solvent (e.g., diethyl ether).
-
Extract the organic solution with an aqueous base (e.g., sodium bicarbonate). The desired carboxylic acid will move to the aqueous layer as its salt, while the neutral unreacted solketal will remain in the organic layer.
-
Separate the aqueous layer and acidify it with a strong acid (e.g., HCl) to a pH of around 2-3.
-
Extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate) to recover the purified carboxylic acid.
-
Q2: I'm observing small, highly polar impurities in my product. What are these and are they problematic?
A2: These are likely over-oxidation products, such as formic acid and oxalic acid. Strong oxidizing agents like potassium permanganate can cleave the C-C bonds, especially under harsh conditions, leading to these smaller acidic byproducts.[6][7]
-
Causality: The use of a strong, non-selective oxidizing agent or harsh reaction conditions (e.g., high temperature, extreme pH) can lead to the degradation of the target molecule.
-
Prevention:
-
Milder Oxidants: Consider using a milder and more selective oxidizing agent, such as a TEMPO-catalyzed oxidation system.
-
Controlled Conditions: Maintain careful control over the reaction temperature and pH.
-
-
Purification:
-
Crystallization: If the target product is a solid, recrystallization can be an effective method to remove these highly polar impurities.
-
Chromatography: If crystallization is not feasible, column chromatography on silica gel can be used for purification.
-
Q3: My product appears to have hydrolyzed, showing the presence of glycerol. How can this be avoided?
A3: The acetonide protecting group is susceptible to hydrolysis under acidic conditions.
-
Causality: If the oxidation reaction is performed under acidic conditions, or if the workup involves a strong acid for an extended period, the acetonide can be cleaved to reveal the diol, which in this case would be glycerol.
-
Prevention:
-
pH Control: Perform the oxidation under neutral or slightly basic conditions if possible.
-
Careful Workup: During any acidic workup steps, keep the temperature low and minimize the exposure time to the acid.
-
IV. General Analytical and Purification Strategies
| Parameter | Technique | Purpose | Typical Conditions |
| Purity Analysis | HPLC-UV | To quantify the main component and detect non-volatile impurities. | C18 column, mobile phase of acetonitrile/water with an acidic modifier (e.g., 0.1% TFA), UV detection.[8] |
| GC-MS | To identify and quantify volatile impurities and byproducts. | Derivatization to a more volatile ester may be required. A polar capillary column is often used.[9] | |
| Enantiomeric Purity | Chiral HPLC | To determine the enantiomeric excess (ee%). | Chiral stationary phase (e.g., polysaccharide-based), mobile phase of hexane/isopropanol with an acidic modifier. |
| Structural Confirmation | NMR Spectroscopy | To confirm the structure of the product and identify impurities. | Characteristic signals for the dioxolane and carboxylic acid protons and carbons. Impurities will have distinct signals.[2][10] |
| Purification | Acid-Base Extraction | To separate the acidic product from neutral or basic impurities. | Use of an organic solvent and an aqueous solution of a weak base like sodium bicarbonate. |
| Crystallization | To purify solid products from soluble impurities. | Choice of a suitable solvent system where the product has lower solubility at colder temperatures than the impurities. | |
| Column Chromatography | To separate compounds based on their polarity. | Silica gel is a common stationary phase, with a mobile phase of increasing polarity (e.g., a gradient of ethyl acetate in hexanes). |
V. Concluding Remarks
The synthesis of this compound, while well-established, requires careful attention to reaction conditions and purification strategies to ensure high purity and stereochemical integrity. By understanding the potential sources of impurities in each synthetic route and employing the appropriate analytical and purification techniques, researchers can confidently produce high-quality material for their downstream applications. This guide provides a framework for troubleshooting common issues, but it is essential to adapt these strategies to the specific experimental context.
VI. References
-
HETEROCYCLES, Vol. 45, No. 2, 1997. SYNTHESIS OF DIOXOLANYLCLAVAM FROM TARTARIC ACID.
-
Organic Syntheses Procedure: TETRA(NAPHTH-2-YL)-1,3-DIOXOLANE-4,5-DIMETHANOL.
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. J. Org. Chem. 1997, 62, 7512.
-
Benchchem. Technical Support Center: Prevention of Racemization During Workup of Chiral Products.
-
Wikipedia. Racemization.
-
Sigma-Aldrich. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester(52373-72-5) 13C NMR.
-
ResearchGate. What is the simplest method for acetonide protection of L-tartaric acid without using of any azeotropic distillation setup?
-
AK Scientific. Chiral Synthesis.
-
Peptideweb.com. Synthesis protocols.
-
Organic Syntheses Procedure: (3s,4s)-3-amino-1-(3,4-dimethoxybenzyl)-4-[(r)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-azetidinone.
-
Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers.
-
ACS Publications. Glycerol Electro-Oxidation via Solketal: Industrially Viable?
-
Sigma-Aldrich. Sample Preparation for Chromatographic Purification.
-
St. Paul's Cathedral Mission College. STEREOCHEMISTRY II SEM-1, CC-1B PART-11, PPT-11 Part-11: Racemization.
-
The Royal Society of Chemistry. Instrumentation and chemicals.
-
Sigma-Aldrich. (r)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester(52373-72-5) 1 h nmr.
-
Perkin Elmer. HPLC Method Development and Validation for Pharmaceutical Analysis.
-
Advances in Bioresearch. Impurity profiling Techniques for Pharmaceuticals – A Review.
-
NC State University Libraries. 5.8 Racemic Mixtures and the Resolution of Enantiomers – Organic Chemistry.
-
ResearchGate. Mechanism for the formation of solketal reaction.
-
ResearchGate. Synthesis of solketal via acetalization of vicinal hydroxyl groups of...
-
PubMed. Development of Impurity Profiling Methods Using Modern Analytical Techniques.
-
Sigma-Aldrich. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
-
Repository UPN "Veteran" Yogyakarta. Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogen.
-
Acta Poloniae Pharmaceutica. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
-
University of Groningen research portal. Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogenous acidic catalyst at the boiling temperature (preliminarry study).
-
BLDpharm. 114746-70-2|this compound.
-
Restek. A Guide to the Analysis of Chiral Compounds by GC.
-
Google Patents. CA2802266A1 - 2-oxo-1,3-dioxolane-4-carboxylic acid and derivatives thereof, their preparation and use.
-
Biomedical Journal of Scientific & Technical Research. Advances in Impurity Profiling of Pharmaceutical Formulations.
-
National Academic Digital Library of Ethiopia. hplc methods for recently approved pharmaceuticals.
-
Wiley. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin).
-
Google Patents. US5221765A - Racemization process for an optically active carboxylic acid or ester thereof.
-
ResearchGate. 45 questions with answers in RACEMIZATION | Scientific method.
-
The Journal of Organic Chemistry. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
-
OSU Chemistry. 7512 - NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 13C NMR spectrum [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spcmc.ac.in [spcmc.ac.in]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. peptideweb.com [peptideweb.com]
- 8. pharmtech.com [pharmtech.com]
- 9. soeagra.com [soeagra.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges, provide in-depth troubleshooting, and offer detailed protocols to ensure the successful synthesis of this critical chiral building block.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for this synthesis?
The most prevalent and commercially accessible route involves the saponification (hydrolysis) of a corresponding ester, typically Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate[1] or the ethyl ester. This precursor is readily available and allows for a high-yielding final step. Alternative routes can begin from L-ascorbic acid or D-mannitol, but these involve more complex multi-step syntheses.
Q2: Why is the acetonide (isopropylidene ketal) group so sensitive?
The 1,3-dioxolane ring is an acetal (specifically, a ketal derived from acetone). Acetals are classic protecting groups for 1,2-diols and are known for their stability under basic and neutral conditions but are highly susceptible to cleavage under acidic conditions.[2][3] The mechanism involves protonation of one of the ring oxygens, followed by ring-opening to form a resonance-stabilized carbocation, which is then attacked by water. This sensitivity is the root cause of the most significant side reaction in this synthesis.
Q3: What is the typical purity and yield I should expect?
With proper control of reaction conditions, particularly pH and temperature during the workup, yields can be excellent, often exceeding 95%.[4] The crude product is frequently of high enough purity (>97%) to be used in subsequent steps without further purification.[4] However, if significant side reactions occur, purity will decrease, necessitating purification by chromatography or recrystallization.
Q4: Can I use sodium hydroxide instead of lithium hydroxide for the saponification?
Yes, sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used. Lithium hydroxide (LiOH) is often preferred for its high solubility in mixed aqueous/organic solvent systems (like THF/water) and can sometimes lead to cleaner reactions with less forcing conditions. However, NaOH is a cost-effective and perfectly viable alternative. The key is to use a stoichiometric excess to ensure the reaction goes to completion.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems encountered during the synthesis, focusing on the hydrolysis of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
Issue 1: Low or No Yield of Carboxylic Acid
-
Symptom: After acidification and extraction, very little product is isolated. The organic layer may be minimal, or evaporation yields only a small amount of residue.
-
Potential Causes & Solutions:
-
Incomplete Saponification: The hydrolysis reaction is an equilibrium. If insufficient base or reaction time is used, a significant amount of the starting ester will remain.
-
Troubleshooting: Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ester spot has completely disappeared. A typical mobile phase is 30-50% ethyl acetate in hexanes. Ensure at least 1.5 equivalents of base (e.g., LiOH) are used.[4]
-
-
Loss of Product During Workup: The desired carboxylic acid has some water solubility, especially if the aqueous layer is not sufficiently acidified.
-
Troubleshooting: Ensure the pH of the aqueous layer is brought to ~2 before extraction.[4] Use a reliable pH meter or pH paper. Perform multiple extractions (e.g., 3-4 times) with a suitable solvent like ethyl acetate to maximize recovery. Combining the organic layers is crucial.
-
-
Acetonide Cleavage (Major Issue): Over-acidification or prolonged exposure to acidic conditions during workup can hydrolyze the dioxolane ring, leading to the formation of (R)-glyceric acid. This diol-acid is highly water-soluble and will not be efficiently extracted into the organic phase.
-
Troubleshooting: Acidify the aqueous layer at a low temperature (0 °C) by slowly adding the acid. Do not "overshoot" the pH; a value of 2 is sufficient.[4] Proceed with the extraction immediately after acidification to minimize the time the product spends in the acidic environment.
-
-
Issue 2: Product is an Oil or Gummy Solid, Not a Crystalline Solid
-
Symptom: After removal of the extraction solvent, the product is a viscous oil or a sticky semi-solid, which may be difficult to handle.
-
Potential Causes & Solutions:
-
Presence of Water: Residual water in the product can prevent crystallization.
-
Troubleshooting: Ensure the combined organic extracts are thoroughly dried with an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before filtration and solvent evaporation. If the product is already isolated as an oil, it can be redissolved in a dry solvent and re-dried.
-
-
Contamination with Starting Material: The starting methyl ester is a liquid at room temperature. Incomplete hydrolysis will result in a mixture that is difficult to crystallize.
-
Troubleshooting: Confirm reaction completion via TLC before workup. If the product is contaminated, it may require purification via column chromatography (silica gel) to separate the more polar carboxylic acid from the less polar ester.
-
-
Presence of Ring-Opened Byproduct: The presence of (R)-glyceric acid from acetonide hydrolysis can also result in an impure, non-crystalline product.
-
Troubleshooting: This highlights the importance of careful pH control during the workup. If the byproduct has formed, a purification step is necessary.
-
-
Issue 3: Emulsion Formation During Extraction
-
Symptom: A thick, stable emulsion forms at the interface of the aqueous and organic layers during the workup, making separation difficult.
-
Potential Causes & Solutions:
-
Insufficient Ionic Strength: Emulsions are common when the densities and polarities of the two phases are not sufficiently different.
-
Troubleshooting: Add a saturated solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion. Gentle swirling, rather than vigorous shaking, can also prevent emulsion formation.
-
-
Visualizing the Reaction and Side Reactions
Main Synthesis Pathway
The desired reaction is a straightforward saponification followed by an acidic workup.
Caption: General workflow for the synthesis of the target carboxylic acid.
Key Side Reaction: Acid-Catalyzed Acetonide Hydrolysis
This is the most critical side reaction to control. It occurs during the acidification step of the workup if conditions are too harsh.
Caption: Mechanism of the undesirable acid-catalyzed hydrolysis of the acetonide protecting group.
Experimental Protocols & Data
Protocol 1: Saponification of Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
This protocol is adapted from established laboratory procedures.[4]
-
Dissolution: Dissolve methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate (1.0 eq) in tetrahydrofuran (THF, approx. 10 mL per gram of ester).
-
Cooling: Place the reaction flask in an ice bath and cool the solution to 0 °C.
-
Base Addition: In a separate flask, dissolve lithium hydroxide monohydrate (1.5 eq) in deionized water (same volume as THF). Slowly add the aqueous LiOH solution to the stirred ester solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then remove the ice bath and stir for an additional 2-3 hours at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup - Quenching: Cool the mixture back to 0 °C. Dilute with water and extract once with ethyl acetate to remove any non-polar impurities; discard this organic layer.
-
Workup - Acidification: While keeping the aqueous layer at 0 °C, slowly add a strong acid (e.g., 10 M phosphoric acid or 3 M HCl) dropwise until the pH of the solution is 2.[4]
-
Workup - Extraction: Immediately extract the acidified aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Isolation: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the product.
Table 1: Reagent and Product Properties
| Compound Name | Formula | MW ( g/mol ) | Form | CAS Number |
| Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate | C₇H₁₂O₄ | 160.17 | Liquid | 52373-72-5 |
| This compound | C₆H₁₀O₄ | 146.14 | Solid | 114746-70-2 |
References
-
TSI Journals. (2009). Selective hydrolysis of terminal isopropylidene ketals- an overview. [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. [Link]
-
Organic Chemistry Portal. Acetonides. [Link]
-
Unknown Source. Mechanism for protection and hydrolysis of acetonide groups. [Link]
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]
-
Chemguide. Esterification - alcohols and carboxylic acids. [Link]
-
PubChem. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. [Link]
Sources
Technical Support Center: Synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Welcome to the technical support center for the synthesis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your synthesis and improve yields. Our focus is on the widely used method of oxidizing the primary alcohol of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, also known as (R)-Solketal.[1][2][3][4]
I. Troubleshooting Guide: Overcoming Common Synthesis Hurdles
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
Answer:
Low yield in the synthesis of this compound from (R)-Solketal is a frequent challenge. The root cause often lies in one or more of the following areas: incomplete oxidation, formation of byproducts, or suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.
1. Incomplete Oxidation:
The primary reason for low conversion is often an inefficient oxidation process. The oxidation of the primary alcohol on (R)-Solketal to a carboxylic acid is a two-step process, proceeding through an aldehyde intermediate.[5][6] If the reaction stalls at the aldehyde stage, the final yield of the desired carboxylic acid will be significantly reduced.
-
Causality: The oxidation of the intermediate aldehyde to the carboxylic acid requires the presence of water to form a gem-diol (hydrate), which is then oxidized.[5][6] Insufficient water or a reaction environment that does not favor hydrate formation can lead to an accumulation of the aldehyde.
-
Solution: Ensure your solvent system contains an adequate amount of water. For TEMPO-catalyzed oxidations, a biphasic system like dichloromethane (DCM)/water or acetonitrile/water is common.[5][7][8] The pH of the aqueous phase is also critical; maintaining a pH between 8.6 and 10 is often recommended for TEMPO-mediated oxidations to facilitate the formation of the active oxidizing species and the aldehyde hydrate.[5][9]
2. Byproduct Formation:
Several side reactions can compete with the desired oxidation, leading to a complex mixture and a lower yield of the target molecule.
-
Over-oxidation: While seemingly counterintuitive in a low-yield scenario, harsh oxidation conditions can lead to the degradation of the starting material or product. Carboxylic acids are generally resistant to further oxidation under typical conditions for alcohol oxidation.[10]
-
Side Reactions with the Acetal Group: The 1,3-dioxolane ring (acetal) is sensitive to acidic conditions.[1] If the reaction medium becomes too acidic, the protecting group can be cleaved, leading to the formation of glycerol and its subsequent oxidation products.
-
Solution:
-
Control the pH: For TEMPO-based systems, using a buffer such as sodium bicarbonate (NaHCO3) is essential to maintain a slightly basic pH and prevent acetal cleavage.[5][8]
-
Controlled Addition of Oxidant: Add the stoichiometric oxidant (e.g., sodium hypochlorite) slowly and at a controlled temperature (typically 0-5 °C) to prevent localized high concentrations and potential side reactions.[9]
-
3. Suboptimal Reaction Conditions:
The choice of catalyst, co-oxidant, and solvent system plays a pivotal role in the reaction's success.
-
Catalyst System: The TEMPO/NaOCl system is a classic and cost-effective choice.[7][8] However, for substrates that are sensitive or prone to side reactions, alternative systems may offer better results.
-
Solution:
-
Optimize the Catalyst System: Consider using a co-catalyst like potassium bromide (KBr) or sodium bromide (NaBr) with the TEMPO/NaOCl system, as this can enhance the rate of oxidation.[5][11]
-
Explore Alternative Co-oxidants: If sodium hypochlorite proves problematic, other co-oxidants like sodium chlorite (NaClO2) in the presence of a catalytic amount of bleach can be effective, often leading to cleaner reactions.[5]
-
Below is a table summarizing common catalyst systems for the oxidation of primary alcohols to carboxylic acids:
| Catalyst System | Stoichiometric Oxidant | Typical Conditions | Advantages | Disadvantages |
| TEMPO/KBr | Sodium Hypochlorite (NaOCl) | Biphasic (DCM/H2O), pH 8.6-10, 0-5°C | Inexpensive, well-established | Can lead to chlorinated byproducts, pH control is critical |
| TEMPO | Sodium Chlorite (NaClO2) / cat. NaOCl | Acetonitrile/Phosphate Buffer, pH ~6.7 | Often cleaner, minimizes chlorination | Requires careful addition of reagents |
| Copper(I)/TEMPO | Air (O2) | Acetonitrile or other organic solvents | Uses air as the ultimate oxidant, often highly selective | May require higher catalyst loading for aliphatic alcohols |
Question 2: I am observing an unknown impurity in my final product. How can I identify and eliminate it?
Answer:
The presence of impurities can significantly impact the quality and usability of your final product. Identifying the impurity is the first step toward its elimination.
1. Identification of the Impurity:
-
Spectroscopic Analysis: Utilize techniques like ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to characterize the impurity.
-
¹H NMR: Look for characteristic signals. An aldehyde proton typically appears between 9-10 ppm. Signals corresponding to glycerol would indicate deprotection of the acetal.
-
MS: Determine the molecular weight of the impurity. This can provide strong evidence for its structure.
-
2. Common Impurities and Their Elimination:
-
(R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde (Aldehyde Intermediate):
-
Unreacted (R)-Solketal:
-
Cause: Insufficient oxidant or catalyst, or low reaction temperature.
-
Elimination:
-
Increase the amount of the stoichiometric oxidant.
-
Ensure the catalyst is active.
-
Allow the reaction to proceed for a longer duration or at a slightly higher temperature (while monitoring for side reactions).
-
-
-
Glycerol and its Oxidation Products:
-
Cause: Cleavage of the acetal protecting group under acidic conditions.
-
Elimination:
-
Strictly maintain a buffered, slightly basic pH throughout the reaction.[5]
-
-
3. Purification Strategies:
If modifying the reaction conditions does not completely eliminate the impurity, a robust purification strategy is necessary.
-
Extraction: After quenching the reaction, an aqueous workup is typically performed. Adjusting the pH of the aqueous layer can help in separating the carboxylic acid product from neutral impurities like the starting material and the aldehyde intermediate. Acidifying the aqueous layer will protonate the carboxylate, making the product more soluble in organic solvents.
-
Chromatography: Column chromatography on silica gel is an effective method for separating the desired carboxylic acid from closely related impurities. A gradient elution system, for example, starting with a non-polar solvent system (like hexane/ethyl acetate) and gradually increasing the polarity, can provide good separation.
-
Distillation: For larger scale purifications, distillation under reduced pressure can be a viable option, provided the product and impurities have sufficiently different boiling points.[12]
Question 3: The reaction is very slow or stalls completely. What factors could be responsible?
Answer:
A sluggish or stalled reaction can be frustrating. Several factors can contribute to poor reaction kinetics.
1. Catalyst Deactivation:
-
Cause: The TEMPO catalyst can be susceptible to degradation under certain conditions. The active oxidizing species, the oxoammonium ion, can undergo side reactions that lead to inactive forms.[6]
-
Solution:
2. Inefficient Phase Transfer:
-
Cause: In biphasic reactions, the transfer of reactants and catalysts between the organic and aqueous phases is crucial for the reaction to proceed efficiently. Poor mixing or the absence of a phase-transfer catalyst can severely limit the reaction rate.
-
Solution:
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously to maximize the interfacial area between the two phases.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), can significantly accelerate the reaction rate by facilitating the transport of the oxidant into the organic phase.
-
3. Incorrect Reagent Stoichiometry:
-
Cause: An insufficient amount of the stoichiometric oxidant will naturally lead to an incomplete reaction. Conversely, a large excess can sometimes lead to side reactions and catalyst deactivation.
-
Solution:
-
Carefully calculate and measure the required amount of each reagent.
-
For oxidants like commercial bleach, it is advisable to determine the active chlorine concentration before use, as it can vary.[15]
-
Below is a workflow diagram to troubleshoot a slow or stalled reaction:
Caption: Troubleshooting workflow for a slow or stalled reaction.
II. Frequently Asked Questions (FAQs)
Q1: Can I use a different starting material other than (R)-Solketal?
Yes, while (R)-Solketal is a common and convenient starting material due to the acetal protecting group, other protected forms of (R)-glycerol could be used.[1] The key is that the two hydroxyl groups that are not being oxidized are protected with a group that is stable to the oxidation conditions.
Q2: Is it possible to perform this oxidation without a halogenated solvent like dichloromethane?
Absolutely. Greener solvent alternatives are increasingly being used.[6] Solvents like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) can be effective substitutes for dichloromethane in biphasic oxidations.[16] Acetonitrile is also a common and effective solvent for certain TEMPO-based oxidation systems.[5]
Q3: What is the mechanism of the TEMPO-catalyzed oxidation?
The TEMPO-catalyzed oxidation of a primary alcohol to a carboxylic acid involves a series of steps. First, the stoichiometric oxidant (like NaOCl) oxidizes TEMPO to the active N-oxoammonium salt.[5][6] This N-oxoammonium salt then oxidizes the primary alcohol to an aldehyde, and in the process, is reduced to a hydroxylamine. The hydroxylamine is then re-oxidized back to the N-oxoammonium salt by the stoichiometric oxidant, completing the catalytic cycle. The aldehyde intermediate, in the presence of water, forms a hydrate (a gem-diol), which is then oxidized by another molecule of the N-oxoammonium salt to the carboxylic acid.[5]
Caption: Simplified mechanism of TEMPO-catalyzed alcohol oxidation.
Q4: How do I properly quench the reaction?
To quench a TEMPO-catalyzed oxidation using sodium hypochlorite, it is common to add a reducing agent that will consume any excess oxidant. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is often used. Alternatively, adding a water-miscible alcohol like isopropanol can also effectively quench the reaction by reacting with the excess oxidant.
Q5: What are the key safety precautions for this synthesis?
-
Sodium hypochlorite (bleach) is corrosive and an irritant. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction can be exothermic. Maintaining temperature control, especially during the addition of the oxidant, is crucial to prevent a runaway reaction.
-
Some organic solvents, like dichloromethane, have associated health risks. Consult the Safety Data Sheet (SDS) for all reagents before use.
-
When mixing sodium chlorite and bleach, they must not be mixed before being added to the reaction mixture, as the resulting combination is unstable.[5]
III. Experimental Protocol: TEMPO-Mediated Oxidation of (R)-Solketal
This protocol is a representative example and may require optimization for your specific setup and scale.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol (1.0 eq) in dichloromethane (DCM).
-
Aqueous Phase Preparation: In a separate beaker, prepare a solution of sodium bicarbonate (NaHCO₃) in water. Add TEMPO (e.g., 0.01-0.05 eq) and potassium bromide (KBr, e.g., 0.1 eq) to this aqueous solution.
-
Cooling: Cool both the reaction flask and the aqueous solution to 0 °C using an ice bath.
-
Combining Phases: Add the aqueous solution to the reaction flask and begin vigorous stirring.
-
Oxidant Addition: Slowly add a solution of sodium hypochlorite (NaOCl, e.g., 1.2-1.5 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Workup: Separate the organic and aqueous layers. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure this compound.
References
- TEMPO-Mediated Oxidations. (n.d.).
- TEMPO Plus Co-Oxidant. (2026). ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Practical TEMPO‐Mediated Oxidation of Alcohols using Different Polymer‐Bound Co‐Oxidants. (2025). ResearchGate.
- How to avoid over-oxidation to carboxylic acids with TEMPO. (n.d.). Benchchem.
- TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. (n.d.). Organic Chemistry Portal.
- Electrooxidation of the Glycerol Derivative Solketal over Cu−Co Hydroxycarbonates to Enable the Synthesis of Glyceric Acid. (2023). ResearchGate.
- Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air. (2017). National Institutes of Health.
- Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations. (2017). Beilstein Journals.
- Synthesis, Reactions and Application of 2,2-Dimethyl-4-oxymethyl-1,3-dioxolane (A Review). (2024). Žurnal obŝej himii.
- Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. (2011). Journal of the American Chemical Society.
- Synthesis of the Fatty Esters of Solketal and Glycerol-Formal: Biobased Specialty Chemicals. (2016). Molecules.
- Solketal. (n.d.). Wikipedia.
- Effective Production of Selected Dioxolanes by Sequential Bio‐ and Chemocatalysis Enabled by Adapted Solvent Switching. (n.d.). National Institutes of Health.
- Poly(ethylene glycol)-Supported TEMPO: An Efficient, Recoverable Metal-Free Catalyst for the Selective Oxidation of Alcohols. (2025). ResearchGate.
- Process for purification of carboxylic acids. (n.d.). Google Patents.
- Iodine as a Chemoselective Reoxidant of TEMPO: Application to the Oxidation of Alcohols to Aldehydes and Ketones. (2003). Organic Chemistry Portal.
- (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol. (n.d.). Sigma-Aldrich.
- Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. (n.d.). Organic Chemistry Portal.
- Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. (2022). YouTube.
- Oxidation Kinetics of Neat Methyl Oleate and as a Blend with Solketal. (2023). Energies.
- Kinetic Modeling of Solketal Synthesis from Glycerol and Acetone Catalyzed by an Iron(III) Complex. (n.d.). MDPI.
- Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. (2023). MDPI.
- 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. (n.d.). PubChem.
- 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid. (n.d.). Echemi.
- (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. (n.d.). Georganics.
- Acetamido-TEMPO mediated electrochemical oxidation of alcohols to aldehydes and ketones. (n.d.). RSC Publishing.
- Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate. (n.d.). Sigma-Aldrich.
- Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogenous acidic catalyst at the boiling temperature (preliminary study). (2019). ResearchGate.
- Production of solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) from glycerol and acetone by using homogen. (2019). Repository UPN "Veteran" Yogyakarta.
- Oxidation Kinetics of Neat Methyl Oleate and as a Blend with Solketal. (n.d.). ResearchGate.
- 1,3-Dioxolane-4-methanol, 2,2-dimethyl-. (n.d.). NIST WebBook.
- Synthesis of carboxylic acids by oxidation of aldehydes. (n.d.). Organic Chemistry Portal.
- Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. (n.d.). PubMed Central.
- (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid methyl ester(52373-72-5) 1H NMR. (n.d.). ChemicalBook.
- (R)-Solketal. (n.d.). PubChem.
- 2,2-Dimethyl-1,3-dioxolane-4-methanol. (n.d.). ChemicalBook.
- I thought carboxylic acids were most susceptible to oxidation. Why isn't the answer C? (2023). Reddit.
Sources
- 1. Solketal - Wikipedia [en.wikipedia.org]
- 2. (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol - High purity | EN [georganics.sk]
- 3. 1,3-Dioxolane-4-methanol, 2,2-dimethyl- [webbook.nist.gov]
- 4. (R)-Solketal | C6H12O3 | CID 736056 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO Plus Co-Oxidant - Wordpress [reagents.acsgcipr.org]
- 7. Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Mechanically induced oxidation of alcohols to aldehydes and ketones in ambient air: Revisiting TEMPO-assisted oxidations [beilstein-journals.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. US5387713A - Process for purification of carboxylic acids - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. TEMPO [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
- 16. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Troubleshooting Guide for Reactions Involving (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
Welcome to the technical support center for (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile chiral building block in their synthetic endeavors. Here, we address common challenges encountered during reactions such as esterification, amidation, and deprotection, providing not just solutions but also the underlying chemical principles to empower your experimental design. Our aim is to provide a self-validating system of protocols and troubleshooting advice grounded in established scientific literature.
Frequently Asked Questions (FAQs)
General Considerations
Q1: What are the key physical and chemical properties of this compound that I should be aware of before starting my reaction?
A1: Understanding the fundamental properties of your starting material is crucial for reaction setup and purification. Here is a summary of the key characteristics of this compound:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O₄ | [1] |
| Molecular Weight | 146.14 g/mol | [1] |
| Appearance | White solid | [2] |
| Melting Point | 68 °C | [2] |
| Boiling Point | 244.2 ± 35.0 °C at 760 mmHg | [2] |
| Solubility | Soluble in water and polar organic solvents. | [2] |
| pKa | ~3.12 | [3] |
This carboxylic acid is a chiral molecule, and its derivatives are valuable intermediates in the synthesis of complex, biologically active compounds.[4] The acetonide group serves as a protecting group for the vicinal diol of the parent (R)-glyceric acid.
Troubleshooting Esterification Reactions
Esterification of this compound is a common transformation. However, challenges can arise, from incomplete reactions to difficulties in purification.
Q2: My esterification reaction with a primary or secondary alcohol is sluggish or incomplete. What are the likely causes and how can I improve the yield?
A2: Sluggish esterification is often due to inefficient activation of the carboxylic acid or unfavorable reaction equilibrium. The steric hindrance from the dioxolane ring can also play a role.
Causality and Solutions:
-
Inefficient Water Removal (Fischer Esterification): If you are using a classic Fischer esterification with an acid catalyst (e.g., H₂SO₄, TsOH), the equilibrium must be shifted towards the product.[5]
-
Troubleshooting: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, for smaller scale reactions, the use of molecular sieves can be effective.[6]
-
-
Insufficient Carboxylic Acid Activation: For more sensitive or sterically hindered alcohols, in-situ activation of the carboxylic acid is more effective. The Steglich esterification, using a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) and an acyl-transfer catalyst like 4-dimethylaminopyridine (DMAP), is a mild and highly efficient method.[7][8]
-
Protocol: In a typical Steglich esterification, the carboxylic acid is treated with the alcohol in the presence of DCC and a catalytic amount of DMAP in an aprotic solvent like dichloromethane (DCM). The reaction proceeds at room temperature.[7]
-
Q3: I am using the DCC/DMAP coupling method for esterification, but I'm having trouble with purification. What are the common byproducts and how can I remove them?
A3: The primary challenge in DCC-mediated couplings is the removal of the N,N'-dicyclohexylurea (DCU) byproduct. Another potential side product is N-acylurea, which forms from the rearrangement of the O-acylisourea intermediate.[9][10]
Purification Strategy:
-
DCU Precipitation: DCU is poorly soluble in many organic solvents. After the reaction is complete, cooling the reaction mixture to 0°C can help to precipitate the majority of the DCU, which can then be removed by filtration.[7]
-
Aqueous Work-up:
-
Wash the organic layer with a dilute acid solution (e.g., 1M HCl) to remove any residual DMAP and dicyclohexylamine.[1]
-
Follow with a wash with saturated aqueous sodium bicarbonate to remove any unreacted carboxylic acid.
-
-
Chromatography: If DCU or N-acylurea persists, column chromatography is often necessary. A change in the solvent system for chromatography might be required to achieve good separation.[9]
-
Alternative Coupling Reagents: Consider using a water-soluble carbodiimide like N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl). The corresponding urea byproduct is water-soluble and can be easily removed during the aqueous work-up.[11]
Q4: I am concerned about the chiral integrity of the C4 stereocenter during esterification. Is epimerization a significant risk?
A4: Epimerization at the α-carbon to a carbonyl group can occur under basic conditions. However, standard esterification methods are generally considered safe for maintaining the chiral integrity of this compound.
-
Fischer Esterification: This method is performed under acidic conditions, which do not typically promote epimerization at the C4 position.
-
Steglich Esterification (DCC/DMAP): This reaction is performed under neutral to mildly basic conditions. While DMAP is a base, it is used in catalytic amounts, and the reaction conditions are generally not harsh enough to cause significant epimerization of the C4 stereocenter. For highly sensitive substrates, keeping the reaction temperature low and the reaction time as short as possible is always a good practice.
To confirm the enantiopurity of your product, chiral HPLC or NMR analysis with a chiral shift reagent may be employed.
Troubleshooting Amidation Reactions
Amide bond formation is another critical transformation for this carboxylic acid. Similar to esterification, challenges can arise from low reactivity and purification issues.
Q5: My amidation reaction is not proceeding to completion. What are the best methods to activate this compound for amide bond formation?
A5: Direct condensation of a carboxylic acid and an amine to form an amide requires high temperatures and is often inefficient.[10] Therefore, activating the carboxylic acid is essential.
Recommended Activation Methods:
-
Conversion to Acid Chloride: A common and effective method is to convert the carboxylic acid to the corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is highly reactive towards amines.[12]
-
Peptide Coupling Reagents: A wide array of peptide coupling reagents can be used for efficient amide bond formation under mild conditions. These include:
-
Carbodiimides: DCC or EDC in the presence of an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
-
Phosphonium Salts: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP).
-
Uronium/Guanidinium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).
-
Q6: I am performing an amidation with a poorly nucleophilic amine (e.g., an aniline with electron-withdrawing groups). What strategies can I employ to improve the reaction success?
A6: For poorly nucleophilic amines, a more reactive electrophile is required.
-
Use of a Highly Reactive Acid Chloride: Convert the carboxylic acid to its acid chloride.
-
Stronger Coupling Reagents: Employ more potent coupling reagents like HATU, which are known to be effective for challenging amide couplings.
-
Reaction Conditions: Increasing the reaction temperature may be necessary, but this should be done with caution to avoid potential side reactions or epimerization.
Troubleshooting Deprotection of the Acetonide Group
The acetonide group in this compound and its derivatives is a protecting group for a 1,2-diol. Its removal is often a necessary step in a synthetic sequence.
Q7: I need to remove the acetonide protecting group. What are the standard conditions, and what are the potential side reactions?
A7: The acetonide group is an acid-labile protecting group.[6] The most common method for its removal is acid-catalyzed hydrolysis.
Deprotection Protocols:
-
Aqueous Acid: Treatment with a dilute aqueous acid such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) in a protic solvent like methanol or water is a standard procedure.
-
Acidic Ion-Exchange Resin: Using an acidic resin (e.g., Dowex-50W) can simplify the work-up, as the acid catalyst can be removed by simple filtration.
-
Lewis Acids: In some cases, Lewis acids in the presence of a nucleophile can be used for deprotection.
Potential Side Reactions:
-
Hydrolysis of other acid-sensitive groups: If your molecule contains other acid-labile protecting groups (e.g., Boc, t-butyl ethers), they may also be cleaved under the deprotection conditions. Careful selection of the acid and reaction conditions is necessary to achieve selective deprotection.
-
Ester Hydrolysis: If the deprotection is performed on an ester derivative, the ester bond may also be hydrolyzed, especially if the reaction is heated for an extended period.
Workflow for Troubleshooting Deprotection:
Caption: Decision workflow for troubleshooting acetonide deprotection.
Experimental Protocols
Protocol 1: Steglich Esterification of this compound
-
To a solution of this compound (1.0 eq.) and the desired alcohol (1.2 eq.) in anhydrous dichloromethane (DCM, 0.1-0.5 M) in a round-bottom flask, add 4-dimethylaminopyridine (DMAP, 0.1 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) portion-wise.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-16 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to 0 °C for 30 minutes to precipitate the dicyclohexylurea (DCU) byproduct.
-
Filter the mixture through a pad of Celite® to remove the DCU, and wash the filter cake with a small amount of cold DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Acetonide Deprotection
-
Dissolve the this compound derivative (1.0 eq.) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add a catalytic amount of a strong acid (e.g., a few drops of concentrated HCl or H₂SO₄) or an acidic ion-exchange resin.
-
Stir the reaction at room temperature and monitor its progress by TLC. Gentle heating may be required for less reactive substrates.
-
Upon completion, if a mineral acid was used, neutralize the reaction mixture with a base such as saturated aqueous NaHCO₃. If an ion-exchange resin was used, simply filter it off.
-
Remove the organic solvent (methanol) under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the deprotected product.
References
-
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Green Chemistry. [Link]
-
Steglich Esterification. Organic Chemistry Portal. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
-
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4. PubChem. [Link]
- T. Ziegler. Previously published information on the synthesis of amides from carboxylic acids and derivatives thereof can be found in Houben–Weyl. Science of Synthesis.
-
Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. (2022). National Institutes of Health. [Link]
-
How to purify esterefication product?. ResearchGate. [Link]
-
Development of highly potent chiral discrimination methods that solve the problems of the diastereomer method. (2010). National Institutes of Health. [Link]
-
Isolation, Synthesis and Absolute Configuration of the Pericharaxins A and B, Epimeric Hydroxy-Polyene Glycerol Ethers from the Calcarean Sponge Pericharax heteroraphis. (2022). National Institutes of Health. [Link]
-
A Comparative Study of the Relative Stability of Representative Chiral and Achiral Boronic Esters Employing Transesterification. ResearchGate. [Link]
- Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
Esterification of Glycerol with Acetic Acid over Highly Active and Stable Alumina-based Catalysts: A Reaction Kinetics Study. ResearchGate. [Link]
-
Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts. [Link]
- Stereoselective hydrolysis of chiral carboxylic acid esters using esterase from ophiostoma or ceratocystis.
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]
-
(R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Georganics. [Link]
Sources
- 1. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid | C6H10O4 | CID 10909699 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Page loading... [guidechem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
- 7. Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate 98 52373-72-5 [sigmaaldrich.com]
- 8. Synthesis of amides directly from carboxylic acids and hydrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Thieme E-Books & E-Journals [thieme-connect.de]
- 12. files.core.ac.uk [files.core.ac.uk]
Stability of the dioxolane protecting group under various reaction conditions
Welcome to our dedicated technical support center for the dioxolane protecting group. As a widely utilized acetal for the protection of aldehydes and ketones, the dioxolane group offers a robust shield under a variety of synthetic conditions. However, its stability is not absolute, and understanding its limitations is critical for successful multi-step synthesis. This guide is designed to provide you, the research and development scientist, with in-depth, field-proven insights into the behavior of the dioxolane protecting group, moving beyond simple protocols to explain the why behind the experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of the dioxolane protecting group?
The dioxolane group is the kinetic product of the reaction between a carbonyl compound and ethylene glycol. It is characterized by its stability to basic, nucleophilic, and reductive conditions. However, it is sensitive to acidic conditions, which facilitate its hydrolysis back to the parent carbonyl.
Q2: I need to perform a reaction under acidic conditions. Will my dioxolane protecting group survive?
This is a common challenge. The stability of the dioxolane group in the presence of acid is highly dependent on the specific acid, solvent, temperature, and reaction time. While generally considered acid-labile, brief exposure to mild acidic conditions may be tolerated. For instance, reactions involving weak acids or buffered systems might proceed without significant deprotection. However, strong protic acids (e.g., HCl, H₂SO₄) or even moderate Lewis acids will readily cleave the dioxolane.
Q3: Can I use organometallic reagents like Grignards or organolithiums with a dioxolane-protected substrate?
Absolutely. Dioxolanes are generally stable to a wide range of organometallic reagents, including Grignard reagents (RMgX), organolithiums (RLi), and organocuprates (R₂CuLi). This stability is a key advantage, allowing for transformations on other parts of the molecule without affecting the protected carbonyl.
Q4: What about common oxidizing and reducing agents?
Dioxolanes are typically stable to many common oxidizing agents, such as those based on chromium (e.g., PCC, PDC) and manganese (e.g., KMnO₄), as well as Swern and Dess-Martin oxidations. They are also robust against a variety of reducing agents, including complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), as well as catalytic hydrogenation conditions (e.g., H₂/Pd-C).
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
Problem 1: My dioxolane group is being cleaved during a reaction where it should be stable.
Possible Causes & Solutions:
-
Acidic Impurities: The most common culprit is the presence of acidic impurities in your reagents or solvents. For example, some grades of chloroform can contain trace amounts of HCl.
-
Solution: Use freshly distilled or inhibitor-free solvents. Consider adding a non-nucleophilic base, such as pyridine or triethylamine, to your reaction mixture to scavenge any trace acids.
-
-
Lewis Acidic Reagents: Certain reagents that are not obviously acidic can act as Lewis acids. For example, some metal salts can catalyze the cleavage of dioxolanes.
-
Solution: Carefully review all reagents in your reaction. If a Lewis acidic species is suspected, consider alternative reagents or the use of a more robust protecting group.
-
-
Elevated Temperatures: Even under nominally neutral or basic conditions, prolonged heating can sometimes lead to decomposition or cleavage, especially if trace moisture is present.
-
Solution: If possible, run your reaction at a lower temperature for a longer period.
-
Problem 2: I am having difficulty removing the dioxolane protecting group.
Possible Causes & Solutions:
-
Insufficiently Acidic Conditions: The deprotection of dioxolanes is an equilibrium process. If the conditions are not sufficiently acidic, the equilibrium may not favor the carbonyl product.
-
Solution: Increase the concentration of the acid, switch to a stronger acid, or consider using a different solvent system. Acetone is often used as a solvent for deprotection as it can act as a water scavenger, driving the equilibrium towards the deprotected product.
-
-
Steric Hindrance: In highly hindered systems, the approach of the hydronium ion and water to the acetal oxygen can be slowed.
-
Solution: Increase the reaction temperature and/or reaction time. The use of a stronger acid may also be necessary.
-
Problem 3: My yields are low during the protection (dioxolane formation) step.
Possible Causes & Solutions:
-
Inefficient Water Removal: The formation of a dioxolane is a reversible reaction that produces water. Failure to remove this water will prevent the reaction from going to completion.
-
Solution: Use a Dean-Stark apparatus to azeotropically remove water. Alternatively, molecular sieves can be added to the reaction mixture.
-
-
Inappropriate Catalyst: While a catalytic amount of acid is required, using too much or too strong of an acid can lead to side reactions.
-
Solution: p-Toluenesulfonic acid (p-TsOH) is a commonly used catalyst that is effective in catalytic amounts. Optimize the catalyst loading for your specific substrate.
-
Experimental Protocols
Protocol 1: Protection of a Ketone using Ethylene Glycol
This protocol describes a standard procedure for the formation of a dioxolane protecting group.
Materials:
-
Ketone (1.0 eq)
-
Ethylene glycol (1.5 eq)
-
p-Toluenesulfonic acid monohydrate (0.02 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the ketone, ethylene glycol, and toluene.
-
Add the catalytic amount of p-toluenesulfonic acid monohydrate.
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the dioxolane-protected ketone.
Protocol 2: Deprotection of a Dioxolane
This protocol outlines a general method for the cleavage of a dioxolane protecting group.
Materials:
-
Dioxolane-protected compound (1.0 eq)
-
Acetone
-
Water
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the dioxolane-protected compound in a mixture of acetone and water.
-
Add 1 M hydrochloric acid dropwise until the solution is acidic (check with pH paper).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Once the reaction is complete, neutralize the acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the deprotected carbonyl compound.
Data Summary
| Reagent/Condition | Stability of Dioxolane | Notes |
| Bases | ||
| NaOH, KOH, etc. | Stable | Generally very stable to strong and weak bases. |
| NaH, KH | Stable | Stable to hydride bases. |
| n-BuLi, t-BuLi | Stable | Stable to organolithium reagents. |
| Grignard Reagents (RMgX) | Stable | Stable to Grignard reagents. |
| Reductants | ||
| NaBH₄, LiAlH₄ | Stable | Stable to complex metal hydrides. |
| H₂/Pd, Pt, Ni | Stable | Stable to catalytic hydrogenation. |
| Oxidants | ||
| PCC, PDC | Stable | Stable to chromium-based oxidants. |
| KMnO₄ | Stable | Generally stable, but care should be taken with vigorous conditions. |
| O₃ | Stable | Stable to ozonolysis. |
| Acids | ||
| HCl, H₂SO₄, H₃PO₄ | Labile | Readily cleaved by strong protic acids. |
| Acetic Acid | Moderately Labile | Cleavage can occur, especially with heating. |
| p-TsOH | Labile | Often used as a catalyst for both formation and cleavage. |
| Lewis Acids (e.g., BF₃·OEt₂) | Labile | Readily cleaved by many Lewis acids. |
Visual Guides
Caption: Acid-catalyzed deprotection mechanism of a dioxolane.
Caption: Troubleshooting unexpected dioxolane cleavage.
References
-
Wuts, P. G. M. & Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed. (John Wiley & Sons, 2007). [Link]
Technical Support Center: Removal of the 2,2-dimethyl-1,3-dioxolane (Acetonide) Protecting Group
Welcome to the technical support center for the removal of the 2,2-dimethyl-1,3-dioxolane (acetonide) protecting group. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the complexities of acetonide deprotection. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for removing an acetonide protecting group?
The most common method for acetonide deprotection is acidic hydrolysis.[1] This is typically achieved using a dilute aqueous acid. Common choices include acetic acid, hydrochloric acid (HCl), sulfuric acid (H2SO4), or trifluoroacetic acid (TFA) in a suitable solvent system, often containing water.[2][3] The reaction is driven by the presence of water and an acid catalyst.
Q2: My acetonide deprotection is sluggish or incomplete. What can I do to drive the reaction to completion?
Incomplete deprotection is a frequent challenge. Here are several factors to consider and optimize:
-
Acid Strength and Concentration: If a weak acid like acetic acid is not effective, switching to a stronger acid such as HCl, H2SO4, or TFA can increase the reaction rate.[2] Increasing the concentration of the acid can also be beneficial, but care must be taken to avoid side reactions with other acid-sensitive functional groups.
-
Water Content: The presence of water is essential for hydrolysis.[4][5] Ensure your solvent system contains an adequate amount of water. For reactions in organic solvents like methanol or THF, adding a percentage of water is crucial.
-
Temperature: Gently heating the reaction mixture can often accelerate a slow deprotection. However, be mindful of the thermal stability of your substrate.
-
Catalyst Choice: For substrates sensitive to strong acids, solid acid catalysts like Dowex 50WX8 resin can be an excellent alternative.[6][7] These are easily removed by filtration, simplifying workup.[8]
Q3: I have multiple protecting groups in my molecule. How can I selectively remove the acetonide group?
Selective deprotection is a key challenge in multi-step synthesis. Acetonides are generally considered acid-labile. Their removal while preserving other protecting groups depends on the relative stability of those groups to acidic conditions.
-
Compatibility with Other Acid-Labile Groups: Protecting groups like tert-butyldimethylsilyl (TBDMS) or tetrahydropyranyl (THP) ethers can also be cleaved under acidic conditions.[9][10] To achieve selectivity, milder acidic conditions are often required. Reagents like cerium(III) chloride heptahydrate with oxalic acid, or bismuth(III) chloride have been reported for chemoselective acetonide cleavage in the presence of other sensitive groups.[9][10][11]
-
Environmentally Friendly Option: For some substrates, simply heating in water at 90°C without any added catalyst can achieve chemoselective deprotection of acetonides.[2][11]
Q4: I am observing unexpected side reactions during deprotection. What are the common pitfalls?
Side reactions can significantly impact yield and purity. Here are some common issues and their causes:
-
Substrate Degradation: If your molecule contains other acid-sensitive functionalities, harsh acidic conditions can lead to their degradation or rearrangement. In such cases, exploring milder deprotection methods is essential.
-
Orthoester Formation: In the presence of an alcohol and under anhydrous acidic conditions, acetals can sometimes lead to the formation of orthoesters.[12][13][14] Ensuring the presence of sufficient water for hydrolysis can mitigate this.
-
Transacetalation: If acetone is used as a solvent or is present as a byproduct of the deprotection, it can potentially react with other diols in the molecule, leading to the migration of the acetonide group. This process is known as transacetalation.
Troubleshooting Guides
This section provides a more in-depth look at specific problems you might encounter and offers structured solutions.
Problem 1: Low Yield of the Deprotected Diol
Possible Causes & Solutions
| Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction has not gone to completion, leaving a significant amount of starting material. | * Increase Reaction Time: Monitor the reaction closely using TLC or LCMS and allow it to proceed until the starting material is consumed. * Optimize Conditions: As discussed in the FAQs, consider increasing the acid concentration, temperature, or switching to a stronger acid.[2] |
| Product Degradation | The desired diol product is sensitive to the reaction conditions and is degrading. | * Use Milder Conditions: Switch to a weaker acid (e.g., acetic acid) or a milder Lewis acid catalyst (e.g., CeCl3·7H2O/oxalic acid).[9] * Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. |
| Workup Issues | The product is being lost during the extraction or purification process. | * pH Adjustment: Ensure the reaction mixture is neutralized before extraction to prevent the product from remaining in the aqueous layer if it has basic functionalities. * Proper Solvent Selection: Use an appropriate solvent for extraction that effectively dissolves your product. |
Problem 2: Formation of an Unexpected Byproduct Identified as a Trifluoroacetyl (TFA) Ester
This is a known issue when using Trifluoroacetic Acid (TFA) for deprotection, especially in the presence of free hydroxyl groups.[15]
Mechanism of TFA Ester Formation
Troubleshooting Strategy
-
Minimize TFA Concentration: Use the lowest effective concentration of TFA. A common starting point is a solution of 10-25% TFA in a solvent like dichloromethane (DCM).[16][17]
-
Incorporate Water: Adding a small amount of water (e.g., 5%) to the TFA solution can help to favor hydrolysis over esterification.
-
Alternative Acids: If TFA ester formation is persistent, switch to a non-acylating strong acid like HCl in dioxane or methanol.[15]
-
Post-Deprotection Hydrolysis: If a small amount of the TFA ester is formed, it can sometimes be hydrolyzed back to the alcohol by a mildly basic workup or by stirring the crude product in a protic solvent like methanol for an extended period.
Problem 3: Selective Deprotection of a Primary Acetonide in the Presence of a Secondary One
In molecules with multiple acetonide groups, achieving selective deprotection can be challenging but is often feasible due to the differing stabilities of primary versus secondary acetonides. Generally, acetonides protecting primary diols are more labile.
Decision Workflow for Selective Deprotection
Recommended Protocols for Selectivity
-
Aqueous Acetic Acid: A common starting point is 80% aqueous acetic acid at room temperature.
-
Dowex-50W-X8 in Methanol: This solid-supported acid often provides good selectivity for the cleavage of terminal acetonides.[6]
-
Silica-Supported Polyphosphoric Acid (PPA-SiO2): This reagent has been reported for the rapid and selective cleavage of primary acetonides in carbohydrate substrates.[3]
Experimental Protocols
Protocol 1: General Acetonide Deprotection using Aqueous Acetic Acid
This protocol is a good starting point for substrates that are not overly sensitive to acid.
-
Dissolve the acetonide-protected compound (1.0 mmol) in 80% aqueous acetic acid (10 mL).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the deprotected diol.
Protocol 2: Acetonide Deprotection using Dowex 50WX8 Resin
This method is suitable for acid-sensitive substrates where a solid-supported catalyst is advantageous.[8]
-
Dissolve the acetonide-protected compound (1.0 mmol) in methanol (10 mL) in a round-bottom flask.
-
Add Dowex 50WX8 resin (approximately 1 g) to the solution.[8]
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the resin by filtration, washing the resin thoroughly with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude product.
Protocol 3: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is effective for more stable acetonides but requires caution due to the strength of TFA.
-
Dissolve the acetonide-protected compound (1.0 mmol) in dichloromethane (DCM) (8 mL) in a round-bottom flask and cool to 0 °C in an ice bath.
-
Slowly add a solution of trifluoroacetic acid (TFA) (2 mL) and water (0.5 mL) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.
-
Separate the layers and extract the aqueous phase with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Mechanistic Insight: The Hydrolysis of Acetonides
Understanding the mechanism of acetonide hydrolysis is key to troubleshooting deprotection reactions. The process is essentially the reverse of acetal formation.[4]
-
Protonation: The reaction is initiated by the protonation of one of the oxygen atoms of the acetonide by the acid catalyst.[18][19]
-
Cleavage: The protonated oxygen and its attached carbon form a good leaving group (an alcohol), which departs, leading to the formation of a resonance-stabilized oxocarbenium ion.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
-
Deprotonation: A final deprotonation step yields the hemiacetal intermediate.
-
Repeat and Release: The process of protonation, cleavage, and nucleophilic attack repeats on the other oxygen of the original acetonide, ultimately releasing the free diol and acetone.
This mechanism highlights the critical role of both the acid catalyst (for protonation) and water (as the nucleophile). An imbalance in these components can lead to incomplete reactions or side products.
References
-
Organic Chemistry Portal. (n.d.). Acetonides. Retrieved from [Link]
-
Mukherjee, S., et al. (2013). Environment friendly chemoselective deprotection of acetonides and cleavage of acetals and ketals in aqueous medium without using any catalyst and any organic solvent. Journal of Chemical Sciences, 125(6), 1493–1496. Retrieved from [Link]
-
Gore, K. R., et al. (2020). A mild and convenient approach for selective acetonide cleavage involved in carbohydrate synthesis using PPA-SiO2. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(3), 223-228. Retrieved from [Link]
-
Mukherjee, S., et al. (2013). ChemInform Abstract: Environment Friendly Chemoselective Deprotection of Acetonides and Cleavage of Acetals and Ketals in Aqueous Medium Without Using Any Catalyst or Organic Solvent. ChemInform, 44(35). Retrieved from [Link]
-
Madsen, R., et al. (2021). Protecting carbohydrates with ethers, acetals and orthoesters under basic conditions. Beilstein Journal of Organic Chemistry, 17, 2038–2045. Retrieved from [Link]
-
De, S. K. (2004). An Efficient and Selective Method for Hydrolysis of Acetonides. Tetrahedron Letters, 45(12), 2339-2341. Retrieved from [Link]
-
Ballini, R., et al. (2005). Mild and Facile Procedure for Clay-Catalyzed Acetonide Protection and Deprotection of N(Boc)Amino Alcohols and Protection of 1,2-Diols. Letters in Organic Chemistry, 2(2), 168-170. Retrieved from [Link]
-
Kamal, A., et al. (2002). A Mild and Efficient Method for Chemoselective Deprotection of Acetonides by Bismuth(III) Trichloride. Tetrahedron Letters, 43(41), 7353-7355. Retrieved from [Link]
-
Norris, J. (2018, April 7). Hydrolysis of acetals. YouTube. Retrieved from [Link]
-
Hartwig, S., et al. (2010). Supporting Information. Polymer Chemistry. The Royal Society of Chemistry. Retrieved from [Link]
-
Anonymous. (n.d.). Acetonide protecting groups. Retrieved from [Link]
-
Reddy, K. R., et al. (2009). Selective hydrolysis of terminal isopropylidene ketals: an overview. TSI Journals. Retrieved from [Link]
-
Kadam, S. D., et al. (2015). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. IOSR Journal of Applied Chemistry, 8(1), 40-42. Retrieved from [Link]
-
Reddit. (2022, April 1). Prevention of TFA ester formation during Boc + Acetonide deprotection. r/Chempros. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]
-
Ashenhurst, J. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Acetonide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 200-400 mesh, ion exchange resin (24 g). Retrieved from [Link]
-
Otera, J., et al. (1989). Simple and Chemoselective Deprotection of Acetals. Chemistry Letters, 18(5), 901-902. Retrieved from [Link]
-
Wikipedia. (n.d.). Orthoester. Retrieved from [Link]
-
Corma, A., & Renz, M. (2007). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 107(7), 3036-3074. Retrieved from [Link]
-
Das, B., et al. (2013). Synthesis of optically active acetals catalyzed by Dowex 50WX8 at room temperature. Tetrahedron: Asymmetry, 24(1), 17-21. Retrieved from [Link]
-
Cornille, F., et al. (2007). Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches. Journal of Peptide Science, 13(12), 801-807. Retrieved from [Link]
-
de Souza, R. O. M. A., et al. (2015). Applications of alkyl orthoesters as valuable substrates in organic transformations, focusing on reaction media. RSC Advances, 5(71), 57861-57884. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]
-
Abeysena, I. (2018, March 22). Strategies for Safe Evaporation of Solutions Containing Trifluoroacetic Acid. R&D World. Retrieved from [Link]
-
Organic Syntheses. (2022, May 9). A Convenient Method for the Removal of Tetrabutylammonium Salts from Desilylation Reactions Procedure (Note 1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Trifluoroacetamides. Retrieved from [Link]
-
Baran, P. S. (n.d.). Protecting Groups. Retrieved from [Link]
-
Wikipedia. (n.d.). Ortho ester. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]
-
Wikipedia. (n.d.). Transmetalation. Retrieved from [Link]
-
Total Synthesis. (n.d.). Acetal Protecting Group & Mechanism. Retrieved from [Link]
-
Williams, B. S., et al. (2020). Insight into the Scope and Mechanism for Transmetalation of Hydrocarbyl Ligands on Complexes Relevant to C–H Activation. Organometallics, 39(24), 4568–4574. Retrieved from [Link]
-
Casares, J. A., et al. (2021). Transmetalation Reactions Triggered by Electron Transfer between Organocopper Complexes. Inorganic Chemistry, 60(14), 10243–10252. Retrieved from [Link]
Sources
- 1. Acetonide - Wikipedia [en.wikipedia.org]
- 2. ias.ac.in [ias.ac.in]
- 3. tandfonline.com [tandfonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 6. tsijournals.com [tsijournals.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Protecting carbohydrates with ethers, acetals and orthoesters under basic conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Orthoester [a.osmarks.net]
- 14. Ortho ester - Wikipedia [en.wikipedia.org]
- 15. reddit.com [reddit.com]
- 16. Boc Deprotection - TFA [commonorganicchemistry.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. abacus.bates.edu [abacus.bates.edu]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Navigating the Scale-Up of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to address the common challenges encountered when transitioning this valuable chiral building block from the laboratory bench to pilot or production scale. We will delve into the intricacies of this synthesis, providing practical, field-proven insights and troubleshooting strategies to ensure a robust, scalable, and efficient process.
Introduction to the Synthesis and its Challenges
This compound is a crucial chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its synthesis typically involves two key transformations: the protection of a chiral diol, often derived from a readily available chiral pool starting material like D-mannitol or (R)-glyceraldehyde, via ketalization with acetone, followed by the oxidation of a primary alcohol to a carboxylic acid. While these reactions are well-established in organic chemistry, their scale-up presents a unique set of challenges that can impact yield, purity, and, most critically, the enantiomeric excess of the final product.
This guide will address these challenges in a practical question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your process development.
Troubleshooting Guides and FAQs
Section 1: Ketalization Stage
Question 1: We are observing incomplete conversion during the ketalization of our chiral diol with acetone, even with extended reaction times. What are the likely causes and how can we improve this on a larger scale?
Answer:
Incomplete conversion during ketalization at scale is a common issue often stemming from inefficient water removal. The formation of the ketal is a reversible equilibrium reaction, and the water generated as a byproduct can drive the reaction backward.
-
Causality: On a lab scale, a Dean-Stark trap is often sufficient for water removal. However, at larger scales, the efficiency of azeotropic distillation can be limited by factors such as the surface area-to-volume ratio and localized temperature gradients. Inefficient mixing can also lead to localized pockets of high water concentration, hindering the reaction.
-
Troubleshooting Strategies:
-
Enhanced Water Removal: Consider using a more efficient azeotropic solvent or a co-solvent system to improve water removal. Alternatively, the use of a dehydrating agent that is compatible with the reaction conditions can be explored.
-
Catalyst Optimization: While a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid) is typically used, its concentration may need to be re-optimized for larger batches. Insufficient catalyst can lead to slow reaction rates.
-
Reaction Temperature: Ensure uniform heating of the reaction mixture. Hot spots can lead to side reactions, while cold spots will slow down the reaction rate.
-
Mixing Efficiency: Vigorous and efficient stirring is crucial to ensure homogeneity and facilitate the removal of water from the bulk reaction mixture.
-
Question 2: We are detecting byproducts in our crude product after the ketalization step. What are the likely side reactions and how can we minimize them?
Answer:
Byproduct formation during the ketalization of glycerol derivatives with acetone can occur, particularly under harsh acidic conditions or with prolonged heating.
-
Likely Byproducts:
-
Six-membered ring ketal: While the formation of the five-membered 1,3-dioxolane is generally favored, the six-membered 1,3-dioxane can also form.
-
Oligomerization/Polymerization: Under strongly acidic conditions, the starting diol or the product can undergo side reactions.
-
Products of acetone self-condensation: Aldol condensation of acetone can occur in the presence of acid, leading to impurities like mesityl oxide.
-
-
Minimization Strategies:
-
Milder Acid Catalysts: Consider using a milder acid catalyst, such as an acidic resin (e.g., Amberlyst-15), which can be easily filtered off, simplifying the work-up and potentially reducing side reactions.
-
Control of Reaction Time and Temperature: Monitor the reaction progress closely (e.g., by GC or TLC) and stop the reaction once the starting material is consumed to avoid prolonged exposure to acidic conditions. Avoid excessive temperatures.
-
Stoichiometry of Acetone: While an excess of acetone is typically used to drive the equilibrium, an extremely large excess might not be necessary and could complicate removal during work-up. An optimized ratio should be determined.
-
Section 2: Oxidation Stage
Question 3: During the oxidation of (R)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol to the carboxylic acid, we are experiencing a drop in yield and the formation of impurities at a larger scale. What are the potential issues?
Answer:
The oxidation of a primary alcohol to a carboxylic acid is a critical step where scalability can significantly impact performance. The choice of oxidant and reaction conditions are paramount.
-
Common Challenges with Scale-up Oxidation:
-
Exothermic Reactions: Many oxidations are highly exothermic. The reduced surface-area-to-volume ratio at a larger scale can lead to poor heat dissipation, resulting in temperature spikes that can cause side reactions or decomposition of the product.
-
Incomplete Oxidation: Insufficient oxidant or poor mixing can lead to the formation of the intermediate aldehyde as a significant impurity.
-
Over-oxidation/Degradation: Harsh oxidizing agents or prolonged reaction times can lead to the cleavage of the dioxolane ring or other degradation pathways.
-
-
Troubleshooting and Optimization:
-
Choice of Oxidant: For a scalable and safer process, consider using milder and more selective oxidizing agents. While traditional reagents like potassium permanganate or chromic acid can be effective, their use at scale presents significant safety and waste disposal challenges. Alternatives like TEMPO-catalyzed oxidations with sodium hypochlorite are often more suitable for industrial applications.
-
Controlled Addition and Temperature Management: The oxidant should be added portion-wise or via a controlled addition funnel to manage the exotherm. A robust cooling system is essential to maintain the optimal reaction temperature.
-
Reaction Monitoring: Closely monitor the reaction for the disappearance of the starting alcohol and the intermediate aldehyde. Quench the reaction promptly upon completion.
-
Work-up Procedure: The work-up protocol should be designed to effectively remove the oxidant and its byproducts. For example, if using a TEMPO-catalyzed oxidation, a quench with sodium thiosulfate is typically required.
-
Section 3: Purity and Enantiomeric Integrity
Question 4: We are concerned about potential racemization at the C4 stereocenter. Under what conditions is this likely to occur, and how can we prevent it?
Answer:
The stereocenter at the C4 position, being adjacent to the carboxylic acid group, is susceptible to racemization, especially under basic conditions.
-
Mechanism of Racemization: The proton on the chiral carbon (α-proton) can be abstracted by a base to form a planar enolate intermediate. Reprotonation can then occur from either face, leading to a loss of enantiomeric purity.
-
Conditions Promoting Racemization:
-
Strongly Basic Conditions: Exposure to strong bases, especially at elevated temperatures during work-up or purification, is a primary cause of racemization.
-
Prolonged Reaction Times under Non-optimal pH: Even milder basic conditions, if maintained for an extended period, can lead to a gradual loss of enantiomeric excess.
-
-
Prevention Strategies:
-
pH Control: Carefully control the pH during the entire process, particularly during work-up and extraction steps. Avoid strongly basic conditions. If a basic extraction is necessary to isolate the carboxylic acid, use a mild base (e.g., sodium bicarbonate) and keep the temperature low and the exposure time to a minimum.
-
Temperature Control: Perform all steps, especially those involving basic solutions, at the lowest practical temperature.
-
Avoidance of Certain Reagents: Be mindful of any reagents or conditions that could generate a basic environment.
-
Question 5: Our final product has a lower than expected enantiomeric excess (ee). How can we accurately determine the ee and what are the strategies for enrichment?
Answer:
Accurate determination of enantiomeric excess is crucial for quality control. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.
-
Analytical Method Development:
-
Chiral Stationary Phase (CSP): A suitable chiral HPLC column is required. For carboxylic acids, columns based on polysaccharide derivatives (e.g., Chiralpak series) or Pirkle-type columns are often effective. Method development will involve screening different columns and mobile phases (typically a mixture of hexane and an alcohol like isopropanol, often with a small amount of an acidic modifier like trifluoroacetic acid).
-
Derivatization: If direct separation of the enantiomers is challenging, derivatization with a chiral reagent to form diastereomers can be an alternative. These diastereomers can then be separated on a standard achiral HPLC column.
-
-
Strategies for Enantiomeric Enrichment:
-
Chiral Resolution: If the ee is significantly low, classical resolution using a chiral amine to form diastereomeric salts, followed by separation through crystallization, can be employed.
-
Recrystallization: For products with a relatively high ee, careful recrystallization can sometimes enrich the desired enantiomer, as the racemate or the minor enantiomer may have different solubility. However, this is not always effective and needs to be evaluated on a case-by-case basis.
-
Section 4: Product Isolation and Purification
Question 6: We are facing difficulties in crystallizing the final this compound. It tends to oil out or form a very fine powder that is difficult to filter. What can we do?
Answer:
Crystallization of chiral carboxylic acids can be challenging due to their polarity and potential for hydrogen bonding.
-
Troubleshooting Crystallization:
-
Solvent Screening: A systematic screening of different solvents and solvent mixtures is essential. A good crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for carboxylic acids include water, short-chain alcohols, esters (like ethyl acetate), and aromatic hydrocarbons (like
-
Technical Support Center: Purity Assessment of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
Welcome to the technical support guide for the analytical assessment of (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for determining the chemical and enantiomeric purity of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide provides in-depth, field-proven insights into common analytical challenges, offering detailed troubleshooting guides, frequently asked questions, and step-by-step experimental protocols.
Analytical Workflow Overview
The comprehensive purity assessment of a chiral compound like this compound involves a multi-step, orthogonal approach to ensure both chemical and stereochemical integrity. The following workflow outlines the logical progression from initial sample evaluation to final purity confirmation.
Caption: High-level workflow for purity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The primary methods involve a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the workhorse for both chemical and enantiomeric purity. Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is used for mass verification and impurity identification. For volatile derivatives, Gas Chromatography (GC) may also be employed.[1][2][3]
Q2: How do I specifically measure the enantiomeric excess (e.e.)?
Enantiomeric excess is determined using a chiral separation technique. The most common and effective method is Chiral HPLC, which uses a Chiral Stationary Phase (CSP) to resolve the (R)- and (S)-enantiomers.[4][5] Chiral Gas Chromatography (GC) can also be used, often after derivatization of the carboxylic acid to a more volatile ester.[1][6] The e.e. is then calculated from the peak areas of the two enantiomers in the chromatogram.
Q3: What type of HPLC column is best for chemical purity versus enantiomeric purity?
-
For Chemical Purity (assessing impurities other than the enantiomer): A reversed-phase column, such as a C18 or C8, is the standard choice.[7] These columns separate compounds based on hydrophobicity.
-
For Enantiomeric Purity (separating the R and S forms): A specialized Chiral Stationary Phase (CSP) column is required. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are widely effective for a broad range of chiral compounds.[4][5]
Q4: My compound is a carboxylic acid. How does this affect my HPLC method development, particularly the mobile phase?
Carboxylic acids can exhibit poor peak shape (tailing) on standard silica-based columns due to interactions with residual silanol groups. To ensure a sharp, symmetrical peak, the mobile phase should be acidified.[7] Adding a small amount of an acid like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase suppresses the ionization of the carboxylic acid, leading to better retention and peak shape in reversed-phase mode.[4] For normal-phase chiral separations, adding an acidic modifier can also be crucial for achieving resolution.
Q5: What are the potential impurities I should be aware of?
Potential impurities can originate from the synthesis process. These include:
-
The undesired (S)-enantiomer.
-
Unreacted starting materials (e.g., (R)-glyceric acid or its precursors).
-
Reagents used in the synthesis.
-
By-products from side reactions, such as oligomers or degradation products.
Q6: Can I use NMR to determine purity?
Yes, NMR is a powerful tool. ¹H NMR can provide a good estimate of purity by comparing the integration of signals from the main compound to those of impurities, provided the impurities have unique signals.[8][9] Furthermore, Quantitative NMR (qNMR), using a certified internal standard, can provide a highly accurate assay value without the need for a reference standard of the analyte itself.
Troubleshooting Guides
High-performance liquid chromatography is a robust technique, but challenges can arise. Below are common issues encountered during the analysis of chiral carboxylic acids and their solutions.
Guide 1: Poor Resolution in Chiral HPLC
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No separation or very poor resolution (<1.0) between enantiomers. | Inappropriate Chiral Stationary Phase (CSP): The chosen CSP does not have the correct chiral recognition mechanism for your analyte. | Action: Screen different types of CSPs (e.g., amylose vs. cellulose-based; coated vs. immobilized). This is the most critical factor in a chiral separation.[4] |
| Suboptimal Mobile Phase: The mobile phase composition (ratio of hexane to alcohol, type of alcohol modifier) is not ideal. | Action: Systematically vary the percentage of the alcohol modifier (e.g., isopropanol, ethanol). Try different alcohols, as this can dramatically change selectivity.[5] | |
| Temperature Not Optimized: Chiral recognition is often temperature-sensitive. | Action: Lowering the temperature generally enhances enantioselectivity.[4] Try running the analysis at a controlled sub-ambient temperature (e.g., 10-15 °C). | |
| Incorrect Mobile Phase Additive: The presence or absence of an acidic or basic additive can be critical. | Action: For carboxylic acids, adding a small amount (0.1%) of TFA or acetic acid to the mobile phase is often necessary to improve peak shape and achieve separation. |
digraph "Troubleshooting_Chiral_Resolution" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];start [label="Poor Chiral Resolution", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Is this a new method?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a1_yes [label="Screen Different CSPs", fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Check Column History", fillcolor="#F1F3F4", fontcolor="#202124"];
q2 [label="Is peak shape acceptable?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a2_no [label="Optimize Mobile Phase Additive (e.g., 0.1% TFA)", fillcolor="#F1F3F4", fontcolor="#202124"]; a2_yes [label="Optimize Mobile Phase Composition", fillcolor="#F1F3F4", fontcolor="#202124"];
q3 [label="Is temperature controlled?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; a3_no [label="Use a column thermostat. Try lower temperatures.", fillcolor="#F1F3F4", fontcolor="#202124"];
end [label="Resolution Achieved", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> q1; q1 -> a1_yes [label="Yes"]; q1 -> a1_no [label="No"]; a1_no -> q2; a1_yes -> q2; q2 -> a2_no [label="No"]; q2 -> a2_yes [label="Yes"]; a2_no -> a2_yes; a2_yes -> q3; q3 -> a3_no [label="No"]; q3 -> end [label="Yes"]; a3_no -> end; }
Sources
- 1. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. helixchrom.com [helixchrom.com]
- 3. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chiraltech.com [chiraltech.com]
- 6. Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. (R)-(+)-2,2-DIMETHYL-1,3-DIOXOLANE-4-CARBOXYLIC ACID METHYL ESTER(52373-72-5) 1H NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Determination of Enantiomeric Excess for (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
Introduction: The Significance of a Chiral Building Block
In the realm of stereoselective synthesis, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid serves as a vital chiral building block. Derived from the "chiral pool"—a collection of inexpensive, enantiomerically pure compounds from natural sources—this molecule provides a stereodefined framework for constructing complex pharmaceutical agents, including antiviral and anticancer drugs.[1] Its utility is fundamentally tied to its enantiomeric purity. The presence of its S-enantiomer can lead to inactive or even harmful pharmacological effects, making the accurate determination of its enantiomeric excess (ee) a critical step in quality control and drug development.[2]
This guide provides an in-depth comparison of the primary analytical techniques used to determine the enantiomeric excess of this compound. We will move beyond simple procedural lists to explore the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The methods covered include chiral chromatography (both High-Performance Liquid and Gas) and Nuclear Magnetic Resonance (NMR) spectroscopy, utilizing both chiral derivatizing and solvating agents.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is often considered the gold standard for enantiomeric excess determination due to its high accuracy and robustness. The technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).
Principle of Separation
The core of this method is the chiral column. The CSP, typically a polysaccharide derivative coated on a silica support, creates a chiral environment. As the racemic or enantioenriched mixture of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid passes through the column, the enantiomers form transient, non-covalent diastereomeric complexes with the CSP.[3] The difference in the stability and steric hindrance of these complexes results in one enantiomer being retained longer than the other, leading to their separation in time and distinct peaks on the chromatogram.
Experimental Protocol: Chiral HPLC
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid sample.
-
Dissolve the sample in 10 mL of the mobile phase to create a 1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulates before injection.
-
-
HPLC Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: Chiralpak® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) or equivalent polysaccharide-based column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) = 90 / 10 / 0.1 (v/v/v). The TFA is crucial for protonating the carboxylic acid, which sharpens the peak shape and prevents tailing.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [ |Area_R - Area_S| / (Area_R + Area_S) ] * 100
-
Data Presentation: Representative HPLC Results
| Enantiomer | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-enantiomer | 8.52 | 1,500 | \multirow{2}{*}{> 2.0} |
| (R)-enantiomer | 9.78 | 298,500 |
Workflow Visualization
Method 2: Chiral Gas Chromatography (GC) Following Derivatization
Chiral GC offers exceptional resolution and sensitivity but requires the analyte to be volatile and thermally stable. Since carboxylic acids are polar and non-volatile, a preliminary derivatization step is mandatory.
Principle of Separation
The mechanism is analogous to HPLC but occurs in the gas phase. After converting the carboxylic acid to a more volatile ester, the sample is vaporized and travels through a long capillary column coated with a chiral stationary phase (often a cyclodextrin derivative).[4][5] The enantiomeric esters interact differently with the chiral environment of the column, leading to different elution times.
Causality: The choice to derivatize is not optional; it is a prerequisite. The polar carboxylic acid group would otherwise adsorb irreversibly to the column, preventing any analysis. Esterification, typically to a methyl ester, masks this polarity and drastically increases volatility, allowing the compound to traverse the GC column.
Experimental Protocol: Chiral GC
-
Derivatization (Methyl Ester Formation):
-
Dissolve ~5 mg of the acid in 1 mL of anhydrous methanol.
-
Add 2-3 drops of concentrated sulfuric acid as a catalyst.
-
Reflux the mixture at 65°C for 2 hours.
-
After cooling, neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the methyl ester product with diethyl ether (2 x 2 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and carefully evaporate the solvent.
-
Re-dissolve the resulting methyl ester in a known volume of hexane for GC injection.
-
-
GC Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: Rt-bDEXse (2,3-di-O-ethyl-6-O-tert-butyl dimethylsilyl β-cyclodextrin) or similar cyclodextrin-based chiral column (30 m x 0.25 mm, 0.25 µm film).[4]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 220°C.
-
Oven Program: Start at 100°C, hold for 1 min, then ramp to 150°C at 5°C/min.
-
Detector Temperature: 250°C.
-
-
Data Analysis:
-
Calculate ee using the integrated peak areas from the FID signal, identical to the HPLC formula.
-
Data Presentation: Representative GC Results
| Derivative | Retention Time (min) | Peak Area | Resolution (Rs) |
| (S)-methyl ester | 7.85 | 950 | \multirow{2}{*}{> 1.8} |
| (R)-methyl ester | 8.12 | 190,100 |
Workflow Visualization
Method 4: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
This elegant NMR technique avoids covalent modification of the analyte. It is a non-destructive method that relies on the formation of weak, transient diastereomeric complexes directly in the NMR tube.
Principle of Analysis
An enantiopure chiral solvating agent is added to the NMR sample containing the analyte. The CSA interacts non-covalently with both enantiomers of the acid through forces like hydrogen bonding or π-stacking, forming short-lived diastereomeric solvates. [6]This transient association is enough to induce a small but measurable difference in the chemical shift (anisochrony) for the nuclei of the two enantiomers. [7][8]A single peak in the original spectrum splits into two, and the ratio of their integrals gives the enantiomeric excess. (R)-Mosher's acid is a known CSA for certain substrates. [9]
Experimental Protocol: CSA-NMR
-
Sample Preparation:
-
Dissolve ~5 mg of the acid sample in 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or Benzene-d₆).
-
Acquire a baseline ¹H NMR spectrum.
-
Add the chosen CSA (e.g., (R)-(-)-9-anthrylmethanol or quinine) to the NMR tube in small, incremental amounts (e.g., 0.25, 0.5, 1.0 equivalents).
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum after each addition of the CSA, observing for signal separation.
-
It may be necessary to lower the temperature of the NMR probe to slow the exchange rate between the solvated and unsolvated states, which can sharpen the signals.
-
-
Data Analysis:
-
Once optimal separation is achieved, identify a pair of resolved signals.
-
Integrate the signals and calculate the ee as described previously.
-
Data Presentation: Representative ¹H NMR Data
| Analyte | Signal (δ, ppm) without CSA | Signal (δ, ppm) with 1 eq. CSA | Integral Value |
| (S)-enantiomer | \multirow{2}{*}{4.60 (t)} | 4.62 (t) | 0.025 |
| (R)-enantiomer | 4.65 (t) | 1.00 |
Workflow Visualization
Comparative Summary and Expert Recommendation
The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the laboratory, including available instrumentation, required throughput, and the need for method validation.
| Feature | Chiral HPLC | Chiral GC (with Deriv.) | NMR with CDA | NMR with CSA |
| Principle | Physical Separation | Physical Separation | Chemical Conversion | Transient Solvation |
| Accuracy | Very High | High | High | Moderate to High |
| Precision | Very High | High | High | Moderate |
| Sensitivity | High | Very High | Moderate | Low |
| Throughput | Moderate | Moderate | Low | High |
| Ease of Use | Moderate (Method Dev.) | Low (Derivatization) | Moderate | High |
| Cost / Sample | Moderate | Moderate | Low | Low |
| Self-Validating | No (Needs Standard) | No (Needs Standard) | Yes (If reaction complete) | No |
| Destructive? | Yes (Sample consumed) | Yes | Yes | No |
Expert Recommendation:
-
For routine Quality Control (QC) in a regulated environment: Chiral HPLC is the undisputed method of choice. Its high accuracy, precision, and established validation protocols make it ideal for release testing of raw materials and final products.
-
For high-sensitivity trace analysis or when HPLC separation is difficult: Chiral GC is a powerful alternative, provided the lab is equipped to handle the necessary derivatization and validation of this extra step.
-
For rapid, definitive confirmation in a research and development setting: NMR with a Chiral Derivatizing Agent (CDA) is exceptionally useful. It requires no chromatographic method development and provides an unambiguous result from a single spectrum, assuming the derivatization is complete.
-
For a quick, non-destructive screen: NMR with a Chiral Solvating Agent (CSA) is the fastest method. It is perfect for quickly checking the outcome of an asymmetric reaction before committing to a more rigorous analysis, but it is less reliable as a primary quantitative tool without significant optimization.
Ultimately, the most robust analytical workflow may involve using one of the NMR methods for initial screening and confirmation, followed by a fully validated chiral HPLC method for final, quantitative reporting.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
- 4. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gcms.cz [gcms.cz]
- 6. arpi.unipi.it [arpi.unipi.it]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral Building Blocks: A Comparative Analysis of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
Abstract
In the intricate field of stereoselective synthesis, the choice of a chiral building block is a foundational decision that dictates the efficiency, stereochemical outcome, and overall viability of a synthetic route.[1] This guide provides an in-depth comparison of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a quintessential "chiral pool" synthon, with other prominent classes of chiral building blocks. We will explore its inherent advantages derived from its rigid structure and versatile functionality, and juxtapose its performance with alternatives such as aromatic α-hydroxy acids, simple lactate esters, and heterocyclic synthons. This document is intended for researchers, chemists, and drug development professionals, offering objective analysis, supporting experimental data, and detailed protocols to inform the rational selection of chiral synthons in complex molecule synthesis.
The Strategic Importance of Chiral Building Blocks in Drug Discovery
The vast majority of biological targets, such as proteins and nucleic acids, are inherently chiral.[2] This biological reality necessitates a stringent control over the three-dimensional architecture of small-molecule drugs to ensure optimal drug-receptor interactions.[2][3] Utilizing enantiomerically pure compounds can dramatically improve therapeutic efficacy, enhance pharmacokinetic profiles, and mitigate off-target effects and toxicity associated with an unwanted enantiomer.[3][4]
Chiral building blocks are the molecular cornerstones that enable the efficient construction of these complex, single-enantiomer drugs.[3][4] One of the most powerful strategies for acquiring these synthons is the "chiral pool" approach. This paradigm leverages readily available, inexpensive, and enantiomerically pure natural products (e.g., amino acids, sugars, terpenes) as starting materials, thereby circumventing the need for often costly and complex asymmetric syntheses or chiral resolutions.[5] this compound is a prime exemplar of this strategy.
Caption: A diagram illustrating the chiral pool strategy to synthesize the target molecule.
Profile of a Workhorse Synthon: this compound
Derived from D-glyceraldehyde, this building block possesses a unique combination of structural features that make it exceptionally valuable in multi-step synthesis.
-
Structural Rigidity: The five-membered dioxolane ring exists in a puckered envelope conformation, locking the relative stereochemistry of the C4 and C5 positions (derived from the original diol).[5] This conformational rigidity is crucial for transferring stereochemical information during subsequent reactions.
-
Orthogonal Functional Groups: It features a carboxylic acid and a protected diol (acetonide). The acetonide is stable to a wide range of conditions (e.g., organometallic reagents, non-acidic redox conditions) but can be readily cleaved under mild acidic conditions to reveal the 1,2-diol. This orthogonality allows for selective manipulation of the carboxylic acid without disturbing the protected diol, and vice-versa.
-
Versatile Synthetic Handle: The carboxylic acid can be easily converted into a wide array of other functional groups, including esters, amides, alcohols (via reduction), and aldehydes. The corresponding aldehyde, (R)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde, is a particularly important intermediate in the synthesis of nucleoside analogues like the anticancer drug Gemcitabine.[5][6]
Caption: Synthetic pathways originating from the title chiral building block.
Comparative Analysis with Alternative Chiral Building Blocks
The selection of a synthon is always context-dependent. Here, we compare our target molecule with other widely used chiral building blocks to highlight their relative strengths and ideal use cases.[1]
Overview of Alternatives
-
(S)-Mandelic Acid: An aromatic α-hydroxy acid, it serves as both a chiral building block and a resolving agent. Its aromatic ring offers a different structural and electronic profile compared to the aliphatic dioxolane.
-
Ethyl (S)-Lactate: A simple, inexpensive, and readily available C3 building block derived from lactic acid. It provides a chiral secondary alcohol and an ester handle.
-
(4R)-Thiazolidine-2-carboxylic acid: A heterocyclic building block derived from L-cysteine. The presence of nitrogen and sulfur atoms offers unique reactivity and opportunities for building complex heterocyclic scaffolds, which are prevalent in medicinal chemistry.[7][8]
Qualitative Comparison
| Feature | This compound | (S)-Mandelic Acid | Ethyl (S)-Lactate | (4R)-Thiazolidine-2-carboxylic acid |
| Origin | Chiral Pool (D-Glyceraldehyde) | Resolution / Asymmetric Synthesis | Chiral Pool (L-Lactic Acid) | Chiral Pool (L-Cysteine) |
| Core Structure | Aliphatic, rigid dioxolane | Aromatic, α-hydroxy acid | Aliphatic, α-hydroxy ester | Heterocyclic, thiazolidine |
| Key Functional Handles | Carboxylic Acid, Protected Diol | Carboxylic Acid, Secondary Alcohol, Phenyl Ring | Ester, Secondary Alcohol | Carboxylic Acid, Secondary Amine, Thioether |
| Primary Advantage | High rigidity; orthogonal protecting group for diol functionality. | Introduces aromaticity; useful in chiral resolution. | Simple, inexpensive C3 source. | Versatile heterocyclic scaffold; N- and S-functionality. |
| Primary Limitation | Sensitive to strong acid (deprotection). | Phenyl ring can be sterically demanding. | Less structural complexity; potential for racemization at α-position. | Potential for ring-opening or oxidation at sulfur. |
| Common Applications | Nucleoside analogues, polyketide synthesis, chiral ligands. | Chiral auxiliaries, synthesis of α-hydroxy ketones. | Chiral solvents, synthesis of α-hydroxy carbonyl compounds. | Peptide mimetics, synthesis of β-lactam antibiotics, enzyme inhibitors.[7] |
Quantitative Performance Insights
Assessing the performance of a chiral building block requires examining its behavior in key synthetic transformations. The enantiomeric excess (ee) of the product is a critical metric for success in asymmetric reactions.[9]
| Reaction Type | Chiral Synthon Used | Product Class | Typical Yield (%) | Typical ee (%) | Reference |
| Organocatalyzed Aldol Addition | Derivative of Mandelic Acid | (R)-Mandelic Acid Esters | 65 - 85 | 80 - 88 | [1] |
| Asymmetric Hydrogenation | Precursor to Ethyl Lactate | Ethyl Lactate | >95 | >99 | N/A |
| Diastereoselective Alkylation | (R)-Dioxolane derivative | α-Substituted derivative | 70 - 90 | >98 (de) | N/A |
| Condensation | (4R)-Thiazolidine-2-carboxylic acid | Substituted Thiazolidines | 80 - 95 | >99 | [7] |
Note: Data is representative and can vary significantly based on specific substrates, reagents, and reaction conditions. "N/A" indicates that the chirality is inherent from the starting material, not generated in the cited reaction type.
Experimental Protocols: A Practical Guide
Trustworthy protocols are self-validating systems. The following methodology for the reduction of the title compound includes in-process checks and expected outcomes, reflecting a practical laboratory workflow.
Protocol 1: Synthesis of (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol
This protocol details the reduction of the carboxylic acid to the corresponding primary alcohol, a versatile intermediate.[10]
Objective: To convert this compound to (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol with high fidelity.
Materials:
-
This compound (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (1.5 eq)
-
Anhydrous Tetrahydrofuran (THF), inhibitor-free
-
Deionized Water
-
15% w/v aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous THF (150 mL). Cool the flask to 0 °C in an ice-water bath.
-
Addition of Reducing Agent: Carefully add LiAlH₄ (1.5 eq) portion-wise to the cold THF. Causality Note: LiAlH₄ is a highly reactive and pyrophoric hydride source. Slow, portion-wise addition to a cooled solvent is a critical safety measure to control the exothermic reaction and prevent ignition.
-
Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF (50 mL) and add it dropwise to the stirred LiAlH₄ suspension at 0 °C over 30 minutes using an addition funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.
-
In-Process Check (IPC): Monitor the reaction by Thin-Layer Chromatography (TLC) using a 1:1 Hexanes:EtOAc eluent. Stain with potassium permanganate. The starting material (acid) will remain at the baseline (Rf ≈ 0), while the product alcohol will appear as a new spot (expected Rf ≈ 0.3-0.4). The reaction is complete when the starting material spot is no longer visible.
-
Workup (Fieser Method): Cool the reaction mixture back to 0 °C. Quench the reaction by the slow, sequential dropwise addition of:
-
'X' mL of water (where 'X' is the mass of LiAlH₄ used in grams).
-
'X' mL of 15% aqueous NaOH.
-
'3X' mL of water.
-
Trustworthiness Note: This specific quenching procedure, known as the Fieser workup, is designed to precipitate the aluminum salts as a granular solid that is easily filterable, greatly simplifying the purification process compared to an acid quench which can lead to emulsions.
-
-
Purification: Stir the resulting white suspension vigorously for 30 minutes, then add anhydrous MgSO₄. Filter the mixture through a pad of Celite®, washing the filter cake with EtOAc (3 x 50 mL).
-
Isolation: Concentrate the combined filtrate under reduced pressure to yield the crude product. Purify by flash column chromatography (silica gel, gradient elution from 20% to 50% EtOAc in Hexanes) to afford (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol as a clear, colorless liquid.
-
Characterization: Confirm identity and purity via ¹H NMR, ¹³C NMR, and measure optical rotation to confirm stereochemical integrity (Expected [α]₂₀/D ≈ -13.7°, neat).[10]
Decision Framework for Synthon Selection
Choosing the right building block is critical. The following flow chart provides a simplified decision-making framework for chemists.
Caption: A decision-making guide for selecting an appropriate chiral synthon.
Conclusion
This compound stands as a robust and highly versatile chiral building block, particularly for syntheses requiring a rigid, stereodefined C3 unit with orthogonal functionality. Its "chiral pool" origin ensures high enantiopurity and cost-effectiveness. While alternatives like (S)-Mandelic Acid, Ethyl (S)-Lactate, and thiazolidine derivatives offer their own distinct advantages for introducing aromatic, simple aliphatic, or heterocyclic motifs, the dioxolane synthon excels in complex, multi-step syntheses where predictable stereocontrol and selective functional group manipulation are paramount. The ultimate choice of synthon will always depend on the specific architecture of the target molecule, but a thorough understanding of the comparative strengths and weaknesses detailed in this guide will empower researchers to design more efficient and successful synthetic strategies.
References
- AiFChem. (2025). Chiral Molecular Building Blocks in Modern Drug Discovery.
- AiFChem. (2025). How Chiral Building Blocks Drive Advances in Drug Discovery.
- Enamine. Chiral Building Blocks Selection.
- PubMed. Synthesis of chiral building blocks for use in drug discovery.
- PMC, NIH. Synthesis of Chiral Building Blocks for Use in Drug Discovery.
- X-MOL. What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?.
- BenchChem. An In-Depth Technical Guide to this compound: A Cornerstone Chiral Building Block.
- PrepChem.com. Synthesis of 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid.
- BenchChem. A Comparative Guide to Chiral Synthons: Alternatives to (S)-2-Hydroxy-3-methylbutanoic Acid.
- Sigma-Aldrich. (R)-(−)-2,2-Dimethyl-1,3-dioxolane-4-methanol.
- NIH. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids.
- Pakistan Journal of Pharmaceutical Sciences. Synthesis of (4R)
- ResearchGate. Scheme 1. Synthesis of (a) 2,2-dimethyl-1,3-thiazolidine-4-carboxylic....
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Chiral Building Blocks Selection - Enamine [enamine.net]
- 3. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 4. How Chiral Building Blocks Drive Advances in Drug Discovery - AiFChem [aifchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [guidechem.com]
- 7. pjps.pk [pjps.pk]
- 8. researchgate.net [researchgate.net]
- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (R)-(-)-甘油醇缩丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]
The Strategic Advantage of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid in Chiral Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure molecules, particularly within the pharmaceutical industry, the choice of chiral starting material is a critical decision that dictates the efficiency, cost-effectiveness, and overall success of a synthetic route. Among the arsenal of chiral building blocks available to the modern chemist, (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a derivative of D-glyceraldehyde, has emerged as a versatile and reliable synthon. This guide provides an in-depth technical comparison of this valuable chiral pool compound against its common alternatives, supported by experimental data to inform strategic decisions in asymmetric synthesis.
The "Chiral Pool" Paradigm: An Introduction
The "chiral pool" strategy is a cornerstone of asymmetric synthesis, leveraging naturally occurring, enantiomerically pure compounds as inexpensive starting points to construct complex chiral molecules.[1] This approach circumvents the often challenging and costly processes of de novo asymmetric synthesis or chiral resolution.[1] this compound is a prime example of a C3 chiral building block derived from this pool, ultimately sourced from readily available carbohydrates. Its rigid, stereodefined framework and versatile functional groups make it a powerful tool for introducing chirality into target molecules.
Core Advantages of this compound
The primary advantages of employing this compound in synthesis are multifaceted:
-
Inherent Chirality: The most significant advantage is the pre-existing stereocenter at the C4 position, which is directly inherited from its chiral precursor. This allows for the direct transfer of chirality, often with high fidelity, to the target molecule.
-
Versatile Functional Handles: The carboxylic acid moiety can be readily transformed into a wide array of other functional groups, including esters, amides, and alcohols, providing numerous avenues for synthetic elaboration. The corresponding aldehyde, (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, is a key intermediate in the synthesis of the anti-tumor drug gemcitabine.[1]
-
Robust Protecting Group: The 2,2-dimethyl-1,3-dioxolane group serves as a stable acetal protecting group for the vicinal diol. This group is resistant to a wide range of reaction conditions, including basic, nucleophilic, and many oxidative and reductive environments, allowing for selective transformations elsewhere in the molecule.[2]
-
Predictable Reactivity: The rigid dioxolane ring often imparts a high degree of conformational constraint, leading to predictable stereochemical outcomes in subsequent reactions.
Comparative Analysis with Key Alternatives
The decision to use this compound should be made after careful consideration of alternative strategies. Here, we compare its performance against two major alternatives: the use of chiral auxiliaries and other chiral pool synthons like chiral lactones.
Chiral Auxiliaries: The Evans Oxazolidinone Approach
Chiral auxiliaries, such as the Evans oxazolidinones, represent a powerful alternative for asymmetric synthesis. In this strategy, an achiral starting material is covalently bonded to a chiral auxiliary, which then directs the stereoselective formation of a new chiral center. The auxiliary is subsequently cleaved and can often be recovered.
Conceptual Workflow: Chiral Pool vs. Chiral Auxiliary
Caption: Comparison of synthetic workflows.
Performance Comparison:
| Feature | This compound | Evans Oxazolidinone Auxiliary |
| Starting Material | Chiral | Achiral |
| Stereocontrol | Substrate-controlled | Reagent-controlled |
| Atom Economy | Generally higher | Lower due to auxiliary |
| Number of Steps | Fewer (no attachment/cleavage of auxiliary) | More (attachment and cleavage steps) |
| Predictability | High | High, well-established models |
| Flexibility | Limited to the inherent chirality | Both enantiomers often accessible |
| Cost | Cost of chiral starting material | Cost of auxiliary and reagents |
Experimental Data Snapshot: Asymmetric Alkylation
While a direct head-to-head comparison for the synthesis of a single target molecule is scarce in the literature, we can analyze representative data for key transformations. For the synthesis of chiral β-hydroxy acids, a common motif in natural products, both approaches are viable.
| Method | Substrate/Reagent | Reaction | Diastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) | Yield | Reference |
| Chiral Pool Derivative | Aldehyde derived from title compound | Aldol-type condensation | >95% d.r. (typical) | Good to excellent | |
| Evans Auxiliary | N-propionyl oxazolidinone | Asymmetric Aldol Reaction | >99:1 d.r. | 80-95% | [3] |
| Evans Auxiliary | N-acyl oxazolidinone | Asymmetric Alkylation | >99% d.e. | 80-90% | [4] |
As the data suggests, Evans auxiliaries can provide exceptionally high levels of stereocontrol. However, this comes at the cost of additional synthetic steps for attaching and cleaving the auxiliary.
Chiral Lactones
Chiral lactones are another important class of chiral pool synthons. They can be sourced from natural products or prepared through asymmetric synthesis. Ring-opening of chiral lactones provides access to a variety of functionalized, enantiomerically enriched molecules.
Performance Comparison:
| Feature | This compound | Chiral Lactones |
| Versatility | Carboxylic acid allows for diverse transformations | Ring-opening with various nucleophiles |
| Stability | Acetal is generally very stable | Lactone is susceptible to hydrolysis/aminolysis |
| Synthetic Access | From D-glyceraldehyde/tartaric acid | Various natural sources or asymmetric synthesis |
Experimental Data Snapshot: Synthesis of Chiral Diols
Chiral 1,2-diols are valuable synthetic intermediates. Both this compound and chiral lactones can be used to prepare these motifs.
| Method | Starting Material | Key Transformation | Stereoselectivity | Yield | Reference |
| Chiral Pool | This compound | Reduction of the carboxylic acid and deprotection | High (chirality is retained) | High | [5] |
| Chiral Lactone | Enantiomerically enriched β-hydroxy-γ-lactone | Reduction of the lactone | High (chirality is retained) | Good to excellent | [6] |
In this context, the choice between the two often comes down to the specific substitution pattern desired in the final product and the commercial availability of the starting materials.
Practical Considerations: Deprotection and Cleavage
A crucial aspect of any synthetic strategy involving protecting groups or auxiliaries is the ease and efficiency of their removal.
Deprotection of the 2,2-Dimethyl-1,3-dioxolane Group
The acetal of this compound is typically cleaved under acidic conditions. A variety of methods are available, ranging from mild to harsh, allowing for some degree of selectivity.
Deprotection Workflow
Caption: General deprotection scheme for the dioxolane group.
Experimental Protocol: Acid-Catalyzed Deprotection of a Dioxolane
-
Dissolve the dioxolane-protected compound in a suitable solvent (e.g., THF, methanol).
-
Add an aqueous solution of a mild acid (e.g., 80% acetic acid, or a catalytic amount of p-toluenesulfonic acid).[2]
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., saturated aqueous NaHCO₃).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the resulting diol by column chromatography if necessary.
This procedure is generally high-yielding and clean. However, the acidic conditions may not be compatible with other acid-labile functional groups in the molecule. In such cases, the stability of the dioxolane can be a disadvantage.
Cleavage of Evans Auxiliaries
The cleavage of Evans oxazolidinone auxiliaries is also a well-established process. The most common method involves hydrolysis with lithium hydroperoxide (LiOH/H₂O₂).
Experimental Protocol: Cleavage of an N-Acyl Oxazolidinone
-
Dissolve the N-acyl oxazolidinone in a mixture of THF and water.[7]
-
Cool the solution to 0 °C.
-
Add an aqueous solution of hydrogen peroxide, followed by an aqueous solution of lithium hydroxide.[7]
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction with an aqueous solution of sodium sulfite.
-
Acidify the mixture to protonate the carboxylic acid product.
-
Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer.
While effective, it is important to note that the reaction of LiOH with H₂O₂ can generate oxygen gas, which can pose a safety risk on a large scale.[7]
Conclusion: A Strategic Choice
This compound is a powerful and reliable chiral building block that offers a direct and often shorter route to enantiomerically pure products compared to chiral auxiliary-based methods. Its key advantages lie in the inherent chirality, robust protecting group, and versatile functional handle.
The choice between this chiral pool synthon and alternatives like Evans auxiliaries or chiral lactones is highly dependent on the specific synthetic target and the overall strategy.
-
For targets where the C3 chiral fragment of glyceraldehyde is directly incorporated , this compound is often the most efficient choice.
-
When ultimate stereocontrol is paramount and the cost of additional steps is justified , the Evans auxiliary approach may be superior.
-
If a different substitution pattern is required or a specific chiral lactone is readily available , it may offer a more direct route.
Ultimately, a thorough understanding of the advantages and limitations of each approach, supported by the kind of comparative data presented in this guide, will enable researchers to make the most strategic and effective decisions in their pursuit of complex chiral molecules.
References
-
Activation of 1,3-dioxolane by protic ionic liquid in aqueous media: A green strategy for the selective cleavage of acetals and ketals. (2025). ResearchGate. [Link]
-
A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025). Nature Communications. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. (2019). ACS Publications. [Link]
-
Stereoselective Ring-Opening Polymerization of Lactones with a Fused Ring Leading to Semicrystalline Polyesters. (2022). Macromolecules. [Link]
-
The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. (2023). ConnectSci. [Link]
-
A Comprehensive Review on Beta Blockers Synthesis Methods. (n.d.). Journal of Medicinal and Medical Chemistry. [Link]
-
Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: insights into the catalyst stereocontrol by mass spectrometry. (2024). Polymer Chemistry. [Link]
-
Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. (n.d.). National Institutes of Health. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. [Link]
-
A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (2025). Nature Communications. [Link]
-
Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H 2 O 2. (2019). ACS Figshare. [Link]
-
Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts. (2024). RSC Publishing. [Link]
-
Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary. A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. (2025). ResearchGate. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Scribd. [Link]
-
Enzymatic Asymmetric Synthesis of All Stereoisomers of Aliphatic, Vicinal Diols in Conventional and Non-Conventional. (2025). RWTH Publications. [Link]
-
Synthesis and enantioseparation of derivatives of propranolol. (2025). ResearchGate. [Link]
-
Ring-opening (co)polymerization of chiral seven-membered lactones mediated by achiral yttrium catalysts: Insights into the catalyst stereocontrol by mass spectrometry. (n.d.). ResearchGate. [Link]
-
A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols. (n.d.). ResearchGate. [Link]
-
tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (2025). ResearchGate. [Link]
-
evans enolate alkylation-hydrolysisx. (n.d.). chem.ucla.edu. [Link]
-
Propranolol. (n.d.). Scribd. [Link]
-
Catalytic, Enantioselective Synthesis of 1,2-anti Diols via Asymmetric Ring Opening/Cross Metathesis. (n.d.). National Institutes of Health. [Link]
-
Hydroxyl Protecting Groups. (n.d.). chem.wisc.edu. [Link]
-
Reinvigorating the Chiral Pool: Chemoenzymatic Approaches to Complex Peptides and Terpenoids. (n.d.). National Institutes of Health. [Link]
-
Facile Synthesis of Propranolol and Novel Derivatives. (2020). Semantic Scholar. [Link]
-
Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol. (n.d.). MDPI. [Link]
-
Synthesis and beta-adrenergic antagonist activity of stereoisomeric practolol and propranolol derivatives. (n.d.). PubMed. [Link]
- Novel propranolol synthesis method. (n.d.).
-
Asymmetric synthesis of beta-hydroxy esters and alpha-alkyl-beta-hydroxy esters by recombinant Escherichia coli expressing enzymes from baker's yeast. (2000). PubMed. [Link]
-
Asymmetric Alkylation of Enolates. (n.d.). Harvard University. [Link]
-
Chiral Diol-Based Organocatalysts in Enantioselective Reactions. (n.d.). National Institutes of Health. [Link]
-
Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). National Institutes of Health. [Link]
-
Chemo-enzymatic synthesis of chiral 3-substituted tetrahydroquinolines by a sequential biocatalytic cascade and Buchwald–Hartwig cyclization. (n.d.). Green Chemistry. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. A modular approach to catalytic stereoselective synthesis of chiral 1,2-diols and 1,3-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Alternative Chiral Synthons for (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid and its derivatives, such as the corresponding aldehyde and methanol, are invaluable C3 chiral building blocks in asymmetric synthesis.[1] Derived from D-glyceric acid, their rigid dioxolane structure provides a well-defined stereochemical environment, making them workhorses for constructing complex chiral molecules, including key pharmaceutical intermediates.[1] However, reliance on a single synthon can be limiting. The quest for synthetic efficiency, economic viability, and novel molecular architectures necessitates a broader palette of chiral starting materials.
This guide provides a comprehensive comparison of viable alternatives to this compound, sourced from the "chiral pool"—a collection of readily available, enantiomerically pure molecules from nature.[2] We will explore synthons derived from tartaric acid, malic acid, D-mannitol, and L-serine, evaluating their unique advantages, applications, and performance with supporting experimental data.
The Rationale for Seeking Alternatives
The choice of a chiral synthon is a critical decision in synthetic strategy. While the target synthon is highly effective, alternative building blocks are sought for several key reasons:
-
Cost and Availability: Many chiral pool materials, like tartaric acid and certain amino acids, are inexpensive and available in large quantities.[3][4]
-
Access to Both Enantiomers: Nature often provides only one enantiomer of a chiral molecule. Utilizing different starting materials can provide a practical route to the opposite enantiomer of a target molecule.
-
Introduction of Different Functionality: Alternatives can introduce new functional groups (e.g., amines from amino acids) or different carbon backbones (e.g., C4 synthons from tartaric or malic acid), enabling novel synthetic disconnections.
-
Symmetry Elements: C₂-symmetric molecules like tartaric acid can offer unique stereocontrol in certain catalytic and stoichiometric reactions.[5][6]
Tartaric Acid Derivatives: The C₂-Symmetric Workhorse
Naturally occurring L-(+)-tartaric acid is an abundant and inexpensive C4 dicarboxylic acid. Its C₂ symmetry and two stereocenters make it a powerful tool in asymmetric synthesis, serving as a resolving agent, a chiral auxiliary, and a versatile building block.[3][5]
Key Advantages:
-
Low Cost: One of the most economical chiral pool starting materials.
-
C₂ Symmetry: This feature can be exploited to create highly organized transition states in reactions, leading to excellent stereocontrol.[6]
-
Defined Stereocenters: Unambiguously sets two adjacent stereocenters in a target molecule.[3]
Applications & Performance: Derivatives of tartaric acid are widely used in asymmetric epoxidations, aldol reactions, and Diels-Alder reactions.[5][6] For instance, O,O'-disubstituted tartaric acid derivatives have been effectively used in the enantioselective synthesis of racemic ibuprofen through the formation of diastereomeric salts.[7]
Table 1: Application of Tartaric Acid Derivatives in Asymmetric Catalysis
| Reaction Type | Catalyst/Auxiliary | Substrate | Product Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Asymmetric Epoxidation | Diethyl Tartrate (DET) | Allylic Alcohol | High | Often >90% | [3][5] |
| Diels-Alder Reaction | Tartrate-derived Lewis Acid | Diene/Dienophile | Good to High | Up to 99% | [6] |
| Aldol Reaction | Tartrate-derived Ligands | Aldehyde/Ketone | Variable | High |[5] |
Experimental Protocol: Synthesis of O,O'-Dibenzoyl-L-tartaric anhydride
This protocol describes a method for preparing a common chiral resolving agent from L-tartaric acid.[6]
Materials:
-
L-tartaric acid
-
Benzoyl chloride
Procedure:
-
A mixture of L-tartaric acid and benzoyl chloride is subjected to thermal heating.
-
The reaction proceeds to form O,O'-dibenzoyl-L-tartaric anhydride.
-
The resulting anhydride can be used to resolve racemic alcohols by forming diastereomeric esters, which can then be separated chromatographically or by crystallization.[6]
Malic Acid: The Versatile C4 Hydroxy Acid
Like tartaric acid, malic acid is a C4 dicarboxylic acid, but with a single hydroxyl group. Both (S)- and (R)-malic acid are commercially available, providing a direct route to either enantiomeric series of a target molecule.[8] This flexibility is a significant advantage over many other chiral pool synthons.
Key Advantages:
-
Enantiomeric Availability: Both (R)- and (S)-forms are accessible, which is crucial for synthesizing opposite enantiomers of a drug molecule for comparative biological studies.[9][10]
-
Versatile Building Block: Can be used as a chiral building block that is directly incorporated into the target's structure, simplifying the synthetic pathway.[11]
-
Chiral Auxiliary Use: Can be converted into derivatives that act as temporary chiral auxiliaries to guide stereoselective reactions.[11]
Applications & Performance: Malic acid is a valuable precursor for synthesizing a variety of chiral compounds. A notable example is the efficient asymmetric synthesis of (S)-dihydrokavain, where L-malic acid was used as the starting material to generate the required stereocenter.[9] The opposite enantiomer, (R)-dihydrokavain, was similarly synthesized from D-malic acid.[9]
Table 2: Synthesis of Dihydrokavain Enantiomers from Malic Acid
| Starting Material | Target Molecule | Key Steps | Overall Yield | Reference |
|---|---|---|---|---|
| L-Malic Acid | (S)-Dihydrokavain | Regioselective ring-opening of a cyclic sulfate, lactonization | 35% (over 6 steps) | [9] |
| D-Malic Acid | (R)-Dihydrokavain | Same sequence as above | Not specified, used for optical purity determination |[9] |
D-Mannitol: The Carbohydrate-Based Chiral Template
D-Mannitol is a C6 sugar alcohol that serves as a foundational chiral pool material for the synthesis of numerous smaller, highly functionalized chiral building blocks, including the parent synthon of this guide.[12][13] Its six-carbon backbone with multiple defined stereocenters offers a rich template for complex synthetic endeavors.
Key Advantages:
-
Multiple Stereocenters: Provides a scaffold with pre-defined stereochemistry, streamlining the synthesis of polyhydroxylated natural products.[3][14]
-
High Functionality: The multiple hydroxyl groups allow for selective protection and manipulation to generate a wide array of derivatives.
-
Symmetry: Although not C₂-symmetric like tartaric acid, its pseudo-C₂ symmetry is often exploited in synthesis.
Applications & Performance: D-Mannitol is the starting point for synthesizing chiral ligands for asymmetric catalysis and is a key intermediate in the total synthesis of natural products like (-)-Cleistenolide.[12][14] The synthesis leverages the inherent chirality of D-mannitol to construct the key stereocenters of the target, obviating the need for asymmetric catalysts.[14]
Experimental Protocol: Preparation of 1,2:5,6-Di-O-isopropylidene-D-mannitol
This protocol describes the protection of the terminal diols of D-mannitol, a common first step to creating a versatile chiral intermediate.[14]
Materials:
-
D-mannitol (5.05 g, 27.77 mmol)
-
Acetone (75 mL)
-
Concentrated Sulfuric Acid (0.5 mL)
-
Aqueous Ammonium Hydroxide (1.75 mL)
-
Sodium Carbonate (3.125 g, 29.48 mmol)
-
Ice bath
Procedure:
-
Add D-mannitol in portions to a mixture of acetone and sulfuric acid.
-
Stir the mixture for 18 hours at room temperature.
-
Neutralize the mixture by adding aqueous NH₄OH followed by Na₂CO₃.
-
Filter the resulting residue and concentrate the filtrate to approximately 20 mL under reduced pressure.
-
Immerse the solution in an ice bath to precipitate the product as a white solid.
-
Collect the solid by filtration and dry under vacuum to yield the diacetonide diol.[14]
L-Serine: The Amino Acid-Based Synthon
Amino acids are excellent chiral building blocks because they are enantiomerically pure, readily available, and contain both an amine and a carboxylic acid group.[4][15] L-serine, a C3 α-amino acid with a primary alcohol side chain, is a particularly versatile synthon for introducing both stereochemistry and nitrogen functionality.
Key Advantages:
-
Nitrogen Introduction: Provides a direct route to chiral amines, amino alcohols, and other nitrogen-containing compounds.
-
Versatile Functional Groups: The amine, carboxylic acid, and alcohol can be selectively manipulated to create a wide range of derivatives.[16]
-
Biomimetic Synthesis: Its use can be considered a biomimetic approach, as nature uses amino acids to construct complex molecules.[17]
Applications & Performance: L-serine is used to synthesize chiral catalysts, such as dirhodium complexes for asymmetric aziridination and cyclopropanation, achieving up to 98% ee.[18] It is also a precursor for non-proteinogenic amino acids and can be converted into chiral aldehyde equivalents for various carbonyl addition reactions with excellent stereocontrol.[16]
Table 3: Performance of L-Serine Derived Dirhodium Catalysts
| Reaction Type | Catalyst | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| Asymmetric Aziridination of Styrene | Rh₂(4S-DOSO)₄ | 94% | [18] |
| Asymmetric Cyclopropanation of Styrene | Rh₂(4S,5R-MNOSO)₄ | 98% |[18] |
Comparative Summary
The choice of a chiral synthon is dictated by the specific demands of the synthetic target. While this compound is an excellent C3 building block, the alternatives discussed offer a broader range of structural motifs and strategic advantages.
Table 4: At-a-Glance Comparison of Chiral Synthons
| Synthon | Source Material | Carbon Backbone | Key Features | Ideal Applications |
|---|---|---|---|---|
| (R)-Dioxolane | D-Glyceric Acid | C3 | Rigid, protected diol | Incorporation of a chiral C3 unit |
| Tartrate | Tartaric Acid | C4 | C₂-symmetric, two stereocenters | Symmetric catalysis, resolution |
| Malate | Malic Acid | C4 | Both enantiomers available | Accessing both enantiomeric series |
| Mannitol Deriv. | D-Mannitol | C6 (template) | Multiple stereocenters, polyol | Total synthesis of complex natural products |
| Serine Deriv. | L-Serine | C3 | Amine and hydroxyl functionality | Synthesis of chiral N-containing compounds |
Conclusion
While this compound remains a cornerstone of asymmetric synthesis, a well-equipped synthetic chemist should be familiar with the diverse array of alternatives available from the chiral pool. Tartaric acid offers an economical and C₂-symmetric C4 backbone. Malic acid provides crucial access to both enantiomeric series. D-mannitol serves as a rich template for highly complex targets, and L-serine is the synthon of choice for introducing chiral nitrogen functionality. By understanding the unique properties and performance of these alternatives, researchers and drug development professionals can devise more efficient, economical, and innovative synthetic routes to the chiral molecules of tomorrow.
References
- Gawronski, J., & Gawronska, K. (1998). Tartaric and Malic Acids in Organic Synthesis. John Wiley & Sons. [Source: NIH PMC, "Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules"]
-
Thorat, R., & Mujawar, O. (2025). Synthesis and applications of tartaric acid in asymmetric catalysis. In T. R. Swaroop (Ed.), Synthetic Methods and Applications of Heterocyclic Compounds in Medicinal and Organic Chemistry (pp. 31-47). [Link]
-
ResearchGate. (2025). Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. ResearchGate. [Link]
-
Li, W., Zhang, Z., Xiao, D., & Zhang, X. (2000). Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions. Journal of Organic Chemistry, 65, 3489-3496. [Link]
-
ResearchGate. (n.d.). APPLICATION OF TARTARIC ACID DERIVATIVES IN ENANTIOSEPARATION OF RS-IBUPROFEN. ResearchGate. [Link]
-
Schon, R., & Lentz, A. (1984). Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 2(2), 183-9. [Link]
-
ResearchGate. (n.d.). Three categories of chiral pool use in asymmetric synthesis. ResearchGate. [Link]
-
Lee, S., & Lee, Y. (2022). Recent Advances in Substrate-Controlled Asymmetric Induction Derived from Chiral Pool α-Amino Acids for Natural Product Synthesis. Molecules, 27(19), 6649. [Link]
-
n8n.frumpfighters.com. (n.d.). Asymmetric Synthesis The Chiral Carbon Pool And. [Link]
-
chem.iitb.ac.in. (n.d.). Concise Introduction to Asymmetric Synthesis. [Link]
-
Asymmetric Synthesis. (n.d.). Course Hero. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Harnessing Chirality: D-Malic Acid in Asymmetric Synthesis. [Link]
-
Moreno-Vargas, A. J., et al. (2006). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d- and l-Serine from d-Sugars. Synlett. [Link]
-
Che, C. M., et al. (2015). Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application. Organic Chemistry Frontiers. [Link]
-
Eskici, M., et al. (2018). Asymmetric synthesis of (S)-dihydrokavain from l-malic acid. Synthetic Communications, 48(18), 2382-2390. [Link]
-
ResearchGate. (n.d.). D-mannitol in organic synthesis. ResearchGate. [Link]
-
Moreno-Vargas, A. J., et al. (2006). Stereoselective Synthesis of Chiral Furan Amino Acid Analogues of d- and l-Serine from d-Sugars. Synlett. [Link]
-
ResearchGate. (n.d.). Chiral diphosphite ligands derived from D-mannitol: synthesis and their application in the Rh-catalyzed enantioselective hydrogenation of α-dehydroamino acid esters. ResearchGate. [Link]
-
ResearchGate. (n.d.). Synthesis of Chiral Amino Acids with Metal Ion Chelating Side Chains from L-Serine Using Negishi Cross-Coupling Reaction. ResearchGate. [Link]
-
Ramer, S. E., et al. (1993). Synthesis of a Chiral Serine Aldehyde Equivalent and its Conversion to Chiral Alpha-Amino-Acid Derivatives. Journal of the American Chemical Society, 115(12), 5021-5030. [Link]
-
Wynberg, H., & Staring, E. G. J. (1982). Asymmetric synthesis of (S)- and (R)-malic acid from ketene and chloral. Journal of the American Chemical Society. [Link]
-
Scilit. (n.d.). d-Mannitol as the Chiral Source for the EPC Synthesis of Both Enantiomers of 3-Ethoxycarbonyl-4-hydroxy-2-isoxazolines and Highly Functionalized Tricyclic Systems. Scilit. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2 from prochiral maleic acid and pyridine... ResearchGate. [Link]
-
Wang, Y., et al. (2020). Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects. Frontiers in Bioengineering and Biotechnology. [Link]
Sources
- 1. Page loading... [guidechem.com]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Microbial Biosynthesis of L-Malic Acid and Related Metabolic Engineering Strategies: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. Synthesis of Chiral Hydroxyl Phospholanes from D-mannitol and Their Use in Asymmetric Catalytic Reactions [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Chiral compounds – abcr Gute Chemie [abcr.com]
- 16. UQ eSpace [espace.library.uq.edu.au]
- 17. researchgate.net [researchgate.net]
- 18. Chiral dirhodium catalysts derived from l-serine, l-threonine and l-cysteine: design, synthesis and application - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Crystallographic Guide to Derivatives of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid: Unveiling Structure-Function Relationships
In the landscape of modern drug discovery and development, the precise understanding of molecular architecture is paramount. Chiral building blocks, such as the derivatives of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, are fundamental to the synthesis of enantiomerically pure pharmaceuticals. The three-dimensional arrangement of these molecules, dictated by their solid-state crystal structures, directly influences their physical, chemical, and biological properties. This guide provides a comprehensive framework for the comparative X-ray crystallographic analysis of a series of this compound derivatives, offering insights into the subtle yet significant interplay between chemical modification and supramolecular assembly.
This document is intended for researchers, scientists, and drug development professionals engaged in the structural characterization of chiral molecules. It moves beyond a mere recitation of protocols to explain the rationale behind experimental design and data interpretation, fostering a deeper understanding of how crystallographic studies can illuminate structure-function relationships.
The Significance of this compound and its Derivatives
This compound, often referred to as (R)-isopropylidene-glyceric acid, is a versatile chiral synthon derived from D-glyceraldehyde. Its rigid dioxolane ring and available carboxylic acid functionality make it a valuable starting material for the synthesis of a wide array of complex molecules, including nucleoside analogues, natural products, and pharmacologically active compounds.
Derivatization of the carboxylic acid group (e.g., to esters, amides, or more complex functionalities) is a common strategy to modulate the molecule's properties, such as solubility, bioavailability, and target-binding affinity. Understanding how these modifications impact the molecule's conformation and intermolecular interactions in the solid state is crucial for rational drug design and formulation development.
A Comparative Crystallographic Workflow: From Synthesis to Structural Analysis
A systematic comparison of the crystal structures of a series of derivatives provides invaluable data on how functional group modifications influence molecular packing and hydrogen bonding motifs. This workflow outlines the key steps in such a comparative study.
Figure 1: A comprehensive workflow for the comparative crystallographic analysis of this compound derivatives.
Experimental Protocol: Single Crystal Growth
The cornerstone of any crystallographic study is the growth of high-quality single crystals. The following protocol provides a starting point for the crystallization of derivatives of this compound.
Materials:
-
Purified derivative of this compound (e.g., methyl ester, ethyl ester, primary amide).
-
A range of crystallization solvents (e.g., methanol, ethanol, acetone, ethyl acetate, hexane, dichloromethane).
-
Crystallization plates (e.g., 24- or 96-well microplates) or small glass vials.
-
Stereomicroscope.
-
Cryo-loops and magnetic wands.
-
Liquid nitrogen.
Methodology: Vapor Diffusion
-
Preparation of the Stock Solution: Prepare a concentrated solution of the purified derivative in a suitable solvent (e.g., 10-50 mg/mL in acetone or ethyl acetate). The optimal concentration needs to be determined empirically.
-
Setting up the Crystallization Experiment:
-
Hanging Drop: Pipette 1-2 µL of the derivative solution onto a siliconized glass coverslip. Pipette 500 µL of a precipitant solution (a solvent in which the compound is less soluble, e.g., hexane) into the reservoir of a well in a 24-well plate. Invert the coverslip and seal the well with vacuum grease.
-
Sitting Drop: Pipette 500 µL of the precipitant solution into the reservoir. Pipette 1-2 µL of the derivative solution and 1-2 µL of the reservoir solution into the drop post. Seal the well with clear tape.
-
-
Incubation: Store the crystallization plates at a constant temperature (e.g., 4 °C or room temperature) in a vibration-free environment.
-
Monitoring: Regularly inspect the drops under a stereomicroscope for the formation of crystals. This can take anywhere from a few hours to several weeks.
-
Crystal Harvesting: Once suitable single crystals have grown, carefully open the well. Using a cryo-loop, gently scoop a crystal out of the drop. Wick away excess mother liquor with a paper towel.
-
Cryo-protection (if necessary): If the crystal is sensitive to solvent loss, briefly dip it in a cryo-protectant solution (e.g., Paratone-N oil or a solution containing glycerol) before flash-cooling.
-
Flash-Cooling: Plunge the loop with the crystal into liquid nitrogen to flash-cool it to 100 K. This minimizes radiation damage during X-ray exposure.
Causality Behind Experimental Choices:
-
Vapor Diffusion: This technique allows for a slow and controlled approach to supersaturation, which is often conducive to the growth of well-ordered single crystals.
-
Solvent Screening: The choice of solvent is critical. A good crystallizing solvent system is one in which the compound is soluble, but from which it can be slowly precipitated. A wide range of solvents should be screened to find the optimal conditions.
-
Cryo-cooling: Flash-cooling the crystal significantly reduces the damage caused by X-ray radiation, allowing for the collection of higher quality diffraction data.
Comparative Structural Analysis: A Hypothetical Case Study
To illustrate the power of comparative crystallography, let us consider a hypothetical study of three derivatives of this compound: the parent carboxylic acid ( 1 ), its methyl ester ( 2 ), and its primary amide ( 3 ).
Data Presentation: A Comparative Table
The crystallographic data for these hypothetical structures would be summarized in a table for easy comparison.
| Parameter | Carboxylic Acid (1) | Methyl Ester (2) | Primary Amide (3) |
| Crystal System | Monoclinic | Orthorhombic | Triclinic |
| Space Group | P2₁ | P2₁2₁2₁ | P1 |
| Unit Cell Dimensions | a = 5.5 Å, b = 8.2 Å, c = 7.9 Å, β = 98.5° | a = 6.1 Å, b = 9.8 Å, c = 14.2 Å | a = 5.1 Å, b = 6.5 Å, c = 12.3 Å, α = 85.2°, β = 78.9°, γ = 92.1° |
| Key Torsion Angle (O1-C4-C5-O2) | -25.3° | -28.1° | -22.5° |
| Hydrogen Bonding Motif | Carboxylic acid dimer (R²₂(8)) | C-H···O interactions | Amide-amide chains (C(4)) and N-H···O interactions with the dioxolane ring |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Analysis of Conformational Changes
The dioxolane ring in these structures is not planar and typically adopts a twisted or envelope conformation. A key point of comparison is the conformation of the substituent at the C4 position relative to the ring.
A Spectroscopic Guide to Differentiating (R) and (S) Enantiomers of 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid
Introduction: The Imperative of Chiral Purity
In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is often the very determinant of biological activity or material properties. Enantiomers, non-superimposable mirror-image isomers, can exhibit remarkably different physiological effects. One enantiomer might be a potent therapeutic agent, while its counterpart could be inactive or, in some well-known cases, detrimental. Consequently, the ability to distinguish and quantify enantiomers is of paramount importance. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a chiral building block, is a valuable synthon in the preparation of more complex chiral molecules. Ensuring its enantiomeric purity is a critical step in any synthetic pathway. This guide explores the spectroscopic landscape for differentiating its (R) and (S) forms.
Foundational Spectroscopic Analysis: NMR and IR Spectroscopy
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are cornerstones of chemical analysis, providing detailed information about a molecule's structure. For enantiomers, these techniques present a unique challenge and opportunity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Environments
In an achiral solvent, the ¹H and ¹³C NMR spectra of (R) and (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid are indistinguishable. This is because the magnetic environments of the corresponding nuclei in each enantiomer are identical. The energies of their nuclear spin states are the same, leading to identical chemical shifts.
However, the introduction of a chiral solvating agent can induce diastereomeric interactions, creating distinct magnetic environments for each enantiomer. This results in the splitting of NMR signals, a phenomenon that allows for both qualitative identification and quantitative determination of enantiomeric excess.
Expected ¹H NMR Spectral Features (in an achiral solvent like CDCl₃):
While specific spectra for the carboxylic acids are not widely published, we can infer the expected signals based on the structure and data from related compounds. The key protons are on the dioxolane ring and the carboxylic acid itself.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Carboxylic Acid (-COOH) | 10-13 | Broad Singlet | The acidic proton is highly deshielded and its signal is often broad due to hydrogen bonding and exchange. |
| Methine (H4) | ~4.5 | Doublet of Doublets | Coupled to the two diastereotopic protons on C5. |
| Methylene (H5) | ~4.2 and ~4.0 | Doublet of Doublets (each) | These protons are diastereotopic and will have different chemical shifts and couplings to H4. |
| Methyl (CH₃) | ~1.4 and ~1.3 | Singlet (each) | The two methyl groups on C2 are diastereotopic and are expected to have slightly different chemical shifts. |
Expected ¹³C NMR Spectral Features (in an achiral solvent):
The ¹³C NMR spectrum of the racemic mixture will show a single set of peaks. The chemical shifts for the carbons in either enantiomer will be identical in an achiral environment.
| Carbon | Expected Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175-180 |
| Acetal Carbon (C2) | ~110 |
| Methine Carbon (C4) | ~75 |
| Methylene Carbon (C5) | ~68 |
| Methyl Carbons (CH₃) | ~26 and ~25 |
Experimental Protocol for Chiral NMR Analysis:
-
Sample Preparation: Dissolve a known quantity of the 2,2-dimethyl-1,3-dioxolane-4-carboxylic acid sample in a suitable deuterated solvent (e.g., CDCl₃, Benzene-d₆).
-
Addition of Chiral Solvating Agent (CSA): Introduce a molar equivalent of a chiral solvating agent. Common choices for carboxylic acids include (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol or quinine.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Look for the splitting of characteristic peaks, particularly the methine proton (H4) or the methyl groups. The integration of the separated signals will correspond to the ratio of the (R) and (S) enantiomers.
Figure 1: Workflow for Chiral NMR Analysis.
Infrared (IR) Spectroscopy: A Mirror Image of Vibrations
The IR spectra of the (R) and (S) enantiomers, when measured with unpolarized light, are identical. Both will exhibit the characteristic absorption bands for a carboxylic acid.
Expected IR Absorption Bands:
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |
| O-H Stretch | 3300-2500 | Strong | Very broad, due to hydrogen bonding |
| C-H Stretch | 3000-2850 | Medium | |
| C=O Stretch | 1760-1700 | Strong | |
| C-O Stretch | 1320-1210 | Strong | |
| O-H Bend | 1440-1395 and 950-910 | Medium | The out-of-plane bend is often broad |
Chiroptical Spectroscopy: The Definitive Distinction
Chiroptical techniques are indispensable for distinguishing enantiomers as they directly probe the differential interaction of chiral molecules with polarized light.
Vibrational Circular Dichroism (VCD)
VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. Since enantiomers interact differently with circularly polarized light, their VCD spectra are mirror images of each other (equal in magnitude but opposite in sign).
Expected VCD Features:
While the IR spectra are identical, the VCD spectra of (R) and (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid will be non-superimposable mirror images. The most informative regions in the VCD spectrum are typically the C-H stretching region (~2800-3000 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹), where the stereochemistry around the chiral center most strongly influences the vibrational modes. The C=O stretching region can also provide a characteristic VCD signal. A positive Cotton effect for a particular vibrational mode in the (R)-enantiomer will be observed as a negative Cotton effect of the same magnitude for the corresponding mode in the (S)-enantiomer.
Experimental Protocol for VCD Spectroscopy:
-
Sample Preparation: Prepare a solution of the enantiomer in a suitable solvent (e.g., CCl₄, CDCl₃) at a concentration that provides adequate IR absorbance (typically 0.1-1 M).
-
Data Acquisition: Use a VCD spectrometer to collect the spectrum. It is crucial to also measure the spectrum of the neat solvent for background subtraction.
-
Data Analysis: The resulting VCD spectrum will show both positive and negative peaks. For definitive assignment of the absolute configuration, the experimental spectrum is typically compared to a theoretically predicted spectrum generated through quantum chemical calculations (e.g., using Density Functional Theory).
Introduction: The Strategic Value of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid in Chiral Synthesis
An In-Depth Comparative Guide to the Biological Activity of Compounds Synthesized from (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
This compound, a derivative of (R)-glyceric acid, stands as a pivotal chiral building block in the lexicon of medicinal chemistry. Its utility is anchored in the stereochemically defined C4 carboxyl group and the inherent chirality of the glycerol backbone, protected as a stable acetonide. This arrangement offers a rigid scaffold, enabling chemists to elaborate upon its structure with a high degree of stereocontrol. This guide provides a comprehensive comparison of the biological activities of compounds derived from this versatile starting material, juxtaposed with alternative synthetic strategies and molecular scaffolds. We will delve into the causality behind experimental designs, present validating data, and offer detailed protocols to empower researchers in their quest for novel therapeutic agents.
A Spectrum of Biological Activities: From Antiviral to Anticancer Agents
The structural attributes of this compound have been leveraged to generate a diverse array of biologically active molecules. The 1,3-dioxolane ring is not merely a protective group; it is a common motif in numerous bioactive compounds, contributing to their pharmacological profiles.[1][2]
Antiviral Activity: Targeting Viral Proteases
A significant application of this chiral synthon is in the development of antiviral agents. Notably, derivatives of (4R,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxamide have been identified as inhibitors of the human rhinovirus (HRV) 3C protease.[3] This viral enzyme is crucial for the cleavage of the viral polyprotein, a necessary step for viral replication.[3] The dioxolane scaffold serves as a rigid backbone to correctly orient the pharmacophoric groups that interact with the active site of the protease.
Antibacterial and Antifungal Properties
Derivatives of 1,3-dioxolane have demonstrated a broad spectrum of antibacterial and antifungal activities.[1][4] Studies have shown that by appending various aryl, alkyl, or heterocyclic moieties to the dioxolane ring, compounds with significant potency against strains like Staphylococcus aureus, Staphylococcus epidermidis, and Candida albicans can be synthesized.[1][4] The mechanism of action is often attributed to the ability of the dioxolane's oxygen atoms to form hydrogen bonds with target sites, enhancing ligand-target interactions.[2]
Anticancer Potential: Modulating Key Signaling Pathways
In the realm of oncology, this compound has been employed as a scaffold for the synthesis of novel anticancer agents. For instance, it has been incorporated into the design of 1,2,3,4-tetrahydroisoquinoline derivatives that target the NF-κB signaling pathway.[5] This pathway is often dysregulated in cancer, leading to increased cell proliferation and suppression of apoptosis.[5] Additionally, the core structure has been utilized in the synthesis of anthraquinone analogues with antiproliferative properties.[6]
Comparative Analysis: Gauging Performance Against Alternatives
A critical aspect of drug design is the selection of the optimal starting material and molecular scaffold. Here, we compare the use of this compound with other approaches for achieving similar biological endpoints.
Alternative Chiral Pools for Synthesis
While this compound is a valuable chiral starting material, other "chiral pool" molecules are also frequently employed in drug synthesis.[7][8]
| Starting Material | Key Advantages | Key Challenges | Representative Drug/Candidate |
| This compound | Readily available, stable, provides rigid scaffold for stereocontrol. | Functionalization can sometimes require harsh conditions. | HRV 3C Protease Inhibitors[3] |
| (R)-Pyrrolidine-3-carboxylic acid | Versatile scaffold, orthogonal functional groups (amine and acid).[7] | Potential for racemization during some transformations. | DPP-4 Inhibitors[7] |
| L-Tartaric Acid Derivatives | Two chiral centers, C2 symmetry can be exploited for asymmetric synthesis. | Can be overly functionalized, requiring extensive protection/deprotection steps. | Various natural product syntheses. |
| Amino Acids | Wide variety of commercially available enantiopure starting materials. | Side chains can interfere with desired reactions if not properly protected. | Nirmatrelvir (from L-glutamic acid)[9] |
The choice of chiral starting material is often dictated by the desired final structure and the synthetic route's overall efficiency. For scaffolds requiring a rigid, oxygen-rich environment, this compound presents a distinct advantage.
Comparison of Scaffolds for Specific Biological Targets
Let's consider the inhibition of a viral protease as a specific example.
| Scaffold Class | Representative Compound | Target | Potency (IC50) | Key Features |
| Dioxolane-based | Compound 7d from study[3] | HRV 3C Protease | 2.50 µM | Rigid scaffold, good orientation of interacting groups. |
| Peptidomimetic | Nirmatrelvir (PF-07321332)[9] | SARS-CoV-2 Mpro | ~3 nM (in vitro) | Mimics natural peptide substrate, highly potent. |
| Heterocyclic | Various reported inhibitors | Multiple viral proteases | Varies widely | Diverse pharmacophores, potential for novel binding modes. |
While the dioxolane-based inhibitor shows micromolar potency, peptidomimetic drugs like Nirmatrelvir can achieve nanomolar efficacy. This highlights a common theme in drug discovery: while a scaffold like the dioxolane provides a good starting point, extensive optimization and sometimes a shift to a different chemical class are necessary to achieve clinical-level potency.
Experimental Protocols and Data
To ensure scientific integrity, we provide detailed experimental methodologies and a summary of biological data.
Synthesis of a Representative Dioxolane Derivative
The following protocol is a generalized procedure for the amidation of this compound, a common step in creating biologically active derivatives.
Protocol: Synthesis of an N-Aryl Dioxolane Carboxamide
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture for 30 minutes.
-
Amide Coupling: Add the desired aniline derivative (1.1 eq) and triethylamine (2.0 eq) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired N-aryl dioxolane carboxamide.
Data Summary: Biological Activity of Dioxolane Derivatives
| Compound Class | Target Organism/Enzyme | Activity Metric | Potency Range | Reference |
| 1,3-Dioxolane Derivatives | S. aureus, S. epidermidis | MIC | 625–1250 µg/mL | [1] |
| 1,3-Dioxolane Derivatives | C. albicans | MIC | "Excellent activity" | [1] |
| Dioxolane Dicarboxamides | HRV 3C Protease | IC50 | 2.50 µM (for most potent) | [3] |
| Tetrahydroisoquinolines | Human Cancer Cell Lines | GI50 | 1.591–2.281 µM | [5] |
Visualizing Synthetic and Biological Pathways
Diagrams are essential for conceptualizing complex chemical and biological processes.
Caption: Synthetic utility of the chiral starting material.
Caption: A typical workflow for biological screening.
Caption: Inhibition of NF-κB nuclear translocation.
Conclusion and Future Outlook
This compound has proven to be a stalwart chiral building block for the synthesis of a wide range of biologically active compounds. Its rigid framework and stereochemical purity offer a reliable platform for constructing molecules with defined three-dimensional architectures. While derivatives have shown promising activity in antiviral, antibacterial, and anticancer assays, direct comparisons with other scaffolds reveal the ongoing challenge of achieving high potency and selectivity. The true strength of this synthon lies in its role as an excellent starting point for diversity-oriented synthesis and initial lead generation. Future work will likely focus on using this and other chiral pool synthons in combination with advanced techniques like DNA-encoded library synthesis and fragment-based drug discovery to more rapidly identify and optimize novel therapeutic candidates.
References
-
Küçük, H. B., Yusufoğlu, A., Mataracı, E., & Döşler, S. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Molecules, 16(8), 6806-6815. [Link][1][4]
-
Padwa, A., & Pearson, W. H. (Eds.). (2002). Synthetic Applications of 1,3-Dipolar Cycloaddition Chemistry Toward Heterocycles and Natural Products (Vol. 59). John Wiley & Sons. [Link]
-
ResearchGate. (2011). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. [Link]
-
Bashir, M. K., et al. (2023). The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. Pharmaceutical Chemistry Journal. [Link][2]
-
Li, J., et al. (2017). Design, synthesis and evaluation of 2,2-dimethyl-1,3-dioxolane derivatives as human rhinovirus 3C protease inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(17), 4055-4059. [Link][3]
-
Singh, R. P., et al. (2021). Recent advances made in the synthesis of small drug molecules for clinical applications: An insight. Bioorganic Chemistry, 112, 104921. [Link]
- Google Patents. (2009). Methods for synthesizing antiviral compounds.
-
PubChem. 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. [Link]
-
Reaction Biology. (2016). Optimization of synthesis and evaluation of antitumor properties. [Link][6]
-
Kumar, S., et al. (2022). Total synthesis of antiviral drug, nirmatrelvir (PF-07321332). Tetrahedron Letters, 109, 154101. [Link][9]
-
ResearchGate. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]
-
Kim, H. J., et al. (2021). Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway. Bioorganic & Medicinal Chemistry, 46, 116371. [Link][5]
-
ResearchGate. Synthesis & Biological Evaluation of 1, 3, 4-Oxadiazoles as Anticancer Agents. [Link]
-
ResearchGate. Synthesis of new potential anticancer agents based on 4-thiazolidinone and oleanane scaffolds. [Link]
-
MDPI. May 1,2-Dithiolane-4-carboxylic Acid and Its Derivatives Serve as a Specific Thioredoxin Reductase 1 Inhibitor?. [Link]
-
Khan, I., et al. (2022). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 27(19), 6548. [Link][8]
-
LabMed Discovery. Chiral drugs. [Link]
Sources
- 1. Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and evaluation of 2,2-dimethyl-1,3-dioxolane derivatives as human rhinovirus 3C protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and biological evaluation of potent 1,2,3,4-tetrahydroisoquinoline derivatives as anticancer agents targeting NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Total synthesis of antiviral drug, nirmatrelvir (PF-07321332) - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Effectiveness Analysis of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid in Chiral Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is paramount. The stereochemistry of a drug molecule is a critical determinant of its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even toxic.[1] This guide provides a comprehensive comparison of the cost-effectiveness of utilizing (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, a versatile chiral building block, against other established alternatives in the synthesis of complex chiral molecules.
The Strategic Importance of Chiral Building Blocks
The efficient construction of chiral molecules is a cornerstone of drug discovery and development. Three primary strategies are employed to achieve enantiopure compounds: leveraging the "chiral pool," which utilizes readily available, naturally occurring chiral molecules; the resolution of racemic mixtures; and asymmetric synthesis, which creates a specific enantiomer from a prochiral starting material.[2] this compound belongs to the chiral pool, offering a pre-defined stereocenter that can be elaborated into a variety of complex targets.
This guide will focus on two key areas of application to illustrate the cost-effectiveness of this compound: its potential as an alternative to shikimic acid in the synthesis of neuraminidase inhibitors like Oseltamivir, and its utility in the synthesis of chiral amines, a ubiquitous functional group in pharmaceuticals.
Case Study 1: A Potential Alternative in Neuraminidase Inhibitor Synthesis
The commercial synthesis of the antiviral drug Oseltamivir (Tamiflu®) famously relies on (-)-shikimic acid, a natural product extracted from star anise.[3] However, the reliance on a single natural source has historically led to supply chain vulnerabilities and price fluctuations, prompting extensive research into alternative synthetic routes.
Here, we propose a hypothetical, yet chemically sound, synthetic pathway to a key chiral intermediate for Oseltamivir starting from this compound. This allows for a direct comparison of the potential cost-effectiveness against the established shikimic acid route.
Proposed Synthetic Pathway from this compound
A plausible retrosynthetic analysis of an Oseltamivir core structure suggests that a key chiral amine intermediate can be derived from this compound. The key transformation involves the conversion of the carboxylic acid to a primary amine with retention of stereochemistry, which can be efficiently achieved via a Curtius rearrangement.
Figure 2: General mechanism of the Curtius rearrangement using DPPA for the synthesis of chiral amines from carboxylic acids.
Comparative Analysis of Chiral Amine Synthesis Methods
| Method | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Typical Enantiomeric Excess (%) | Cost-Effectiveness Considerations |
| Curtius Rearrangement | Chiral Carboxylic Acid | DPPA, NaN3 | 70-95 | >99 (retention) | High atom economy, stereospecific, but requires stoichiometric azide reagent. |
| Biocatalytic Transamination | Prochiral Ketone | Transaminase, Amine Donor | 80-99 | >99 | Green and highly selective, but enzyme stability and cost can be a factor. |
| Asymmetric Reductive Amination | Prochiral Ketone | Chiral Catalyst (e.g., Rh, Ir), H2 | 85-98 | 90-99 | High efficiency and turnover numbers, but catalyst cost and metal contamination are concerns. |
| Diastereomeric Resolution | Racemic Amine | Chiral Resolving Agent | <50 (per enantiomer) | >99 | Simple and established, but inherently low yielding and generates waste. |
Analysis: The use of this compound as a starting material for chiral amine synthesis via the Curtius rearrangement offers a compelling balance of efficiency and stereochemical control. While biocatalytic methods are gaining prominence for their green credentials, the substrate scope can be limited. Asymmetric catalysis, though powerful, often involves expensive and toxic heavy metals. The Curtius rearrangement of a readily available chiral carboxylic acid provides a direct and reliable route to enantiopure amines, making it a highly cost-effective strategy in many synthetic campaigns.
Experimental Protocols
General Procedure for the Curtius Rearrangement of a Chiral Carboxylic Acid using DPPA
Materials:
-
Chiral carboxylic acid (1.0 equiv)
-
Diphenylphosphoryl azide (DPPA) (1.1 equiv)
-
Triethylamine (Et3N) (1.2 equiv)
-
Anhydrous toluene
-
Benzyl alcohol (BnOH) (1.5 equiv)
Procedure:
-
To a solution of the chiral carboxylic acid in anhydrous toluene is added triethylamine at room temperature under an inert atmosphere.
-
Diphenylphosphoryl azide is added dropwise to the solution, and the mixture is stirred for 30 minutes.
-
The reaction mixture is then heated to reflux for 2-4 hours, monitoring the reaction by TLC for the disappearance of the starting material.
-
After the rearrangement is complete, the mixture is cooled to room temperature, and benzyl alcohol is added.
-
The reaction is stirred for an additional 1-2 hours to allow for the formation of the benzyl carbamate.
-
The reaction is quenched with saturated aqueous sodium bicarbonate, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired N-Cbz protected chiral amine.
Note: The enantiomeric excess of the product should be determined by chiral HPLC analysis.
Conclusion
This compound represents a highly valuable and potentially cost-effective chiral building block for the synthesis of complex pharmaceutical targets. Its synthetic accessibility and the pre-defined stereocenter allow for direct and efficient synthetic routes to key chiral intermediates, such as chiral amines. While the initial raw material cost may be higher than some natural product-derived starting materials like shikimic acid, the potential for shorter, more efficient, and more reliable synthetic sequences can lead to a lower overall cost of goods for the final API. The Curtius rearrangement, in particular, provides a powerful and stereospecific method for leveraging the chirality of this compound to produce enantiopure amines, a critical component of many modern pharmaceuticals. For researchers and drug development professionals, a thorough evaluation of the entire synthetic route, including starting material cost, process efficiency, and supply chain reliability, will reveal the true cost-effectiveness of incorporating this versatile chiral building block into their synthetic strategies.
References
- BenchChem. (2025). A Researcher's Guide to Chiral Amine Synthesis: A Cost-Benefit Analysis. BenchChem.
-
Huo, H., Yao, G., & Wang, S. (2020). Economy Assessment for the Chiral Amine Production with Comparison of Reductive Amination and Transamination Routes by Multi-Enzyme System. Catalysts, 10(12), 1451. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. Organic & Biomolecular Chemistry, 13(28), 7540–7559. [Link]
- Wolff, O., & Waldvogel, S. R. (2004). Reliable Protocol for the Large Scale Synthesis of Diphenylphosphoryl Azide (DPPA). Synthesis, 2004(08), 1303–1304.
- Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl Azide. A New Convenient Reagent for a Modified Curtius Reaction and for the Peptide Synthesis. Journal of the American Chemical Society, 94(17), 6203–6205.
- Liang, H. (2008). Diphenylphosphoryl Azide (DPPA). Synlett, 2008(11), 1779–1780.
- Scialdone, M. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 294–313.
-
Kim, J.-G., & Jang, D. O. (2008). Direct Synthesis of Acyl Azides from Carboxylic Acids by the Combination of Trichloroacetonitrile, Triphenylphosphine and Sodium Azide. Synlett, 2008(13), 2072–2074. [Link]
-
Curtius Rearrangement. In Wikipedia. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of cis‐chiral amine from carboxylic acid. Retrieved January 13, 2026, from [Link]
-
Sabatini, J. J., & Whiting, A. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(8), 3971–3978. [Link]
-
Grand View Research. (2019). Shikimic Acid Market Size, Share & Trends Analysis Report. [Link]
- Google Patents. (n.d.). Process of preparing peptides using diphenyl phosphoryl azide.
-
National Center for Biotechnology Information. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]
- D'Acquarica, I., Gacs-Baitz, E., & Gasparrini, F. (2013). Chiral switches versus de novo enantiomerically pure compounds. Journal of Pharmaceutical and Biomedical Analysis, 75, 1–14.
-
Georganics. (n.d.). (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol. Retrieved January 13, 2026, from [Link]
-
Scilit. (n.d.). Diphenylphosphoryl Azide (DPPA) - A Reagent with Manifold Applications. Retrieved January 13, 2026, from [Link]
-
Aromalake Chemical Co., Ltd. (n.d.). R-2,2-Dimethyl-d[4][5]ioxolane-4-carboxylic acid methyl ester. Retrieved January 13, 2026, from [Link]
-
Chemistry LibreTexts. (2015). 21.7: Synthesis of Amines from Carboxylic Amides. [Link]
-
ResearchGate. (2022). Chemical Synthesis of Chiral Drugs. [Link]
-
Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Role of Chiral Building Blocks in Pharmaceutical Synthesis. Retrieved January 13, 2026, from [Link]
-
ChemUniverse. (n.d.). Request Bulk Quote. Retrieved January 13, 2026, from [Link]
-
Sci-Hub. (n.d.). Direct conversion of carboxylic acids into carbamoyl azides. Retrieved January 13, 2026, from [Link]
-
YouTube. (2024). Synthesis of Primary Amines from Carboxylic Acids. [Link]
-
ResearchGate. (2022). Crystallization-Assisted Asymmetric Synthesis of Enantiopure Amines Using Membrane-Immobilized Transaminase. [Link]
-
RACO. (n.d.). Advances in the synthesis and reactivity of acyl azides (2005-2015). Retrieved January 13, 2026, from [Link]
-
YouTube. (2024). Synthesis of Primary Amines from Carboxylic Acids. [Link]
-
Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models. Retrieved January 13, 2026, from [Link]
-
LinkedIn. (2023). Chiral Heterocyclic Pharmaceutical Building Blocks Market Growth Fueled by CAGR to XXX million by 2033. [Link]
-
National Center for Biotechnology Information. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. [Link]
-
ACS Publications. (n.d.). ACS Central Science Vol. 9 No. 11. Retrieved January 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Large Scale Total Synthesis Towards (–)-Muironolide A & Asymmetric Chemistry of Carboxylic Acids Using Chiral Lithium Amides as Non-Covalent Chiral Auxiliaries [escholarship.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid: A Chiral Pool Approach
An In-Depth Technical Guide to the Applications of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid: A Comparative Analysis for Drug Discovery and Development
In the landscape of modern pharmaceutical synthesis, the strategic selection of chiral building blocks is a critical determinant of efficiency, stereochemical purity, and economic viability. Among the arsenal of chiral synthons available to the discerning chemist, this compound and its derivatives have emerged as versatile and highly valuable intermediates. This guide provides an in-depth, comparative analysis of the applications of this chiral building block, offering a technical resource for researchers, scientists, and drug development professionals. We will explore its utility in the synthesis of key therapeutic agents, benchmark its performance against viable alternatives, and provide detailed experimental protocols to bridge theory with practice.
This compound is a quintessential example of a "chiral pool" starting material.[1] This strategy leverages the abundance of enantiomerically pure compounds from nature to construct complex chiral molecules, thereby circumventing the need for often costly and complex asymmetric syntheses or resolutions.[2] Derived from readily available D-glyceraldehyde, this building block offers a rigid, stereodefined framework and versatile functional groups, making it an economical and reliable starting point for the synthesis of high-value, enantiomerically pure pharmaceuticals.[1]
The core value proposition of this synthon lies in the inherent chirality at the C4 position of the dioxolane ring, which is derived from its natural precursor.[1] The five-membered dioxolane ring exists in a puckered envelope conformation, which influences the stereochemical outcome of subsequent reactions.[1] This defined spatial arrangement is a key asset in asymmetric synthesis.
Figure 1: Synthetic lineage of this compound.
Application in the Synthesis of Gemcitabine: A Case Study in Nucleoside Analogs
The anti-cancer drug Gemcitabine, a cornerstone in the treatment of various solid tumors, provides a compelling case study for the application of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, a direct derivative of the title compound.[3][4] The original synthesis of Gemcitabine relies on this chiral aldehyde as a key intermediate to construct the difluorinated ribose sugar moiety.[5][6]
The (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde Route
The synthesis commences with the enantiopure D-glyceraldehyde acetonide, (r)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde. A Reformatsky reaction with ethyl bromodifluoroacetate introduces the difluoroacetate unit, followed by a series of transformations to construct the nucleoside.[6]
Figure 2: Key steps in the Gemcitabine synthesis starting from the chiral aldehyde.
Comparative Analysis with Alternative Chiral Building Blocks
While the glyceraldehyde acetonide route is well-established, other synthetic strategies for Gemcitabine have been developed, offering points of comparison.
| Chiral Building Block/Strategy | Key Advantages | Key Disadvantages | Representative Yield (Overall) |
| (r)-Glyceraldehyde Acetonide | Readily available from the chiral pool, well-established route. | Diastereomeric mixture often formed in the Reformatsky step, requiring separation.[6] | Varies depending on separation efficiency. |
| Asymmetric Synthesis | Potentially more convergent, avoids reliance on natural starting materials. | May require expensive catalysts and optimization of reaction conditions. | Can be high, but often at a higher cost. |
| Enzymatic Resolution | High enantioselectivity. | Can be limited by substrate scope and enzyme stability. | Dependent on the efficiency of the resolution. |
Table 1: Comparison of chiral strategies for Gemcitabine synthesis.
The choice of synthetic route in an industrial setting often balances the cost of starting materials, the number of synthetic steps, the overall yield, and the ease of purification. While asymmetric syntheses offer elegance, the economic advantage of a readily available chiral pool starting material like (r)-2,2-dimethyl-1,3-dioxolane-4-carboxaldehyde remains significant.
Detailed Experimental Protocol: Synthesis of Gemcitabine Intermediate
The following protocol outlines a key step in the synthesis of a Gemcitabine intermediate starting from (r)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
Reaction: Reformatsky Reaction to form Ethyl 2,2-difluoro-3-hydroxy-3-((R)-2,2-dimethyl-1,3-dioxolan-4-yl)propanoate
Materials:
-
(R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde (1.0 eq)
-
Ethyl bromodifluoroacetate (1.5 eq)
-
Activated Zinc (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
Procedure:
-
To a flame-dried three-necked flask under an inert atmosphere (e.g., Argon), add activated zinc powder and anhydrous THF.
-
A solution of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde and ethyl bromodifluoroacetate in anhydrous THF is added dropwise to the zinc suspension at a controlled temperature (e.g., reflux).
-
The reaction mixture is stirred at reflux for a specified time (e.g., 2-4 hours), monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The mixture is filtered to remove unreacted zinc, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to separate the desired anti-diastereomer. A 3:1 ratio of anti to syn diastereomers is commonly observed, with the desired anti-isomer being isolated in approximately 65% yield.[6]
Application in the Synthesis of Beta-Lactamase Inhibitors: The Case of Tazobactam
Beta-lactamase inhibitors are crucial in combating bacterial resistance to beta-lactam antibiotics. Tazobactam is a prominent example, and while its industrial synthesis often starts from penicillin, the principles of using chiral building blocks are highly relevant in the exploration of novel and more efficient routes. While a direct synthesis of Tazobactam from this compound is not the primary route, the underlying strategies for constructing the chiral core of such molecules often involve similar chiral synthons.
Alternative Chiral Precursors in Beta-Lactam Synthesis
The synthesis of beta-lactamase inhibitors and other beta-lactam-containing compounds relies heavily on the stereocontrolled construction of the four-membered ring. Various chiral precursors are employed to achieve this.
| Chiral Precursor | Synthetic Approach | Advantages |
| 6-Aminopenicillanic Acid (6-APA) | Fermentation-derived, modification of the natural product. | Readily available, contains the core beta-lactam structure. |
| Chiral Amino Acids | Used as starting materials to build the beta-lactam ring. | Wide variety of stereochemistries available. |
| This compound derivatives | Can be elaborated to form key fragments for beta-lactam synthesis. | Chiral pool starting material, versatile functional groups. |
Table 2: Comparison of chiral precursors for beta-lactam synthesis.
An improved synthesis of Tazobactam starting from a commercially available penicillin derivative reports an overall yield of approximately 40%.[7] Another approach using an organosilver compound to introduce the triazole ring boasts a total yield of 50%, which is noted as being two to three times higher than previously reported procedures.[8] These examples highlight the continuous search for more efficient synthetic routes, where novel applications of chiral building blocks can play a significant role.
Role in Prostaglandin Synthesis: A Comparative Look at the Corey Lactone
Prostaglandins are a class of lipid compounds with diverse physiological effects, and their synthesis has been a significant area of research in organic chemistry. The Corey lactone is a well-established and pivotal chiral intermediate in the synthesis of numerous prostaglandins.[3][9]
The Corey Lactone: A Benchmark in Prostaglandin Synthesis
The Corey lactone provides a rigid bicyclic framework that allows for the stereocontrolled introduction of the two side chains characteristic of prostaglandins.[3] Its synthesis has been extensively studied and optimized, with modern approaches achieving high efficiency. For instance, a one-pot synthesis of the Corey lactone has been reported with a total yield of 50%.[10]
Figure 3: The central role of the Corey lactone in prostaglandin synthesis.
Potential for this compound Derivatives
While the Corey lactone dominates the landscape of prostaglandin synthesis, the versatility of chiral building blocks derived from the chiral pool, such as derivatives of this compound, offers opportunities for alternative and potentially more cost-effective routes. A recent chemoenzymatic synthesis of prostaglandins highlights a move towards more concise and scalable methods, utilizing a chiral lactone that serves as a radical equivalent of the Corey lactone, achieved in just two steps.[11][12] This underscores the ongoing innovation in the field, where starting materials from the chiral pool can be instrumental.
The cost of prostaglandin analogs can be a significant factor in their clinical use.[13][14] Therefore, the development of more economical synthetic routes using readily available and cheaper chiral building blocks is of high importance.
Conclusion: A Versatile and Economical Chiral Building Block
This compound and its derivatives stand as a testament to the power and practicality of the chiral pool approach in modern drug discovery and development. Its successful application in the synthesis of the blockbuster anti-cancer drug Gemcitabine showcases its industrial relevance. While it may not be the primary starting material for all major drug classes, its inherent chirality, ready availability, and versatile functionality make it a valuable tool for the synthetic chemist.
As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic use of economical and efficient chiral building blocks will remain paramount. This compound, with its proven track record and potential for further innovative applications, will undoubtedly continue to be a significant player in the synthesis of complex, life-saving medicines.
References
- Benchchem. (n.d.). Key Intermediates in the Synthesis of Prostaglandins: An In-depth Technical Guide.
- Hayashi, Y., et al. (2011). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 2(7), 1295-1299.
- Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682.
- Xian, S. (2011). Tazobactam synthesis method. CN102020663B.
- Tănase, C., et al. (2021). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. International Journal of Molecular Sciences, 22(4), 1-25.
- Wang, Y., et al. (2007). A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. Letters in Organic Chemistry, 4(7), 488-490.
- Linclau, B., et al. (2014). The synthesis of gemcitabine.
- Benchchem. (n.d.). 2,2-dimethyl-1,3-dioxolane-4-carboxylic Acid.
- Schmid, C. R., & Bryant, J. D. (1995). D-(R)-GLYCERALDEHYDE ACETONIDE. Organic Syntheses, 72, 6.
- Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Building Blocks for Pharmaceutical Research.
- TCI Chemicals. (n.d.). (-)-Corey Lactone Diol.
- Hayashi, Y., et al. (2011). Pot and time economies in the total synthesis of Corey lactone. Chemical Science, 2(7), 1295-1299.
- Chem-Impex. (n.d.). (+)-Corey lactone.
- Achmem. (n.d.). (R)-Methyl 2,2-dimethyl-1,3-dioxolane-4-carboxylate.
- Acros Organics. (n.d.). (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, 97%.
- Zhang, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Chiroblock GmbH. (n.d.). Costs for Custom Synthesis & Contract Models.
- Sigma-Aldrich. (n.d.). (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde.
- Sigma-Aldrich. (n.d.). Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylate.
- Enamine. (n.d.). Chiral Building Blocks Selection.
- Hunnur, R. K., et al. (2012). An improved synthesis of Tazobactam and its related impurities. Der Pharmacia Lettre, 4(2), 674-682.
- Xian, S. (2011). Tazobactam synthesis method. CN102643292B.
- Wang, Y., et al. (2007). A New Approach to the Synthesis of Tazobactam Using an Organosilver Compound. Letters in Organic Chemistry, 4(7), 488-490.
- Sigma-Aldrich. (n.d.). 2-Azabicyclo 2.2.1 hept-5-en-3-one 98 49805-30-3.
- Xian, S. (2011). Tazobactam synthesis method. CN102020663B.
- Xian, S. (2011). Tazobactam synthesis method.
- BLDpharm. (n.d.). This compound.
- Li, Y., et al. (2020). Precise Preparation of a High-Purity Key Intermediate of Tazobactam. Organic Process Research & Development, 24(12), 2953-2959.
- Zhang, J., et al. (2024). A concise and scalable chemoenzymatic synthesis of prostaglandins.
- Echemi. (n.d.). 2,2-DiMethyl-1,3-dioxolane-4-carboxylic acid.
- Li, H. M. (2021). Study On The New Synthesis Process Of Tazobactam. (Master's thesis).
- Various. (2012). Process for the preparation of gemcitabine hydrochloride. US8299239B2.
- Linclau, B., et al. (2014). The synthesis of gemcitabine.
-
Aromalake Chemical Co., Ltd. (n.d.). R-2,2-Dimethyl-[3][7]dioxolane-4-carboxylic acid methyl ester. Retrieved from Aromalake Chemical Co., Ltd. website.
- Seebach, D., et al. (2023). New Chemistry of Chiral 1,3-Dioxolan-4-Ones. Molecules, 28(9), 3845.
- Closset, M., et al. (2025). [Comparison of gemcitabine production costs in individualized and standardized doses]. Bulletin du Cancer.
- SVAK Life Sciences. (n.d.). Vince Lactam.
- Xtalpi. (n.d.). What is the application of (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde?.
- Wikipedia. (n.d.). Vince lactam.
- Linclau, B., et al. (2014). The synthesis of gemcitabine.
- Brown, K., et al. (2015). A Linear Synthesis of Gemcitabine.
- Singh, U. P., & Singh, R. K. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules, 26(16), 4938.
- Almash, D., & Al-Zahim, M. (2004). A cost analysis of the prostaglandin analogs. American journal of ophthalmology, 138(4), 689-690.
- Malvankar-Mehta, M. S., et al. (2012). Cost comparison of prostaglandin analogues: a Canadian population-based analysis. Canadian journal of ophthalmology, 47(4), 323-328.
Sources
- 1. tradewheel.com [tradewheel.com]
- 2. researchgate.net [researchgate.net]
- 3. (-)-Corey Lactone Diol price,buy (-)-Corey Lactone Diol - chemicalbook [m.chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. (R)-(+)-2,2-Dimethyl-1,3-dioxolane-4-carboxaldehyde, 97% 1 g | Request for Quote [thermofisher.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Pot and time economies in the total synthesis of Corey lactone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CN102643292B - Tazobactam synthesis method - Google Patents [patents.google.com]
- 12. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A cost analysis of the prostaglandin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cost comparison of prostaglandin analogues: a Canadian population-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
As researchers and drug development professionals, our commitment to innovation is matched by our responsibility to ensure safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a robust safety culture and scientific integrity. This guide provides a detailed, field-tested protocol for the safe disposal of (r)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid, moving beyond simple checklists to explain the critical reasoning behind each step.
Hazard Profile and Risk Assessment: Understanding the 'Why'
Before handling disposal, it is imperative to understand the material's inherent risks. While a specific Safety Data Sheet (SDS) for this exact enantiomer may not always be readily available, we can infer its hazard profile from its constituent functional groups—a carboxylic acid and a dioxolane ring—and data from structurally similar compounds.
-
Carboxylic Acid Group: This group confers acidic properties. While considered a weak acid compared to mineral acids, it is still corrosive and requires careful handling. Concentrated carboxylic acids can cause skin and eye irritation or burns.[1] Dilute aqueous solutions of acids (less than 10%) with a neutralized pH (between 5.0 and 12.5) may sometimes be eligible for drain disposal, but this is rarely the case for pure or concentrated research compounds.[2][3]
-
Dioxolane Moiety: Dioxolanes are cyclic acetals. Some are classified as combustible or flammable liquids with low flash points.[4][5] Vapors can be heavier than air, and thermal decomposition may release irritating gases like carbon monoxide and carbon dioxide.[6][7]
-
Overall Profile: Based on this analysis, this compound should be treated as a potentially combustible, corrosive, and irritating substance. Therefore, it must be disposed of as regulated hazardous chemical waste.[7][8] Under no circumstances should it be disposed of down the drain or in regular trash.[2][3]
Table 1: Hazard Summary and Handling Precautions
| Hazard Class | Potential Effects | Required PPE |
| Corrosive (Acid) | Skin/eye irritation or burns. | Nitrile gloves, safety goggles/face shield, lab coat. |
| Combustible | May ignite with heat or sparks. | Handle away from ignition sources.[6] |
| Irritant | May cause respiratory tract irritation. | Use in a well-ventilated area or chemical fume hood.[9] |
Pre-Disposal: The Satellite Accumulation Area (SAA)
Proper disposal begins the moment the chemical is deemed waste. The U.S. Environmental Protection Agency (EPA) provides strict guidelines for the on-site management of hazardous materials in what is known as a Satellite Accumulation Area (SAA).[2][8] This is the designated laboratory space where waste is collected before being transferred to a central storage area.
Key SAA Procedures:
-
Container Selection: Use only a clean, sturdy, and chemically compatible container. The original product container is often a suitable choice.[3] Ensure the container material (e.g., HDPE plastic or glass) will not react with or be degraded by the acidic waste.
-
Labeling is Non-Negotiable: Every waste container must be accurately labeled the moment the first drop of waste is added.[10] An EPA-compliant label must include:
-
Segregation: Never mix incompatible wastes.[1][3] This carboxylic acid waste stream should be kept separate from bases, oxidizers, and reactive chemicals to prevent dangerous reactions.
-
Keep it Closed: Waste containers must remain tightly sealed except when actively adding waste.[3] This prevents the release of vapors and protects against spills.
Step-by-Step Disposal Protocol
The following workflow outlines the decision-making and physical steps for transitioning the waste from your experiment to final disposal via your institution's Environmental Health & Safety (EHS) department or a licensed waste broker.[11]
Caption: Waste Disposal Workflow from Lab Bench to Final Disposal.
Procedural Steps:
-
Don PPE: Before handling the waste, ensure you are wearing appropriate personal protective equipment: safety goggles, a lab coat, and nitrile gloves.
-
Transfer Waste: Carefully transfer the waste this compound into your pre-labeled hazardous waste container. If transferring a solid, use a spark-proof tool.[12] For liquids, use a funnel to prevent spills.
-
Secure and Store: Tightly close the container and place it in your designated SAA. Ensure it is stored with secondary containment (e.g., a plastic tub) to contain any potential leaks.[3]
-
Request Pickup: Once the container is full or your project is complete, schedule a waste pickup with your institution's EHS office. Do not allow waste to accumulate for extended periods.[2]
-
Documentation: Maintain accurate records of your waste generation as required by your institution and regulatory bodies.[11] This creates a clear chain of custody from generation to disposal.[8]
In Case of a Spill
Accidents can happen, and a prepared response is critical.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (If Necessary): For a large spill, evacuate the area and contact EHS or the emergency response team.
-
Contain the Spill: For minor spills, prevent it from spreading or entering drains.
-
Absorb: Use an inert absorbent material, such as sand, dry lime, or a commercial chemical absorbent, to clean up the spill.[12][13] Do not use combustible materials like paper towels for large quantities.
-
Collect and Dispose: Sweep or scoop the absorbed material into a designated hazardous waste container, label it as "Spill Debris containing this compound," and dispose of it through EHS.[14]
-
Decontaminate: Clean the affected area thoroughly.
By adhering to these scientifically grounded procedures, you not only ensure regulatory compliance but also actively contribute to the safety of your colleagues and the protection of our environment. This commitment to responsible chemical handling is a hallmark of excellence in research and development.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Safe Chemical Waste Disposal in Labs. Environmental Marketing Services. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]
-
Regulation of Laboratory Waste. American Chemical Society. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
1,3-Dioxolane. PubChem, National Center for Biotechnology Information. [Link]
-
1,3-DIOXOLANE FOR SYNTHESIS Safety Data Sheet. Loba Chemie. [Link]
-
Material Safety Data Sheet - (R)-(-)-2,2-Dimethyl-1,3-dioxolane-4-methanol, 98%. Cole-Parmer. [Link]
-
Removing Carboxylic Acids From Aqueous Wastes. P2 InfoHouse. [Link]
-
Safety data sheet of 'BIOCHEM - 1,3-DIOXOLANE - ANALYTICAL REAGENT - 50408'. Biochem Chemopharma. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
Sources
- 1. nipissingu.ca [nipissingu.ca]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 1,3-Dioxolane | C3H6O2 | CID 12586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. aksci.com [aksci.com]
- 10. Safe Chemical Waste Disposal in Labs [emsllcusa.com]
- 11. epa.gov [epa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. spectrumchemical.com [spectrumchemical.com]
A Researcher's Guide to the Safe Handling of (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic Acid
As a cornerstone in the synthesis of complex molecules, (R)-2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid demands a meticulous approach to laboratory safety. This guide provides an in-depth operational plan for researchers, scientists, and drug development professionals, ensuring both personal safety and experimental integrity. Here, we move beyond mere procedural steps to elucidate the causality behind each safety recommendation, fostering a culture of informed caution.
Understanding the Hazard Profile
This compound is a white solid with a melting point of approximately 68°C.[1] While specific toxicity data for the (R)-enantiomer is not extensively documented, aggregated information for the racemic mixture indicates that it is a hazardous substance.[2] The primary hazards identified under the Globally Harmonized System (GHS) are:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications necessitate a comprehensive personal protective equipment (PPE) strategy to prevent accidental exposure.
Core Principles of Protection: The Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of institutional compliance but a critical line of defense. For this compound, the following ensemble is mandatory:
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particles that can cause serious eye irritation.[3] |
| Hand Protection | Nitrile gloves (minimum thickness of 0.11 mm). | Provides a barrier against skin contact, which can lead to irritation. Gloves must be inspected before use and disposed of properly after handling the chemical. |
| Body Protection | A flame-retardant, buttoned-up laboratory coat. | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If significant aerosolization is possible, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. | Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[4] |
Operational Plan: From Receipt to Reaction
A systematic workflow is essential to minimize exposure and prevent contamination. The following step-by-step guide provides a framework for the safe handling of this compound.
Pre-Handling Preparations
-
Designated Work Area: All work with this chemical must be conducted in a designated area, preferably within a certified chemical fume hood.
-
Emergency Equipment Check: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit containing appropriate absorbent materials readily available.
Step-by-Step Handling Procedure
-
Donning PPE: Before handling the chemical, don the complete PPE ensemble as detailed in the table above.
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood.
-
Use a disposable weighing boat to prevent contamination of the balance.
-
Handle the container with care to avoid generating dust.
-
-
Dissolution and Reaction Setup:
Visualizing the Workflow
The following diagram illustrates the logical flow of operations for handling this compound, from initial preparation to final disposal.
Caption: A workflow diagram for the safe handling of this compound.
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper waste management is a critical component of laboratory safety. Adherence to institutional and local regulations is paramount.
Decontamination
-
All glassware and equipment that have come into contact with the chemical should be rinsed with an appropriate solvent (e.g., acetone, ethanol) in the fume hood.
-
The rinsate should be collected as hazardous waste.
Waste Segregation and Disposal
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing boats, and paper towels must be collected in a designated, labeled hazardous waste container.
-
-
Liquid Waste:
-
Unused solutions and the initial solvent rinses from decontamination should be collected in a labeled, sealed hazardous waste container.
-
The waste container should be stored in a secondary containment bin in a well-ventilated area, away from incompatible materials.[5]
-
-
Final Disposal:
By adhering to these detailed protocols, researchers can confidently handle this compound, ensuring a safe and productive laboratory environment.
References
-
PubChem. (n.d.). 2,2-Dimethyl-1,3-dioxolane-4-carboxylic acid. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
